molecular formula C3H6N6<br>C3H6N6<br>C3N3(NH2)3 B1676169 Melamine CAS No. 108-78-1

Melamine

Numéro de catalogue: B1676169
Numéro CAS: 108-78-1
Poids moléculaire: 126.12 g/mol
Clé InChI: JDSHMPZPIAZGSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992)
This compound is a trimer of cyanamide, with a 1,3,5-triazine skeleton. It has a role as a xenobiotic metabolite. It is functionally related to a cyanamide. It is a conjugate base of a this compound(1+).
This compound has been reported in Apis cerana, Euglena gracilis, and Aeromonas veronii with data available.
This compound is an organic base and a trimer of cyanamide, with a 1,3,5-triazine skeleton. Like cyanamide, it contains 66% nitrogen by mass and, if mixed with resins, has fire retardant properties due to its release of nitrogen gas when burned or charred, and has several other industrial uses. This compound is also a metabolite of cyromazine, a pesticide. It is formed in the body of mammals who have ingested cyromazine. It has been reported that cyromazine can also be converted to this compound in plants. This compound is described as Harmful if swallowed, inhaled or absorbed through the skin. Chronic exposure may cause cancer or reproductive damage. Eye, skin and respiratory irritant. However, the short-term lethal dose is on a par with common table salt with an LD50 of more than 3 grams per kilogram of bodyweight.[15] U.S. Food and Drug Administration (FDA) scientists explained that when this compound and cyanuric acid are absorbed into the bloodstream, they concentrate and interact in the urine-filled renal tubules, then crystallize and form large numbers of round, yellow crystals, which in turn block and damage the renal cells that line the tubes, causing the kidneys to malfunction.
RN given refers to parent cpd;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,3,5-triazine-2,4,6-triamine
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InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)
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InChI Key

JDSHMPZPIAZGSV-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NC(=N1)N)N)N
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Molecular Formula

C3H6N6, Array
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Related CAS

25778-04-5, Array
Record name 1,3,5-Triazine-2,4,6-triamine homopolymer
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DSSTOX Substance ID

DTXSID6020802
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Molecular Weight

126.12 g/mol
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Physical Description

Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS.
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor
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Density

1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³
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Vapor Density

4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1)
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Vapor Pressure

50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7
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Color/Form

Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals

CAS No.

108-78-1, 5432-64-4
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Melting Point

653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C
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Foundational & Exploratory

Melamine chemical synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Melamine Chemical Synthesis Pathways and Mechanisms

Introduction

This compound (IUPAC name: 1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich organic compound with the chemical formula C₃H₆N₆.[1] Structurally, it is a trimer of cyanamide, featuring a 1,3,5-triazine skeleton. This white, crystalline solid contains 66% nitrogen by mass, a property that underpins its primary application as a key component in the production of this compound-formaldehyde (MF) resins.[1][2] These thermosetting plastics are valued for their exceptional durability, heat resistance, and flame-retardant properties, leading to their widespread use in high-pressure laminates, dinnerware, coatings, and adhesives.[1][3][4] While first synthesized by Justus von Liebig in 1834, modern industrial production overwhelmingly relies on the pyrolysis of urea.[1]

This technical guide provides a comprehensive overview of the core chemical synthesis pathways and mechanisms for producing this compound. It details the prevalent urea-based industrial processes, including high-pressure and low-pressure variants, and touches upon historical synthesis routes. The content is tailored for researchers, scientists, and professionals in chemical and drug development, with a focus on reaction mechanisms, process parameters, and quantitative data.

Primary Industrial Synthesis: From Urea

The most economically viable and widely practiced method for this compound production uses urea [(NH₂)₂CO] as the feedstock.[5][6] The overall process is endothermic and involves the thermal decomposition of urea to produce this compound, ammonia, and carbon dioxide.[7][8] Production is often integrated with urea plants, which use the ammonia byproduct as a raw material.[1]

The overall balanced chemical reaction is: 6 (NH₂)₂CO → C₃H₆N₆ + 6 NH₃ + 3 CO₂ [1][9]

Reaction Mechanism

The conversion of urea to this compound is understood to proceed through a two-step mechanism:

  • Urea Decomposition: In the first endothermic step, urea decomposes into isocyanic acid (HNCO) and ammonia (NH₃).[1][8][9] 6 (NH₂)₂CO ⇌ 6 HNCO + 6 NH₃

  • Cyanic Acid Trimerization: The highly reactive isocyanic acid then polymerizes and undergoes cyclization to form the stable 1,3,5-triazine ring of this compound, releasing carbon dioxide.[9] This step is believed to involve the intermediate formation of cyanuric acid, which then reacts with the liberated ammonia to form this compound.[1][3][10] 6 HNCO → C₃H₆N₆ + 3 CO₂

The presence of hot ammonia gas during the process is crucial as it helps to inhibit deammonization and side reactions.[1][11]

G Urea 6x Urea ((NH₂)₂CO) Step1 Step 1 Decomposition Urea->Step1 HNCO 6x Isocyanic Acid (HNCO) Step1->HNCO NH3 6x Ammonia (NH₃) Step1->NH3 Released Step2 Step 2 Trimerization HNCO->Step2 This compound This compound (C₃H₆N₆) Step2->this compound CO2 3x Carbon Dioxide (CO₂) Step2->CO2 Released

Diagram 1: Overall reaction pathway for this compound synthesis from urea.
Industrial Production Processes

The synthesis of this compound from urea is carried out via two primary industrial methods: a high-pressure, non-catalytic liquid-phase process and a low-pressure, catalytic gas-phase process.[1][12]

1. High-Pressure (HP) Non-Catalytic Process

This liquid-phase process is the more established technology.[12] Molten urea is fed into a reactor where it undergoes pyrolysis in its liquid state without a catalyst.[13] The resulting product is a liquid this compound melt mixed with gaseous ammonia and carbon dioxide.[11] The high pressure helps to keep the reactants in the liquid phase and favors the reaction equilibrium towards this compound.

2. Low-Pressure (LP) Catalytic Process

The more modern approach is a gas-phase reaction that operates at significantly lower pressures.[12] In this method, molten urea is vaporized and then passed through a fluidized bed reactor containing a catalyst.[1][8] The catalyst, typically silica or alumina-based, facilitates the conversion of gaseous urea into this compound.[12][14] This process is generally considered more energy-efficient and results in fewer byproducts.[12]

Data Presentation: Process Parameters

The operational parameters for the two main industrial processes are summarized below.

ParameterHigh-Pressure ProcessLow-Pressure Process
Reaction Phase LiquidGas/Vapor
Pressure 70 - 150 bar (approx. 7 - 15 MPa)[8][11][13]< 10 bar (approx. < 1 MPa)[8][9][12]
Temperature 360 - 450 °C[12][13]350 - 410 °C[9][12]
Catalyst None (Non-catalytic)[13][15]Heterogeneous catalyst (e.g., Alumina, Silica)[8][12][16]
Key Advantages Simpler reactor design, no catalyst handling[9]Higher energy efficiency, fewer byproducts[9][12]
Key Disadvantages Higher energy consumption, more byproducts[12]Requires catalyst management and regeneration[12]
Byproducts and Purification

During synthesis, several byproducts can form, necessitating extensive purification steps to achieve the commercial standard of >99% purity.[17] These byproducts primarily include:

  • Oxytriazines (OATs): Ammeline, ammelide, and cyanuric acid, formed through the hydrolysis of this compound.[1]

  • Polycondensates: Higher molecular weight compounds like melem, melam, and melon, which result from the condensation of this compound molecules with the elimination of ammonia at high temperatures.[1][18] Melam is considered a direct condensation product of this compound and a precursor to the more stable melem.[18][19]

The purification process involves separating the this compound from the off-gas, followed by quenching, crystallization, washing, and drying to remove these impurities.[1][17]

Historical Synthesis Pathways

Before the dominance of the urea-based method, other synthesis routes were employed.

From Dicyandiamide

An early production method involved heating dicyandiamide (C₂H₄N₄) above its melting point, often in the presence of liquid ammonia under pressure.[1][20] The reaction mechanism is believed to involve the initial dissociation of dicyandiamide into two molecules of cyanamide (CH₂N₂). These cyanamide molecules then undergo trimerization to form the this compound ring.[6][20] In the presence of ammonia, guanidine can be formed as an intermediate.[20]

G DCDA Dicyandiamide Dissociation Dissociation DCDA->Dissociation Cyanamide 2x Cyanamide Dissociation->Cyanamide Trimerization Trimerization Cyanamide->Trimerization This compound This compound Trimerization->this compound

Diagram 2: Synthesis pathway of this compound from dicyandiamide.
From Hydrogen Cyanide

This compound can also be synthesized from hydrogen cyanide (HCN).[3] The process can proceed by first converting HCN to cyanogen halide (e.g., cyanogen bromide), which is then reacted with ammonia to form cyanamide. The cyanamide is subsequently trimerized to this compound in the presence of ammonia, which minimizes the formation of dicyandiamide.[21]

Experimental Protocols: A Detailed Process Description

Detailed industrial protocols are proprietary. However, a general workflow for the high-pressure, non-catalytic process can be constructed based on information from technical literature and patents.

Objective: To synthesize high-purity this compound from molten urea.

Process Flow:

  • Feed Preparation & Pressurization: Molten urea is supplied and compressed to the target reaction pressure (e.g., 100 kg/cm ²). It may first pass through a scrubbing unit to absorb residual this compound from the reactor off-gas.[15]

  • Reaction Stage: The pressurized molten urea is fed continuously into a high-pressure reactor maintained at 360-420 °C.[13] Hot ammonia gas is often co-fed to the reactor to inhibit the formation of byproducts.[11][17] The residence time in the reactor is typically between 0.5 and 2 hours.[17]

  • Gas-Liquid Separation: The reactor effluent, a two-phase mixture of liquid this compound melt and gaseous byproducts (NH₃ and CO₂), is transferred to a high-pressure gas separator.[15]

  • Off-Gas Treatment: The separated off-gases are cooled and scrubbed with the incoming molten urea to recover any entrained this compound. The purified NH₃ and CO₂ are then typically recycled to an adjacent urea production facility.[1][15]

  • Product Quenching: The hot this compound melt from the separator is rapidly cooled (quenched) to induce solidification and prevent further side reactions. This is often achieved by contacting the melt with a cooling liquid, such as an aqueous ammonia solution or liquid ammonia itself.[15][22] Quenching results in a slurry of solid this compound particles.

  • Purification and Recovery: The this compound slurry undergoes a series of purification steps. This can include a hydrolysis step at elevated temperature and pressure to break down impurities.[22] The purified solution is then sent to a crystallizer.

  • Final Processing: The crystallized this compound is separated from the liquid via centrifugation, washed, and finally dried to produce a high-purity (typically >99.8%) white powder.[8][9]

G cluster_0 Main Process Flow cluster_1 Byproduct Handling Urea Molten Urea Feed Reactor HP Reactor (360-420°C, 70-150 bar) Urea->Reactor Separator Gas-Liquid Separator Reactor->Separator Quencher Quencher Separator->Quencher This compound Melt OffGas Off-Gas (NH₃, CO₂) Separator->OffGas Crystallizer Crystallizer & Filtration Quencher->Crystallizer Dryer Dryer Crystallizer->Dryer Product High-Purity This compound Dryer->Product Recycle Recycle to Urea Plant OffGas->Recycle

Diagram 3: Simplified workflow for a high-pressure this compound synthesis plant.

Conclusion

The synthesis of this compound is a cornerstone of the modern polymer industry. While several chemical pathways exist, industrial-scale production has consolidated around the thermal decomposition of urea due to its cost-effectiveness and efficiency. The choice between the high-pressure, non-catalytic liquid-phase process and the low-pressure, catalytic gas-phase process depends on factors such as plant capacity, energy costs, and capital investment. Both methods rely on a fundamental reaction mechanism involving the formation and subsequent trimerization of isocyanic acid. Continuous advancements in process control, catalyst development, and purification techniques aim to maximize yield, improve product purity, and minimize the environmental impact of this compound production. A thorough understanding of these synthesis pathways and mechanisms is critical for researchers and professionals seeking to optimize existing processes or develop novel applications for this versatile chemical compound.

References

Spectroscopic Characterization of Melamine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize melamine and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document details the principles and applications of key spectroscopic methods, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes complex information through diagrams.

Introduction to this compound and its Derivatives

This compound (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich organic compound widely used in the synthesis of polymers, resins, and various industrial products. Its derivatives, formed by substituting the amino groups of the triazine ring, have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include potential anticancer, antimicrobial, and kinase inhibitory properties. Accurate and thorough characterization of these derivatives is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Spectroscopic methods are indispensable tools for this purpose, providing detailed information about molecular structure, functional groups, and electronic properties.

Spectroscopic Techniques for Characterization

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure of this compound derivatives. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives typically show signals for the amine protons and any protons on the substituent groups. The chemical shifts of the amine protons can be broad and are sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectra are particularly informative for confirming the triazine ring structure. The carbon atoms in the triazine ring of this compound itself appear at a characteristic chemical shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Selected Derivatives

Compound/Derivative TypeSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compoundDMSO-d₆~5.93 (s, 6H, NH₂)~167.8 (s, 3C, C-N)
N-Alkyl this compound DerivativesCDCl₃Varies depending on alkyl groupVaries depending on substitution
N-Aryl this compound DerivativesCDCl₃Varies depending on aryl groupVaries depending on substitution
This compound-Formaldehyde Adducts-VariesPeaks for methylol carbons, ether and methylene bridges

Note: Chemical shifts are approximate and can vary based on substitution patterns, solvent, and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound derivatives. The characteristic vibrational frequencies provide a molecular fingerprint.

Table 2: Characteristic FTIR Absorption Bands for this compound and its Derivatives

Vibrational ModeWavenumber (cm⁻¹)IntensityDescription
N-H Stretching3500 - 3100Strong, BroadPrimary and secondary amines
C=N Stretching (triazine ring)~1650 - 1550StrongCharacteristic of the triazine ring
N-H Bending~1650 - 1580MediumAmine scissoring vibration
C-N Stretching~1470 - 1430StrongStretching of C-N bonds in the ring and to substituents
Triazine Ring Bending~810StrongOut-of-plane ring deformation, characteristic of the s-triazine ring
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The triazine ring in this compound derivatives exhibits characteristic absorption bands in the UV region.

Table 3: UV-Vis Absorption Data for this compound and its Derivatives

Compound/Derivative TypeSolventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
This compoundWater~206Not widely reported
This compoundD₂O~235 (shoulder)~1000 (at 10 mM)[1]
This compound-Lysine DerivativeD₂O~235 (shoulder)~1500 (at 10 mM)[1]
This compound-Uranine-Formaldehyde ComplexWater~214-

Note: λmax and ε values are sensitive to the solvent and the specific substituents on the this compound core.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound derivatives. Various ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, number of scans).

    • Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound derivative powder directly onto the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

    • Identify the characteristic absorption bands and compare them to known values for this compound and related functional groups to confirm the structure.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative of a known concentration in a suitable UV-transparent solvent (e.g., water, ethanol, acetonitrile).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

    • Use a matched pair of cuvettes (typically 1 cm path length), one for the sample and one for the solvent blank.

  • Instrument Setup and Data Acquisition:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning.

    • Fill the reference cuvette with the solvent and place it in the reference beam.

    • Fill the sample cuvette with the sample solution and place it in the sample beam.

    • Record the absorbance spectrum.

  • Data Processing and Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the concentration (c), and the path length (b).

Visualizing Workflows and Pathways

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (Molecular Weight) purification->ms ftir FTIR Spectroscopy (Functional Groups) ms->ftir nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) ftir->nmr uv_vis UV-Vis Spectroscopy (Electronic Properties) nmr->uv_vis data_analysis Data Interpretation & Structure Confirmation uv_vis->data_analysis report Technical Report & Publication data_analysis->report

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Signaling Pathways of this compound Derivatives in Drug Development

This compound derivatives have shown potential in modulating various signaling pathways, making them interesting candidates for drug development.

Some studies have indicated that this compound can exert neurotoxic effects by disrupting cholinergic signaling in the hippocampus, a brain region crucial for learning and memory.

G This compound This compound Exposure ache Increased Acetylcholinesterase (AChE) Activity This compound->ache ach Decreased Acetylcholine (ACh) Levels ache->ach cholinergic Impaired Cholinergic Signaling ach->cholinergic neurotoxicity Neurotoxicity & Cognitive Deficits cholinergic->neurotoxicity G melamine_derivative Anticancer this compound Derivative kinase Inhibition of Protein Kinases (e.g., Tyr, Ser/Thr Kinases) melamine_derivative->kinase apoptosis Induction of Apoptosis melamine_derivative->apoptosis proliferation_pathway Downregulation of Proliferation Pathways (e.g., MAPK, PI3K/Akt) kinase->proliferation_pathway cancer_inhibition Inhibition of Cancer Cell Growth proliferation_pathway->cancer_inhibition apoptosis->cancer_inhibition

References

A Technical Guide to Quantum Chemical Calculations of Melamine Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in characterizing the molecular and electronic properties of melamine (C₃H₆N₆). This compound, a nitrogen-rich organic compound, and its derivatives are of significant interest due to their wide range of industrial applications, including in polymers and, controversially, as a food additive. Understanding its fundamental properties at a quantum level is crucial for predicting its reactivity, stability, and potential interactions in biological and chemical systems. This guide summarizes key computational findings and methodologies, presenting data in a structured format to facilitate research and development.

Molecular Structure and Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the optimized geometry of the this compound molecule. The core of this compound is a planar s-triazine ring, consisting of alternating carbon and nitrogen atoms, with three amino groups attached to the carbon atoms.[1] These calculations provide precise bond lengths and angles that are in good agreement with experimental data.[2]

Table 1: Optimized Geometrical Parameters of this compound
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value
Bond Length (Å)C-N (ring)1.325 - 1.3391.338
C-N (amino)1.3551.338
N-H1.011 - 1.0120.999
Bond Angle (°)N-C-N (ring)125.7125.2
C-N-C (ring)114.3115.3
H-N-H116.8115.7
H-N-C116.9 - 117.0117.5

Note: Calculated values are sourced from multiple computational studies and may vary slightly based on the level of theory and basis set used.[2][3][4]

Electronic Properties

The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[2][5]

Table 2: Calculated Electronic Properties of this compound
PropertyValue (B3LYP/6-311++G(d,p))Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)8.0 eVChemical reactivity, stability
Dipole Moment0.00 DHigh symmetry

Note: These values are representative and can differ based on the computational method.[2]

Vibrational Analysis: FT-IR and Raman Spectra

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands.[2][3] Scaling factors are often applied to the calculated frequencies to better match experimental results.[6][7]

Table 3: Selected Vibrational Frequencies and Assignments for this compound
Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Experimental Frequency (cm⁻¹)
N-H Stretching3470, 33603469, 3335
C-N Stretching (ring)1550, 14351554, 1436
NH₂ Scissoring16501653
Triazine Ring Breathing985988
Ring Sextant Bending675673

Note: Frequencies are based on DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set.[2][4]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions. It allows for the investigation of charge delocalization and hyperconjugative interactions, which contribute to the stability of the molecule.[2] For this compound, NBO analysis reveals significant delocalization of the nitrogen lone pairs into the antibonding orbitals of the triazine ring, which is a key factor in its aromatic character and stability.[8]

Thermodynamic Properties

Quantum chemical calculations can also predict the thermodynamic properties of this compound, such as its heat capacity, entropy, and zero-point vibrational energy. These properties are crucial for understanding the behavior of this compound under different temperature and pressure conditions.

Table 4: Calculated Thermodynamic Properties of this compound
PropertyValue
Zero-Point Vibrational Energy100.5 kcal/mol
Heat Capacity (Cv)25.8 cal/mol·K
Entropy (S)75.2 cal/mol·K

Note: Values calculated at 298.15 K and 1 atm.[2]

Experimental and Computational Protocols

The data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. A typical computational workflow is outlined below.

General Computational Methodology
  • Molecule Building and Initial Optimization: The initial structure of this compound is built using molecular modeling software. A preliminary geometry optimization is often performed using a lower level of theory or a semi-empirical method.

  • Geometry Optimization: The final geometry optimization is carried out using a specific DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). This step aims to find the minimum energy conformation of the molecule.[2][3][9]

  • Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the vibrational frequencies and thermodynamic properties.[10]

  • Property Calculations: Further calculations can be performed on the optimized geometry to determine electronic properties (HOMO, LUMO, dipole moment), NBO analysis, and to simulate spectroscopic data like UV-Vis spectra.[2][11]

  • Software: Commonly used software packages for these calculations include Gaussian, GAMESS, and Spartan.[8][9]

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_output Output Analysis mol_build Molecular Structure Input method_select Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom prop_calc Electronic & Spectroscopic Property Calculations freq_calc->prop_calc vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec thermo_prop Thermodynamic Properties freq_calc->thermo_prop elec_prop Electronic Properties (HOMO, LUMO, MEP) prop_calc->elec_prop

Caption: General workflow for quantum chemical calculations of this compound properties.

Signaling Pathways and Logical Relationships

The relationship between theoretical calculations and experimental validation is crucial for advancing our understanding of molecular properties. The following diagram illustrates this synergistic relationship.

G cluster_theoretical Theoretical Calculations cluster_experimental Experimental Validation dft DFT Calculations (Geometry, Frequencies, etc.) nbo NBO Analysis (Bonding, Charge Transfer) dft->nbo xray X-ray Crystallography (Molecular Structure) dft->xray predicts ftir_raman FT-IR & Raman Spectroscopy (Vibrational Modes) dft->ftir_raman predicts tddft TD-DFT (UV-Vis Spectra) uv_vis UV-Vis Spectroscopy (Electronic Transitions) tddft->uv_vis predicts xray->dft validates ftir_raman->dft validates uv_vis->tddft validates

Caption: Interplay between theoretical calculations and experimental validation.

This guide serves as a foundational resource for professionals engaged in the study of this compound and related compounds. The methodologies and data presented herein can be leveraged for further research into the reactivity, toxicity, and potential pharmaceutical applications of triazine-based molecules.

References

Melamine Crystal Structure and Polymorphism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of melamine (1,3,5-triazine-2,4,6-triamine). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the solid-state properties of this important industrial chemical. This document details the crystallographic parameters of known forms, outlines experimental protocols for their characterization, and presents visualizations to clarify key concepts and workflows.

Introduction to this compound's Solid-State Chemistry

This compound (C₃H₆N₆) is a nitrogen-rich organic compound widely used in the production of laminates, adhesives, and flame retardants. Its molecular structure, featuring a triazine ring with three amino groups, allows for extensive hydrogen bonding, which dictates its crystal packing and potential for polymorphism. Understanding the crystal structure and polymorphism of this compound is crucial for controlling its physical properties, such as solubility, stability, and dissolution rate, which are critical parameters in various applications, including pharmaceuticals where it may be studied as a co-former in cocrystals.

While this compound has been studied for decades, its polymorphism is not as extensively documented as that of many pharmaceutical compounds. This guide summarizes the current state of knowledge on this compound's crystal forms.

Known Polymorphs and Crystal Structures of this compound

Currently, the scientific literature predominantly describes one stable polymorphic form of this compound at ambient pressure and temperature, commonly referred to as Form I. In addition, a high-pressure polymorph has been identified.

This compound Form I (Ambient Pressure Polymorph)

The crystal structure of this compound was first determined by Hughes in 1941 and has since been refined. Form I crystallizes in the monoclinic space group P2₁/n. The crystal structure is characterized by a dense, three-dimensional network of hydrogen bonds. This compound molecules arrange into corrugated sheets, which are further interconnected by intra- and inter-plane N-H···N hydrogen bonds.[1]

Table 1: Crystallographic Data for this compound Form I

ParameterValueReference
Crystal SystemMonoclinic--INVALID-LINK--
Space GroupP2₁/n--INVALID-LINK--
a (Å)10.537(2)--INVALID-LINK--
b (Å)7.477(1)--INVALID-LINK--
c (Å)7.275(1)--INVALID-LINK--
β (°)112.15(1)--INVALID-LINK--
V (ų)531.3Calculated from unit cell parameters
Z4--INVALID-LINK--
Density (calculated) (g/cm³)1.573[this compound
High-Pressure Polymorph

High-pressure studies on this compound have revealed a reversible phase transition from the ambient monoclinic form to a triclinic polymorph. This transition is observed at pressures above approximately 30 GPa.[1] The high-pressure phase is characterized by a more compact packing of the this compound molecules.

Table 2: Crystallographic Data for High-Pressure this compound Polymorph

ParameterValue (at 36.2(1) GPa)Reference
Crystal SystemTriclinic--INVALID-LINK--
Space GroupP1 or P1--INVALID-LINK--
a (Å)6.08(1)--INVALID-LINK--
b (Å)7.267(2)--INVALID-LINK--
c (Å)7.82(1)--INVALID-LINK--
α (°)Not reported
β (°)Not reported
γ (°)Not reported
V (ų)Not reported
ZNot reported

Experimental Protocols for Polymorphism Studies

A systematic study of this compound polymorphism involves controlled crystallization experiments and a suite of analytical techniques to characterize the resulting solid forms.

Crystallization Methods

The formation of different polymorphs can be influenced by various factors such as solvent, temperature, pressure, and cooling rate.

This is a common method for obtaining high-purity crystalline material and can be adapted to screen for polymorphs.

Protocol for Recrystallization of this compound from Water:

  • Dissolution: In a pressure vessel, suspend crude this compound in deionized water (e.g., a 1:3 weight ratio of this compound to water).

  • Heating: Heat the suspension with stirring to 180 °C. Maintain this temperature for approximately 45 minutes to ensure complete dissolution.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed during cooling.

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the crystals under vacuum at an elevated temperature (e.g., 80 °C) to remove residual solvent.

Note: The solubility of this compound in water is low at room temperature but increases significantly at higher temperatures under pressure.[2]

High-pressure techniques can be employed to explore the phase diagram of this compound and potentially isolate novel polymorphs.

Protocol for High-Pressure Crystallization in a Diamond Anvil Cell (DAC):

  • Sample Loading: Place a single crystal of this compound Form I into the sample chamber of a diamond anvil cell.

  • Pressure Medium: Add a pressure-transmitting medium (e.g., helium or neon) to ensure hydrostatic conditions.

  • Pressurization: Gradually increase the pressure while monitoring the sample visually and with in-situ characterization techniques like Raman spectroscopy or X-ray diffraction.

  • Data Collection: Collect data at various pressure points to identify phase transitions.

Characterization Techniques

A combination of analytical methods is essential for the unambiguous identification and characterization of polymorphic forms.

XRD is the definitive technique for determining the crystal structure of a solid.

Single-Crystal X-ray Diffraction (SCXRD) Protocol:

  • Crystal Selection: Mount a suitable single crystal (typically < 0.5 mm in all dimensions) on a goniometer head.

  • Data Collection: Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). Collect a full sphere of diffraction data by rotating the crystal.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters.

Powder X-ray Diffraction (PXRD) Protocol:

  • Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

  • Data Collection: Use a powder diffractometer to scan a range of 2θ angles (e.g., 5° to 50°).

  • Data Analysis: Compare the resulting diffractogram with reference patterns of known polymorphs. Differences in peak positions and relative intensities indicate different crystal structures.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties and stability of different polymorphs.

DSC Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting, desolvation) and exothermic events (crystallization, decomposition). Different polymorphs will exhibit different melting points and enthalpies of fusion.

TGA Protocol:

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) in a tared TGA pan.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: Monitor the weight loss as a function of temperature. This can indicate the presence of solvates and the decomposition temperature of the material.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs.

FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: Record the infrared spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectra of different samples. Polymorphs may show differences in peak positions, splitting of bands, and relative intensities, particularly in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the crystalline powder on a microscope slide.

  • Data Collection: Use a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm). Collect the scattered light over a desired spectral range.

  • Data Analysis: Compare the Raman spectra of different forms. Variations in the vibrational modes, especially those related to lattice vibrations and intermolecular interactions, can distinguish between polymorphs.

Visualizations

The following diagrams illustrate key relationships and workflows in the study of this compound polymorphism.

Polymorph_Relationship This compound FormI This compound FormI High-Pressure Polymorph High-Pressure Polymorph This compound FormI->High-Pressure Polymorph High Pressure (>30 GPa) High-Pressure Polymorph->this compound FormI Pressure Release

Relationship between known this compound polymorphs.

Experimental_Workflow cluster_crystallization Crystallization cluster_characterization Characterization Start Crude this compound Recrystallization Solution Recrystallization (e.g., from water) Start->Recrystallization High_Pressure High-Pressure Crystallization (Diamond Anvil Cell) Start->High_Pressure PXRD Powder X-ray Diffraction Recrystallization->PXRD Polymorph Screening High_Pressure->PXRD Phase Identification SCXRD Single-Crystal X-ray Diffraction PXRD->SCXRD For Structure Solution DSC_TGA Thermal Analysis (DSC/TGA) PXRD->DSC_TGA Thermal Stability Spectroscopy Vibrational Spectroscopy (FTIR, Raman) PXRD->Spectroscopy Fingerprinting Result Polymorph Identification and Characterization SCXRD->Result DSC_TGA->Result Spectroscopy->Result

Workflow for this compound polymorphism study.

Conclusion

The solid-state chemistry of this compound is dominated by a single, stable crystalline form (Form I) at ambient conditions, which is characterized by an extensive network of hydrogen bonds. A second, high-pressure polymorph has been identified, demonstrating that the crystal packing of this compound can be altered under extreme conditions. The potential for other metastable polymorphs accessible through different crystallization conditions remains an area for further investigation. The experimental protocols and characterization techniques detailed in this guide provide a solid framework for researchers to explore the polymorphic landscape of this compound and related compounds. A thorough understanding of this compound's solid-state properties is essential for optimizing its use in various industrial and scientific applications.

References

Thermodynamic Properties of Melamine and its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of melamine and its structural analogues: ammeline, ammelide, and cyanuric acid. Understanding these properties is crucial for applications ranging from materials science to drug development and toxicology. This document summarizes key quantitative data, details experimental methodologies for their determination, and visualizes relevant chemical and biological pathways.

Core Thermodynamic Data

The thermodynamic stability and reactivity of this compound and its analogues are dictated by their fundamental thermodynamic parameters. These values are essential for predicting reaction spontaneity, equilibrium positions, and thermal stability. The following tables summarize the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and calculated standard molar Gibbs free energy of formation (ΔfG°) for this compound and its key analogues at 298.15 K.

CompoundChemical FormulaMolar Mass ( g/mol )ΔfH° (kJ/mol)S° (J/mol·K)ΔfG° (kJ/mol)
This compoundC₃H₆N₆126.12-66.3[1]149.08[1]-18.96
AmmelineC₃H₅N₅O127.11-249.4Not AvailableNot Calculated
AmmelideC₃H₄N₄O₂128.09-433.5[2]Not AvailableNot Calculated
Cyanuric AcidC₃H₃N₃O₃129.07-703.5 ± 1.5[3]142.20[4]-579.54

Note on Gibbs Free Energy Calculation: The standard Gibbs free energy of formation (ΔfG°) was calculated using the equation: ΔfG° = ΔfH° - TΔS°, where T = 298.15 K. The standard entropies of formation for the constituent elements in their standard states were also factored in. Due to the lack of publicly available standard entropy data for ammeline and ammelide, their Gibbs free energy of formation could not be calculated.

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of the thermodynamic properties of this compound and its analogues relies on precise experimental techniques. Below are detailed methodologies for three key experimental procedures.

Bomb Calorimetry for Enthalpy of Combustion

Objective: To determine the standard enthalpy of combustion (ΔcH°) of a solid organic compound, from which the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

  • Sample Preparation: A pellet of the sample (approximately 1 gram) of known mass is prepared using a pellet press.[1][2]

  • Bomb Assembly: The pellet is placed in a sample cup within the bomb calorimeter. A fuse wire of known length and material (e.g., nickel-chromium) is connected to the electrodes, with the wire in contact with the sample pellet.[1][5]

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.[2][5][6]

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precise volume of water (e.g., 2.000 L). The bucket is then placed within an insulating jacket to create a near-adiabatic environment.[2]

  • Temperature Measurement: A high-precision thermometer is submerged in the water to monitor the temperature. The water is stirred to ensure uniform temperature distribution.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Analysis: The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are made for the heat of combustion of the fuse wire.[5]

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law.

Adiabatic Calorimetry for Heat Capacity

Objective: To measure the heat capacity (Cp) of a substance as a function of temperature.

Methodology:

  • Sample Preparation: A known mass of the powdered sample is placed in a sample container within the adiabatic calorimeter.

  • Calorimeter Setup: The sample container is placed within a series of concentric adiabatic shields. The temperatures of these shields are controlled to match the temperature of the sample container, minimizing heat exchange with the surroundings.[7][8]

  • Heating: A known amount of electrical energy (heat) is supplied to the sample through a heater, causing a small increase in its temperature.

  • Temperature Measurement: The temperature of the sample is precisely measured using a calibrated thermometer (e.g., a platinum resistance thermometer) before and after the energy input.

  • Data Acquisition: The process of heating and measuring the temperature change is repeated incrementally over the desired temperature range.

  • Calculation of Heat Capacity: The heat capacity at each temperature interval is calculated using the formula: Cp = (ΔQ / ΔT) / m, where ΔQ is the heat added, ΔT is the resulting temperature change, and m is the mass of the sample.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[9][10][11]

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) is placed in a tared TGA sample pan.[10]

  • Instrument Setup: The sample pan is placed on a sensitive microbalance within a furnace. A purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) is passed over the sample at a controlled flow rate.[12][13]

  • Temperature Programming: The furnace is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.[13]

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and/or time.[13]

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) can be plotted to show the rate of mass loss, highlighting the temperatures at which decomposition is most rapid.[13]

Visualizations of Relevant Pathways

To provide a broader context for the thermodynamic properties of this compound, the following diagrams illustrate key industrial and biological pathways.

Industrial_Synthesis_of_this compound Urea Urea (Molten) Reactor Fluidized Bed Reactor (Alumina Catalyst, ~400°C) Urea->Reactor Feed Quench Gas Quenching Reactor->Quench Gaseous Effluent Cyclone Cyclone Separator Quench->Cyclone Crystallizer Crystallizer Cyclone->Crystallizer Solid this compound OffGas Off-Gas Treatment (NH3, CO2 recovery) Cyclone->OffGas Gas Stream Product This compound Crystals (>99.8% Purity) Crystallizer->Product

Caption: Industrial synthesis of this compound from urea via a low-pressure gas-phase process.

Melamine_Toxicity_Pathway This compound This compound Ingestion Absorption Gastrointestinal Absorption This compound->Absorption Kidney Kidney Accumulation Absorption->Kidney Crystallization This compound-Cyanurate Crystal Formation Kidney->Crystallization In presence of Cyanuric Acid CellStress Cellular Stress Response Kidney->CellStress Obstruction Renal Tubule Obstruction Crystallization->Obstruction Damage Kidney Damage & Inflammation Obstruction->Damage ROS Increased Reactive Oxygen Species (ROS) ROS->Damage CellStress->ROS

Caption: Simplified pathway illustrating the mechanism of this compound-induced kidney toxicity.[3][14][15][16]

References

An In-depth Technical Guide to the Solubility of Melamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of melamine in various organic solvents. This compound (1,3,5-triazine-2,4,6-triamine), a nitrogen-rich organic compound, is a critical raw material in the production of this compound-formaldehyde resins used in laminates, coatings, and adhesives.[1][2][3] Understanding its solubility is paramount for optimizing reaction conditions, developing new applications, and ensuring product quality. This document details quantitative solubility data, outlines experimental protocols for its determination, and provides visual workflows for clarity.

Core Concepts in this compound Solubility

This compound's solubility is governed by its crystalline structure and the presence of six amino groups, which allow for extensive hydrogen bonding.[2] Its solubility behavior is significantly influenced by several factors:

  • Solvent Polarity: this compound is more soluble in polar organic solvents, such as methanol and ethanol, compared to nonpolar solvents like benzene and carbon tetrachloride, in which it is largely insoluble.[1][2]

  • Temperature: The solubility of this compound generally increases with temperature.[1][2][4] For instance, its solubility in water rises significantly with heat, a trend that is also observed in organic solvents.[1][5]

  • pH: In aqueous solutions, this compound's solubility is greater under weakly acidic or alkaline conditions compared to neutral pH.[1][2] This principle can be relevant in solvent systems containing acidic or basic additives.

  • Reactive Solvents: this compound exhibits high solubility in certain "reactive solvents" like formaldehyde and hydroxymethyl derivatives of ketones.[4][6] In these cases, solubility is coupled with a chemical reaction, leading to the formation of resinous systems.[4][6]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various organic solvents. It is important to note that values can vary depending on the specific experimental conditions and analytical methods used.

SolventFormulaSolubilityTemperature (°C)Citation(s)
AcetoneC₃H₆O0.3 g/L30[1]
Dimethylformamide (DMF)C₃H₇NO0.1 g/L30[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighNot Specified[4][6]
EthanolC₂H₅OH0.6 g/L30[1][7]
Ethyl CellosolveC₄H₁₀O₂11.2 g/L30[1]
Ethylene Glycol (hot)C₂H₆O₂SolubleHot[1]
GlycerolC₃H₈O₃10.0 g / 100 g140[4][6]
Diols (general)-2.0 - 5.7 g / 100 g140[4][6]
PyridineC₅H₅NSolubleNot Specified[1]
Acetic AcidCH₃COOHSolubleNot Specified[1]
FormaldehydeCH₂OSoluble>80[1][4]
BenzeneC₆H₆InsolubleNot Specified[1]
Carbon TetrachlorideCCl₄InsolubleNot Specified[1]
Ethers (general)-InsolubleNot Specified[1]

Note: The term "Soluble" indicates that the source qualitatively describes it as such without providing a specific numerical value.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust and validated analytical methods. The general workflow involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the dissolved this compound in the supernatant.

Common Analytical Techniques: Several advanced analytical techniques are employed for the precise quantification of this compound in solution:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used method for its reliability and accessibility.[8][9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound, especially in complex matrices.[8][9][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization to make the non-volatile this compound suitable for GC analysis.[8][9][12]

  • Spectroscopic Methods: Techniques like FT-IR and Near-Infrared (NIR) spectroscopy can also be used for quantification.[13]

Generalized Protocol for Isothermal Solubility Measurement:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to the chosen organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solution to settle. Carefully extract a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.2 µm) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Sample Preparation: Dilute the filtered sample with an appropriate mobile phase or solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Determine the concentration of this compound in the original saturated solution by accounting for the dilution factor. The result is typically expressed in g/L or mg/mL.

The following diagram illustrates the general experimental workflow for determining this compound solubility.

G cluster_prep 1. Solution Preparation & Equilibration cluster_sampling 2. Sampling cluster_analysis 3. Analysis & Quantification prep1 Add excess this compound to solvent prep2 Seal vessel and place in temperature-controlled shaker prep1->prep2 prep3 Agitate at constant T for 24-48 hours prep2->prep3 sample1 Cease agitation and allow solids to settle prep3->sample1 sample2 Withdraw supernatant using a filtered syringe (0.2 µm) sample1->sample2 analysis1 Prepare dilutions of the filtered sample sample2->analysis1 analysis2 Inject sample into calibrated instrument (e.g., HPLC, LC-MS/MS) analysis1->analysis2 analysis3 Calculate original concentration based on dilution factor analysis2->analysis3 result Solubility Data (g/L) analysis3->result

General workflow for experimental solubility determination.

Visualization of Key Relationships

The interplay between this compound's properties and solvent characteristics dictates its solubility. The following logical diagram illustrates these relationships.

Factors influencing this compound solubility.

Conclusion

The solubility of this compound in organic solvents is a complex characteristic influenced by the interplay of its molecular structure and the physicochemical properties of the solvent. While it is generally poorly soluble in many common organic solvents at room temperature, its solubility can be significantly enhanced in polar solvents, polyhydroxyl alcohols, and at elevated temperatures.[1][4] For industrial applications, particularly in polymer synthesis, the use of reactive solvents or systems at high temperatures is often necessary to achieve effective dissolution.[4] The methodologies outlined in this guide provide a framework for the accurate and reliable determination of this compound solubility, which is essential for research, development, and quality control in the chemical and pharmaceutical industries.

References

Physical and chemical properties of melamine cyanurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of melamine cyanurate (MCA), a prominent halogen-free flame retardant. This document consolidates key data, outlines detailed experimental protocols for its characterization, and visualizes its synthesis and mechanism of action.

Physical and Chemical Properties

This compound cyanurate is a salt complex formed through a 1:1 molar reaction between this compound and cyanuric acid.[1] Its properties are a direct result of the extensive two-dimensional hydrogen bonding network between the two components, which forms layers similar to graphite.[2] This structure imparts high thermal stability and low solubility in most common solvents.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound cyanurate, compiled from various sources.

PropertyValueUnits
Molecular Formula C₆H₉N₉O₃-
Molecular Weight 255.20 g/mol
Appearance White crystalline powder-
Density 1.35 - 1.85g/cm³
Melting Point >350 (decomposes)°C
Sublimation Temperature 440°C
Water Solubility <0.01 g/100ml
pH (10g/L solution) 5.0 - 7.0-
Moisture Content ≤ 0.15%

Data compiled from multiple sources.[3][4]

Thermal Properties

The thermal stability of this compound cyanurate is a critical aspect of its function as a flame retardant. It remains stable up to approximately 320°C, making it suitable for processing with a variety of polymers.[5]

PropertyValueUnits
Decomposition Onset Temperature (Tonset) ~370°C
Maximum Decomposition Temperature (Tmax) 300 - 400°C
Char Residue at 800°C 1.2%

Data from Thermogravimetric Analysis (TGA) under a nitrogen atmosphere.[6]

Synthesis of this compound Cyanurate

This compound cyanurate is typically synthesized through the reaction of this compound and cyanuric acid in an aqueous medium. Several methods exist, with variations in reaction conditions influencing the final product's purity and morphology.

Aqueous Synthesis Workflow

SynthesisWorkflow

Flame Retardant Mechanism

The efficacy of this compound cyanurate as a flame retardant is attributed to a multi-faceted mechanism that occurs at high temperatures, acting in both the gas and solid phases of a burning polymer.

Signaling Pathway of Flame Retardancy

FlameRetardantMechanism

The process begins with the endothermic decomposition of this compound cyanurate when exposed to heat above 320°C.[5] This decomposition absorbs a significant amount of heat, cooling the material.[7] Simultaneously, non-combustible gases like nitrogen and ammonia are released, which dilute the concentration of flammable gases and oxygen in the flame zone.[7] In the solid phase, this compound cyanurate promotes the formation of a stable char layer on the surface of the polymer.[7] This char acts as an insulating barrier, preventing further heat transfer and the release of flammable volatiles.[7]

Experimental Protocols

The characterization of this compound cyanurate involves several analytical techniques to determine its structure, thermal properties, and morphology.

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and decomposition profile of this compound cyanurate.

  • Instrumentation: A thermogravimetric analyzer.

  • Methodology:

    • A sample of this compound cyanurate (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

    • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[8]

    • The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50 mL/min).[8]

    • The weight loss of the sample as a function of temperature is recorded to generate a TGA curve. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[6]

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Objective: To identify the functional groups present in this compound cyanurate and confirm its chemical structure.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Methodology:

    • A small amount of the this compound cyanurate sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

    • The sample is scanned over a wavenumber range (e.g., 4000-400 cm⁻¹).[8]

    • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds within the molecule. Key characteristic peaks for this compound cyanurate include those for N-H stretching, C=O stretching, and C=N stretching.[6]

X-ray Diffraction (XRD)
  • Objective: To determine the crystalline structure and phase purity of this compound cyanurate.

  • Instrumentation: An X-ray diffractometer with a CuKα radiation source (λ = 1.5406 Å).[9]

  • Methodology:

    • A powdered sample of this compound cyanurate is mounted on a sample holder.

    • The sample is scanned over a 2θ range (e.g., 10-80°) with a specific step size and scan speed.[8]

    • The resulting diffraction pattern, with sharp peaks, confirms the crystalline nature of the material. The positions and intensities of the peaks can be compared to standard diffraction data for phase identification.[9]

Scanning Electron Microscopy (SEM)
  • Objective: To observe the surface morphology and particle shape of this compound cyanurate.

  • Instrumentation: A scanning electron microscope.

  • Methodology:

    • The this compound cyanurate powder is mounted on an SEM stub using conductive adhesive tape.

    • The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

    • The sample is then imaged in the SEM at various magnifications to observe its morphology, which is often described as lamellar or rod-like crystals.[8]

Conclusion

This compound cyanurate stands as a highly effective and environmentally conscious flame retardant, particularly for nitrogen-containing polymers. Its unique supramolecular structure governs its desirable physical and chemical properties, including high thermal stability and a multi-pronged flame retardant mechanism. The experimental protocols detailed herein provide a framework for the consistent and accurate characterization of this important material, facilitating further research and application development in the field of materials science.

References

The Role of Melamine in the Synthesis of Graphitic Carbon Nitride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor with a unique layered structure, has garnered significant attention for its promising applications in photocatalysis, bioimaging, and drug delivery. Melamine, a readily available and nitrogen-rich organic compound, stands out as a primary precursor for the facile synthesis of g-C₃N₄ through thermal condensation. This technical guide provides an in-depth exploration of the synthesis of graphitic carbon nitride from this compound, detailing the reaction pathways, experimental protocols, and the influence of various synthesis parameters on the final product's properties.

Introduction: this compound as a Precursor

This compound (C₃H₆N₆) is a triazine-based molecule that serves as an ideal building block for graphitic carbon nitride. Its high nitrogen content and propensity to undergo thermal polymerization make it a cost-effective and efficient precursor for producing g-C₃N₄.[1] The thermal treatment of this compound initiates a series of condensation reactions, leading to the formation of a polymeric network with a graphite-like layered structure.[2] This process, often referred to as polycondensation, involves the elimination of ammonia (NH₃) and the formation of heptazine-based structures, which are the fundamental units of g-C₃N₄.[3]

The Thermal Condensation Pathway

The transformation of this compound into graphitic carbon nitride is a multi-step process that occurs at elevated temperatures. While the precise reaction mechanism is complex, it is generally understood to proceed through the formation of key intermediates.

The process begins with the heating of this compound, which leads to the formation of melem. As the temperature increases, melem units further polymerize to form melon, a more extended polymeric structure. Finally, at higher temperatures, melon undergoes further condensation and cyclization to form the layered graphitic carbon nitride structure.[4]

Melamine_to_gC3N4 This compound This compound Melem Melem This compound->Melem ~400°C Melon Melon Melem->Melon >475°C gC3N4 Graphitic Carbon Nitride (g-C₃N₄) Melon->gC3N4 >520°C

Caption: Thermal condensation pathway of this compound to g-C₃N₄.

Experimental Protocols for g-C₃N₄ Synthesis

The synthesis of g-C₃N₄ from this compound is typically carried out via direct thermal polymerization in a muffle furnace. The properties of the resulting material can be tailored by controlling various experimental parameters.

Direct Calcination of this compound

A straightforward method for synthesizing bulk g-C₃N₄ involves the direct heating of this compound in a crucible.

Protocol:

  • Place a specific amount of this compound (e.g., 6 g) into an alumina crucible with a cover.[5][6]

  • Heat the crucible in a muffle furnace to a target temperature (e.g., 550 °C or 600 °C) with a controlled ramp rate (e.g., 5 °C/min).[5][6]

  • Maintain the target temperature for a set duration (e.g., 4 hours).[5][6]

  • Allow the furnace to cool down naturally to room temperature.[5][6]

  • The resulting yellow-colored powder is collected as bulk g-C₃N₄.[7][8]

Direct_Calcination_Workflow Start Start This compound This compound in Crucible Start->this compound Furnace Muffle Furnace (e.g., 550°C, 4h) This compound->Furnace Cooling Cool to Room Temperature Furnace->Cooling gC3N4 Bulk g-C₃N₄ Cooling->gC3N4 End End gC3N4->End

Caption: Experimental workflow for direct calcination of this compound.

Synthesis with Volatile Salts for Enhanced Properties

The addition of volatile salts, such as urea and ammonium chloride, during the polymerization of this compound can lead to the formation of g-C₃N₄ nanosheets with enhanced specific surface area and photocatalytic activity.[5][6] The decomposition of these salts releases gases that act as templates, promoting the formation of a more porous structure.[5][6]

Protocol:

  • Mix this compound (e.g., 6 g) with urea (e.g., 15 g) and an ammonium salt like ammonium chloride (e.g., 4 g).[5]

  • Grind the mixture using an agate mortar to ensure homogeneity.[5]

  • Place the mixture in an alumina crucible with a cover.

  • Heat the crucible in a muffle furnace to the desired temperature (e.g., 600 °C) at a specific ramp rate.

  • Maintain the temperature for a set duration (e.g., 4 hours).

  • After cooling to room temperature, the resulting g-C₃N₄ nanosheets are collected.

Quantitative Data Summary

The synthesis conditions significantly impact the physicochemical properties of the resulting g-C₃N₄. The following tables summarize key quantitative data from various studies.

Precursor(s)Synthesis Temperature (°C)Specific Surface Area (m²/g)Band Gap (eV)Reference
This compound550122.64[9][10]
This compound-Cyanurate Complex5502252.73[9][10]
This compound800--[11]
This compound/Carboxylic Acid---[12]

Table 1: Comparison of g-C₃N₄ properties synthesized from different precursors and at different temperatures.

Sample NamePrecursorsSynthesis Temperature (°C)H₂ Production Rate (μmol·h⁻¹·g⁻¹)Reference
g-C₃N₄-M-550This compound550-[5][6]
g-C₃N₄-M-U-Cl-600This compound, Urea, NH₄Cl6001853.8[6]

Table 2: Photocatalytic hydrogen production activity of g-C₃N₄ synthesized under different conditions.

Characterization of this compound-Derived g-C₃N₄

A variety of analytical techniques are employed to characterize the structure, morphology, and properties of the synthesized g-C₃N₄.

  • X-ray Diffraction (XRD): Confirms the graphitic structure with characteristic peaks around 13° and 27°.[3][4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the characteristic vibrational modes of triazine rings and C-N heterocycles.

  • Transmission Electron Microscopy (TEM): Visualizes the layered, nanosheet-like morphology.[3]

  • UV-Vis Spectroscopy: Determines the optical band gap of the material.

  • Elemental Analysis: Confirms the C/N ratio.[11]

Conclusion

This compound is a versatile and efficient precursor for the synthesis of graphitic carbon nitride. By carefully controlling the thermal condensation process and utilizing additives, the properties of g-C₃N₄ can be tailored for a wide range of applications. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working in the fields of materials science, catalysis, and drug development to explore the potential of this promising material.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Detection of Melamine in Infant Formula

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Melamine is a nitrogen-rich industrial chemical that has been illicitly added to food products, most notably infant formula, to falsely inflate their apparent protein content.[1][2] The ingestion of this compound-contaminated infant formula has been linked to severe renal complications and even death in infants.[2][3] Consequently, regulatory bodies worldwide have established stringent limits on the maximum allowable concentration of this compound in infant formula, with some jurisdictions enforcing a zero-tolerance policy.[1][2] This document provides a detailed application note and protocol for the sensitive and specific detection of this compound in infant formula using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely adopted and reliable analytical technique for this purpose.[4][5] The protocols described herein are intended for researchers, scientists, and professionals in the field of drug and food safety development.

Introduction

The deliberate adulteration of infant formula with this compound poses a significant public health risk.[3] this compound's high nitrogen content (66% by mass) can lead to artificially high protein readings in standard quality control tests, such as the Kjeldahl method, which measure nitrogen content to estimate protein levels.[1] While not highly toxic on its own, this compound in combination with its structural analog, cyanuric acid, can form insoluble crystals in the kidneys, leading to kidney stones and potentially fatal renal failure, particularly in infants for whom formula is the primary or sole source of nutrition.[6]

Regulatory agencies like the U.S. Food and Drug Administration (FDA) have set action levels for this compound in infant formula, highlighting the critical need for sensitive and accurate analytical methods.[5][6] LC-MS/MS has emerged as the gold standard for this compound detection due to its high selectivity, sensitivity, and ability to provide confirmatory results.[5] This application note outlines a comprehensive LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection, for the quantification of this compound in infant formula matrices.

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

The following protocol is a composite of established methods for the extraction of this compound from powdered infant formula, incorporating steps from various reputable sources to ensure robustness.[1]

Materials and Reagents:

  • Infant formula sample

  • This compound standard

  • Isotopically labeled this compound internal standard (e.g., ¹³C₃-melamine)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate

  • Ammonia solution

  • Deionized water

  • Phosphate buffer (100 mM, pH 2.5)

  • Solid-Phase Extraction (SPE) cartridges: Strong Cation Exchange (SCX or MCX)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Weighing and Spiking:

    • Accurately weigh 1 gram of powdered infant formula into a 50 mL centrifuge tube.[1]

    • Spike the sample with an appropriate amount of isotopically labeled this compound internal standard.

  • Extraction:

    • Add 4 mL of deionized water to reconstitute the infant formula.[1]

    • Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v). Some methods may use an acidic solution like 2.5% aqueous formic acid.[4]

    • Vortex or shake vigorously for 1-2 minutes to ensure thorough mixing.

    • Sonicate the sample in an ultrasonic water bath for 10-30 minutes.[1][5]

    • Centrifuge the sample at approximately 3500-4000 rpm for 10 minutes to precipitate proteins and other matrix components.[1]

    • Carefully collect the supernatant for the SPE cleanup step.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition the SCX SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of 0.1% formic acid or a suitable buffer.[1]

    • Loading: Load the collected supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge to remove interfering substances. A typical wash sequence includes 3-5 mL of 0.1% formic acid followed by 3-5 mL of methanol.[1]

    • Elution: Elute the this compound from the cartridge using 4 mL of a 5% ammonia solution in methanol.[1]

    • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 50°C.[1][2] Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).[2][4] The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (HPLC or UPLC system)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for this compound analysis. Examples include Atlantis HILIC Silica, ACQUITY UPLC BEH HILIC, or Ascentis Express HILIC.[1]

  • Mobile Phase A: 95:5 Acetonitrile:Water with 0.1% Formic Acid or 20mM Ammonium Formate.[4]

  • Mobile Phase B: 50:50 Acetonitrile:Water with 20mM Ammonium Formate.[4]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30 - 40°C.[4][7]

  • Gradient: A suitable gradient elution program should be developed to ensure the separation of this compound from matrix components.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[4]

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound for quantification and confirmation. The most common transition is m/z 127 → 85.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.[7]

Quantitative Data Summary

The performance of LC-MS/MS methods for this compound detection can vary based on the specific protocol and instrumentation used. The following table summarizes key quantitative parameters from various published methods.

ParameterMethod 1 (Waters)Method 2 (FDA)[8]Method 3 (Thermo)[2]Method 4 (Agilent)[9]Method 5 (ResearchGate)[10]
Limit of Quantification (LOQ) 20 ppb (dry formula)200 µg/kg (dry formula)-1 µg/kg0.05 mg/kg (baby milk)
Recovery 104 - 115%-Avg. 121%-72 - 91% (baby milk)
Linearity (r²) --0.9913> 0.998-
RSD (%) ----< 5%

Experimental Workflow

Melamine_Analysis_Workflow Sample 1. Sample Weighing (1g Infant Formula) Spike 2. Internal Standard Spiking (¹³C₃-Melamine) Sample->Spike Add Internal Standard Extraction 3. Extraction (ACN/Water, Sonication) Spike->Extraction Add Extraction Solvent Centrifugation1 4. Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation1 Precipitate Proteins Supernatant 5. Supernatant Collection Centrifugation1->Supernatant Isolate Extract SPE 6. Solid-Phase Extraction (SCX/MCX Cartridge) Supernatant->SPE Cleanup Evaporation 7. Evaporation to Dryness (Nitrogen Stream) SPE->Evaporation Elute & Concentrate Reconstitution 8. Reconstitution (Mobile Phase) Evaporation->Reconstitution Prepare for Injection Analysis 9. LC-MS/MS Analysis (HILIC, ESI+, MRM) Reconstitution->Analysis Inject Quantification 10. Data Analysis & Quantification Analysis->Quantification Acquire Data

Caption: Workflow for LC-MS/MS analysis of this compound in infant formula.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in infant formula. The combination of a thorough sample preparation protocol involving solid-phase extraction and the high selectivity and sensitivity of tandem mass spectrometry ensures accurate and defensible results. This method is suitable for routine monitoring, quality control, and regulatory compliance to safeguard the health of vulnerable infant populations. Adherence to good laboratory practices and proper method validation are essential for achieving high-quality data.

References

Application Notes and Protocols: Synthesis of Melamine-Based Porous Polymers for CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of melamine-based porous polymers, a promising class of materials for CO2 capture. The inherent nitrogen-rich structure of this compound and its derivatives imparts a strong affinity for CO2, making these polymers attractive for applications in flue gas separation and carbon capture technologies. The following sections detail the synthesis, characterization, and CO2 capture performance of various this compound-based porous organic polymers (POPs), including Covalent Triazine Frameworks (CTFs) and porous polyamides.

Overview of this compound-Based Porous Polymers for CO2 Capture

This compound, a readily available and cost-effective building block, serves as an excellent precursor for the development of POPs due to its multiple nitrogen sites, amino groups, and stable triazine ring.[1] These features contribute to the high thermal and chemical stability of the resulting polymers.[2][3] The nitrogen-rich porous frameworks exhibit significant potential for CO2 capture, driven by the favorable interactions between the basic nitrogen sites and the acidic CO2 molecules.[2][3]

Various synthetic strategies have been employed to construct this compound-based porous polymers, including:

  • Ionothermal Synthesis: This method, often used for creating Covalent Triazine Frameworks (CTFs), involves the trimerization of aromatic nitriles in the presence of a molten salt catalyst, such as ZnCl2, at high temperatures.[4][5]

  • One-Pot Polycondensation: This approach allows for the synthesis of porous polyamides from this compound and various carboxylic acids or acid chlorides in a single step.[6]

  • Schiff-Base Chemistry: This strategy utilizes the reaction between the amino groups of this compound and aldehyde-containing monomers to form porous polymers with aminal linkages.[1]

The resulting polymers are characterized by their high surface area, tunable porosity, and excellent stability, making them suitable for various gas separation applications.

Performance Data of this compound-Based Porous Polymers

The CO2 capture performance of this compound-based porous polymers is influenced by factors such as surface area, pore volume, and nitrogen content. A summary of key performance data from recent literature is presented below.

Table 1: Performance of this compound-Based Porous Polyamides for CO2 Capture

Polymer NamePrecursorsBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 Uptake (mmol/g) at 273 K, 1 barNitrogen Content (wt%)Reference
PA-1This compound, 1,3,5-benzenetricarbonyl trichloride4550.280.134-[2][3][7][8][9]
PA-2This compound, 1,3,5-benzenetricarbonyl trichloride3500.190.086-[2][3][7][8][9]
This compound-based PolyamidesThis compound, binary/ternary benzoic acidup to 521-0.53–2.913.8–44.9[6]
TPE-TMC-2MAThis compound, aldehyde derivatives6450.843.48 (153 mg/g)-[1]

Table 2: Performance of Covalent Triazine Frameworks (CTFs) for CO2 Capture

| Polymer Name | Monomer | BET Surface Area (m²/g) | Pore Size (Å) | CO2 Uptake at 273 K, 1 bar | CO2/N2 Selectivity (IAST) | Reference | |---|---|---|---|---|---| | cCTFs | Nitrile functionalized dicationic viologen | up to 1247 | Hierarchical | up to 3.02 mmol/g (133 mg/g) | - |[4] | | CTF-FUM-350 | Fumaronitrile | - | 5.2 | 1.29 mmol/g (57.2 cc/g) at 298 K | 102.4 |[10] | | CTF-DCN | 1,4-dicyanonaphthalene | - | 5.4 | - | - |[10] | | pBN-CTFs | 4,4'-(phenazine-5,10-diyl)dibenzonitrile | up to 1460 | - | - | - |[11] |

Experimental Protocols

This section provides detailed protocols for the synthesis of two representative types of this compound-based porous polymers.

This protocol is adapted from the synthesis of this compound-based porous polyamides using isophthalic acid.[6]

Materials:

  • This compound

  • Isophthalic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pyridine

  • Triphenyl phosphite

  • N-Methyl-2-pyrrolidone (NMP)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Nitrogen inlet and outlet

  • Buchner funnel and filter paper

  • Soxhlet extractor

  • Vacuum oven

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser under a nitrogen atmosphere, add this compound (e.g., 500 mg, 2 mmol) and isophthalic acid (e.g., 800 mg, 3 mmol).

  • Add anhydrous DMSO (25 mL) to the flask.

  • Add pyridine (2 mL) and triphenyl phosphite (4 mL) to the reaction mixture.

  • Heat the mixture to 100 °C and maintain for 3 hours with constant stirring.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of methanol.

  • Collect the precipitate by filtration and wash thoroughly with NMP, methanol, and deionized water.

  • Purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Dry the purified polymer in a vacuum oven at 80 °C overnight.

This protocol describes a general procedure for the ionothermal synthesis of CTFs from aromatic nitrile monomers.[4][11]

Materials:

  • Aromatic nitrile monomer (e.g., 4,4'-(phenazine-5,10-diyl)dibenzonitrile)

  • Zinc Chloride (ZnCl2)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Acetone

  • Tetrahydrofuran (THF)

Equipment:

  • Quartz ampoule

  • Tube furnace

  • Schlenk line or glovebox

  • Mortar and pestle

  • Buchner funnel and filter paper

  • Soxhlet extractor

  • Vacuum oven

Procedure:

  • Inside a glovebox or under an inert atmosphere, thoroughly mix the aromatic nitrile monomer and ZnCl2 in a specific molar ratio (e.g., 1:10 or 1:20) using a mortar and pestle.

  • Place the mixture into a quartz ampoule and seal it under vacuum.

  • Place the sealed ampoule in a tube furnace and heat to the desired temperature (e.g., 400 °C or 550 °C) for a specified time (e.g., 48 hours).

  • After cooling to room temperature, carefully open the ampoule and grind the resulting black monolith into a fine powder.

  • Wash the powder with 1 M HCl to remove the ZnCl2 salt, followed by washing with deionized water until the filtrate is neutral.

  • Further wash the product with acetone and THF.

  • Purify the CTF powder by Soxhlet extraction with a suitable solvent (e.g., THF or chloroform) for 24 hours.

  • Dry the final product in a vacuum oven at 120 °C overnight.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis of this compound-based porous polymers and the subsequent CO2 capture analysis.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Monomers This compound & Co-monomer(s) Reaction Polymerization Reaction (e.g., Polycondensation, Ionothermal Synthesis) Monomers->Reaction Solvent Solvent/ Catalyst Solvent->Reaction Crude_Polymer Crude Porous Polymer Reaction->Crude_Polymer Washing Washing with Solvents (e.g., H2O, MeOH, HCl) Crude_Polymer->Washing Soxhlet Soxhlet Extraction Washing->Soxhlet Drying Drying under Vacuum Soxhlet->Drying Final_Polymer Purified Porous Polymer Drying->Final_Polymer

Caption: General workflow for the synthesis and purification of this compound-based porous polymers.

CO2_Capture_Analysis cluster_prep Sample Preparation cluster_analysis Gas Adsorption Analysis cluster_data Data Analysis Polymer Porous Polymer Sample Degassing Degassing (Activation) Polymer->Degassing Adsorption_Analyzer Volumetric Gas Adsorption Analyzer Degassing->Adsorption_Analyzer CO2_Adsorption CO2 Adsorption Isotherm Measurement Adsorption_Analyzer->CO2_Adsorption N2_Adsorption N2 Adsorption Isotherm (for BET) Adsorption_Analyzer->N2_Adsorption Uptake CO2 Uptake Capacity CO2_Adsorption->Uptake Selectivity Selectivity (e.g., IAST) CO2_Adsorption->Selectivity Surface_Area BET Surface Area & Pore Analysis N2_Adsorption->Surface_Area

Caption: Workflow for CO2 capture performance analysis of porous polymers.

Characterization of this compound-Based Porous Polymers

To evaluate the properties and performance of the synthesized polymers, the following characterization techniques are typically employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired chemical linkages (e.g., amide or triazine) and the presence of functional groups.

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the polymer structure and connectivity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers.

  • Powder X-ray Diffraction (PXRD): To determine the amorphous or crystalline nature of the materials.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and porous structure of the polymers.

  • Nitrogen Adsorption-Desorption Analysis: To determine the BET surface area, pore volume, and pore size distribution of the materials. This is typically performed at 77 K.

  • CO2 Adsorption Analysis: To measure the CO2 uptake capacity at various pressures and temperatures (e.g., 273 K and 298 K). These measurements are crucial for evaluating the performance of the materials for CO2 capture.

By following these protocols and characterization methods, researchers can synthesize and evaluate novel this compound-based porous polymers for CO2 capture and other environmental applications.

References

Protocol for the Synthesis of Melamine-Based Acoustic Foam

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melamine foam is a lightweight, open-cell foam material produced from a this compound-formaldehyde condensate.[1] Its unique three-dimensional network structure endows it with a desirable combination of properties, including excellent sound absorption, thermal insulation, and inherent flame retardancy.[1][2][3] These characteristics make it a sought-after material in various applications, such as acoustic insulation in buildings and vehicles, thermal insulation, and as the base for abrasive cleaning sponges.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound-based acoustic foam, intended for researchers, scientists, and professionals in materials science and product development. The protocol covers the preparation of the this compound-formaldehyde (MF) resin, the foaming and curing process, and post-treatment of the resulting foam.

Data Presentation

Table 1: Core Raw Material Composition for this compound Foam Synthesis
ComponentFunctionTypical Range (wt%)Notes
This compoundPrimary triazine monomer35 - 45%Provides nitrogen content and structural rigidity.
Formaldehyde (37% solution)Crosslinker / polymer partner55 - 65%Reacts with this compound to form the resin network.
Curing Agent / Catalyst (e.g., formic acid, inorganic/organic acid salts)Condensation catalyst0.5 - 2%Controls the speed of the polymerization reaction.
Surfactant (e.g., anionic, non-ionic, silicone-based)Stabilizes foam cells0.2 - 5%Improves the uniformity of the pore structure.[4]
Blowing Agent (e.g., pentane, water vapor)Expands the foam1 - 45%Creates the cellular, low-density structure.[5]
Additives (optional)Modifiers< 1 - 15%Includes dyes, whitening agents, stabilizers, etc.[5]

Source: Adapted from various sources, including technical datasheets and patents.[4][5]

Table 2: Example Formulations for this compound-Formaldehyde Resin and Foam
Formulation ComponentExample 1 (parts by weight)Example 2 (parts by weight)Example 3 (Molar Ratio)
This compound/Formaldehyde Precondensate100--
This compound-7.56 g1
Formaldehyde-14.20 g3
Water4020 mL-
Curing Agent (Hardener)3Formic acid (added later)-
Surfactant Mixture3SDBS (1%)-
Blowing Agent10Pentane (3%)-
Salt (inorganic/organic acid)0.5--
Dye/Whitening Agent1--
Light/Heat Stabilizer10--

Source: Compiled from patent literature and scientific articles.[5][6]

Table 3: Typical Physical and Acoustic Properties of this compound Foam
PropertyTypical Value
Density6 - 12 kg/m ³[4][7]
Cell StructureOpen-cell[1][4]
Fire ResistanceSelf-extinguishing (UL94 V-0)[4]
Thermal StabilityUp to 240°C[4]
Sound Absorption Coefficient0.7 - 0.9[4]
Tensile Strength120 - 180.9 kPa[8][9]
Elongation at Break13.6 - 15%[8][10]

Experimental Protocols

Part 1: Preparation of this compound-Formaldehyde (MF) Precondensate

This protocol describes the synthesis of the MF resin, which serves as the precursor to the foam.

  • Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and mechanical stirrer, combine this compound and a 37 wt.% formaldehyde solution. The molar ratio of this compound to formaldehyde can range from 1:2.1 to 1:3.9.[11] For a typical synthesis, a molar ratio of 1:3 is used.[5]

  • pH Adjustment: Adjust the pH of the mixture to approximately 8.5 by adding a 10% NaOH solution dropwise while stirring.[12]

  • Hydroxymethylation: Heat the mixture to around 70°C for 1 hour with continuous stirring.[6] The solution should become clear as the this compound dissolves and reacts with formaldehyde to form methylolmelamines.

  • Condensation Reaction: Increase the temperature to approximately 80-95°C and maintain it for 1-3 hours.[6][13] This step promotes the condensation of the methylolthis compound intermediates, leading to the formation of a viscous pre-polymer. The reaction should be monitored until the desired viscosity is achieved.

  • Cooling: Once the target viscosity is reached, cool the resulting MF resin to room temperature.

Part 2: Foaming and Curing of the MF Resin

This part of the protocol details the process of converting the liquid resin into a solid foam structure. Microwave radiation is a common method for heating and foaming.[5][14]

  • Formulation Preparation: In a suitable container, combine the prepared MF resin with a surfactant, a blowing agent (e.g., pentane), and a curing agent (e.g., formic acid). The mixture should be stirred vigorously to ensure uniform dispersion of all components.[6]

  • Foaming: Transfer the aqueous mixture into a microwave-safe mold. Place the mold in a microwave oven and heat. The microwave radiation will cause the blowing agent to vaporize, leading to the expansion of the resin into a foam.[5] A typical treatment may involve heating at 60-90°C for 0.1-3 minutes.[5]

  • Curing/Solidification: The heat from the microwave also initiates the cross-linking of the resin, catalyzed by the curing agent. This solidifies the cellular structure.[2] This step may be followed by a solidification period at 70-100°C for 10-20 minutes.[5]

  • Drying: The semi-finished foam product is then dried to remove residual water and other volatile components. This can be done in a conventional oven at a temperature of 110-150°C for 10-20 minutes.[5]

Part 3: Post-Treatment - Annealing

A final annealing or tempering step is crucial for enhancing the foam's properties and reducing residual formaldehyde.

  • Hot Air Annealing: Place the dried foam in an oven with circulating hot air.[5]

  • Tempering: Heat the foam at a temperature in the range of 230-290°C.[11] A typical duration for this step is between 30 and 50 minutes.[5] This high-temperature treatment helps to further cross-link the polymer and significantly reduces formaldehyde emissions.[11]

  • Cooling: After annealing, allow the finished this compound foam product to cool to room temperature. The foam can then be cut and shaped for specific applications.

Mandatory Visualizations

Melamine_Formaldehyde_Polymerization This compound This compound Addition Addition Reaction (Hydroxymethylation) pH 8.5, ~70°C This compound->Addition Formaldehyde Formaldehyde Formaldehyde->Addition Methylolthis compound Methylolthis compound Intermediates Condensation Condensation Polymerization ~80-95°C Methylolthis compound->Condensation Prepolymer Viscous MF Pre-polymer Crosslinking Curing & Cross-linking (Acid Catalyst) Prepolymer->Crosslinking Addition->Methylolthis compound Condensation->Prepolymer Foam Cross-linked This compound Foam Crosslinking->Foam Melamine_Foam_Workflow cluster_0 Resin Synthesis cluster_1 Foaming & Curing cluster_2 Post-Treatment Reactants 1. Mix this compound & Formaldehyde pH_Adjust 2. Adjust pH to ~8.5 Reactants->pH_Adjust Hydroxymethylation 3. Heat to ~70°C (Addition Reaction) pH_Adjust->Hydroxymethylation Condensation 4. Heat to 80-95°C (Condensation) Hydroxymethylation->Condensation Cooling_Resin 5. Cool to Room Temp Condensation->Cooling_Resin Mix_Additives 6. Mix Resin with Additives Cooling_Resin->Mix_Additives Foaming 7. Microwave Foaming (60-90°C) Mix_Additives->Foaming Curing 8. Curing/Solidification (70-100°C) Foaming->Curing Drying 9. Drying (110-150°C) Curing->Drying Annealing 10. Hot Air Annealing (230-290°C) Drying->Annealing Cooling_Foam 11. Cool Final Foam Annealing->Cooling_Foam Final_Product Finished this compound Acoustic Foam Cooling_Foam->Final_Product

References

Application Notes and Protocols: Melamine Resins in Flame Retardant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melamine and its derivatives are a prominent class of halogen-free flame retardants, offering an effective and more environmentally benign alternative to traditional halogenated systems. Their efficacy stems from a variety of mechanisms, primarily centered around intumescence, which involves the formation of a protective, insulating char layer upon exposure to heat. This, coupled with the release of non-flammable gases, disrupts the combustion cycle. These application notes provide a comprehensive overview of the use of this compound-based resins—including this compound cyanurate (MCA), this compound polyphosphate (MPP), and this compound-formaldehyde (MF)—in various polymeric and cellulosic materials. Detailed experimental protocols and quantitative data on their flame retardant performance are presented to aid researchers in their material development endeavors.

Data Presentation: Quantitative Flame Retardancy Data

The following tables summarize key quantitative data from various studies on the flame retardant properties of materials incorporated with this compound resins. The parameters include the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion; the UL 94 vertical burn test classification, which assesses the material's response to a small flame; and cone calorimetry data, which provides critical information on the heat release rate (HRR), total heat release (THR), and smoke production rate (SPR) under forced-flaming conditions.

Table 1: Flame Retardant Properties of Polyamide 6 (PA6) Composites with this compound Cyanurate (MCA)

FormulationLOI (%)UL 94 Rating (thickness)pHRR (kW/m²)THR (MJ/m²)TSR (m²/m²)
Neat PA622.0V-2 (3.2 mm)850.0110.01800
PA6 + 15 wt% MCA30.4V-0 (3.2 mm)450.085.0900
PA6 + 11 wt% MCA + 4 wt% Boehmite33.8V-0 (2.0 mm)322.579.898.3

Table 2: Flame Retardant Properties of Epoxy Resin Composites with this compound Phenylphosphate (MPhP) [1][2]

FormulationLOI (%)UL 94 Rating (3.0 mm)pHRR (kW/m²)THR (MJ/m²)TSR (m²/m²)
Neat Epoxy20.5No Rating1157123.422.3
Epoxy + 10 wt% MPhP23.8V-1823101.220.1
Epoxy + 20 wt% MPhP26.5V-056781.416.9

Table 3: Cone Calorimeter Data for this compound-Formaldehyde (MF) Resin Treated Wood Composites

MaterialpHRR (kW/m²)THR (MJ/m²)
Untreated Particleboard~250~170
FRT Particleboard (this compound-based)58 - 100-
Untreated Southern Pine~280~110
FRT Southern Pine (this compound-based)~60~40

Experimental Protocols

Protocol 1: Synthesis of this compound Polyphosphate (MPP)

This protocol describes a two-step method for the synthesis of this compound polyphosphate (MPP), a highly effective intumescent flame retardant.[1]

Materials:

  • This compound

  • Phosphoric acid (85%)

  • Deionized water

Procedure:

  • Step 1: Synthesis of this compound Phosphate (MP).

    • Dissolve this compound in deionized water at room temperature with stirring to create a saturated solution.

    • Slowly add phosphoric acid to the this compound solution. A white precipitate of this compound phosphate will form immediately.

    • Continue stirring for 1-2 hours to ensure complete reaction.

    • Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted starting materials.

    • Dry the this compound phosphate intermediate in an oven at 80-100 °C until a constant weight is achieved.

  • Step 2: Polycondensation to this compound Polyphosphate (MPP).

    • Place the dried this compound phosphate powder in a ceramic crucible.

    • Heat the crucible in a muffle furnace at 340 °C for 8-10 hours. During this step, the this compound phosphate undergoes polycondensation to form this compound polyphosphate, releasing water and ammonia.

    • After the heat treatment, allow the crucible to cool to room temperature.

    • The resulting white, solid product is this compound polyphosphate. Grind the product into a fine powder for use as a flame retardant additive.

Protocol 2: Incorporation of this compound Cyanurate (MCA) into Polyamide 6 (PA6) via Melt Compounding

This protocol details the common industrial practice of incorporating this compound cyanurate into polyamide 6 using a twin-screw extruder.

Materials and Equipment:

  • Polyamide 6 (PA6) pellets (drying grade)

  • This compound cyanurate (MCA) powder (pre-dried)

  • Twin-screw extruder with gravimetric feeders

  • Water bath for strand cooling

  • Pelletizer

  • Injection molding machine (for test specimen preparation)

Procedure:

  • Drying:

    • Dry the PA6 pellets in a dehumidifying dryer at 80-90 °C for at least 4 hours to reduce moisture content to below 0.2%.

    • Pre-dry the MCA powder in a vacuum oven at 100-110 °C for 2-4 hours.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder. A typical profile for PA6 is from 230 °C at the feeding zone to 260 °C at the die.

    • Calibrate the gravimetric feeders to deliver the desired weight percentage of PA6 and MCA. For example, for a 15 wt% MCA formulation, set the feeders to a ratio of 85:15 (PA6:MCA).

    • Start the extruder and introduce the PA6 and MCA from the main hopper.

    • The molten polymer and MCA will be intimately mixed as they travel down the extruder barrel.

    • The extruded strands are cooled by passing them through a water bath.

  • Pelletizing and Specimen Preparation:

    • The cooled strands are fed into a pelletizer to produce compounded pellets.

    • Dry the compounded pellets at 80-90 °C for at least 4 hours.

    • Use an injection molding machine to produce test specimens (e.g., for UL 94, LOI, and cone calorimetry) from the dried pellets, following standard molding parameters for PA6.

Protocol 3: Flame Retardant Treatment of Wood with this compound-Formaldehyde (MF) Resin

This protocol describes the impregnation of wood with a this compound-formaldehyde resin solution to enhance its fire retardancy.

Materials and Equipment:

  • Wood specimens (e.g., Southern Pine)

  • This compound-formaldehyde (MF) resin

  • Water

  • Impregnation vessel with vacuum and pressure capabilities

  • Drying oven

Procedure:

  • Preparation of Impregnation Solution:

    • Prepare an aqueous solution of the MF resin at the desired concentration (e.g., 10-30 wt%). Ensure the resin is fully dissolved.

  • Wood Impregnation:

    • Place the pre-weighed, dry wood specimens into the impregnation vessel.

    • Apply an initial vacuum (e.g., 0.8-0.9 bar) for 30-60 minutes to remove air from the wood structure.

    • Introduce the MF resin solution into the vessel while maintaining the vacuum until the specimens are fully submerged.

    • Release the vacuum and apply pressure (e.g., 5-10 bar) for 1-2 hours to force the resin into the wood's cellular structure.

  • Drying and Curing:

    • Remove the impregnated wood specimens from the vessel and wipe off any excess surface resin.

    • Weigh the wet specimens to determine the amount of resin uptake.

    • Air-dry the specimens for a period to allow for initial water evaporation.

    • Cure the resin by placing the specimens in an oven with a step-wise temperature increase, for example, 60 °C for 24 hours, followed by 80 °C for 24 hours, and finally 103 °C for 48 hours. This gradual increase helps to prevent defects and ensures complete curing of the MF resin within the wood structure.

Mandatory Visualizations

flame_retardant_workflow cluster_synthesis Flame Retardant Synthesis cluster_processing Polymer Compounding cluster_testing Flame Retardancy Testing s1 Reactants (e.g., this compound, Phosphoric Acid) s2 Reaction (e.g., Precipitation, Polycondensation) s1->s2 s3 Purification & Drying s2->s3 s4 This compound Resin FR s3->s4 p2 Melt Blending / In-situ Polymerization s4->p2 p1 Polymer Matrix (e.g., PA6, Epoxy) p1->p2 p3 FR Composite t1 Specimen Preparation (e.g., Injection Molding) p3->t1 t2 LOI Test t1->t2 t3 UL 94 Test t1->t3 t4 Cone Calorimetry t1->t4 t5 Data Analysis t2->t5 t3->t5 t4->t5

Caption: Experimental workflow for developing and testing this compound resin flame retardant materials.

intumescent_mechanism A Heat Source B Polymer + this compound Phosphate A->B C Endothermic Decomposition (Heat Absorption) B->C D Gas Phase C->D E Condensed Phase C->E F Release of Non-flammable Gases (NH3, N2, H2O) D->F G Formation of Phosphoric Acid E->G H Dilution of Oxygen & Fuel F->H J Swelling of Char Layer F->J I Polymer Dehydration & Crosslinking G->I M Flame Extinguished H->M K Formation of Insulating Char Layer I->K J->K L Reduced Heat & Mass Transfer K->L L->M

Caption: Intumescent flame retardant mechanism of this compound phosphate.

References

Application Note: Selective Melamine Extraction Using Molecularly Imprinted Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melamine (2,4,6-triamino-1,3,5-triazine) is a nitrogen-rich organic compound primarily used in the production of plastics and resins.[1] Its high nitrogen content has led to its illegal adulteration in food products, such as milk and infant formula, to artificially inflate apparent protein levels.[1] However, the combination of this compound with its analogue, cyanuric acid, can lead to the formation of insoluble crystals in the kidneys, resulting in severe renal failure and even death.[1] This public health concern has necessitated the development of reliable and selective methods for detecting this compound in complex food matrices.[2]

Traditional sample preparation techniques like solid-phase extraction (SPE) can sometimes lack the required selectivity for specific compounds in complex samples.[1] Molecularly Imprinted Polymers (MIPs) offer a compelling solution. MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule (the "template"). This "lock-and-key" mechanism provides high selectivity and affinity, making MIPs excellent sorbents for solid-phase extraction (a technique known as MI-SPE) to isolate and concentrate this compound from complex samples prior to analysis.[3] This application note provides detailed protocols for the synthesis of this compound-imprinted polymers and their application in the selective extraction of this compound from dairy products.

Principle of Molecular Imprinting

Molecular imprinting involves the polymerization of functional monomers and a cross-linking agent in the presence of a template molecule (in this case, this compound). The functional monomers arrange themselves around the template, forming a complex stabilized by non-covalent interactions (e.g., hydrogen bonds, ionic interactions). Subsequent polymerization locks this arrangement into a highly cross-linked, insoluble polymer matrix. The template is then removed, leaving behind specific recognition cavities that are complementary to the this compound molecule. These cavities can selectively rebind this compound from a sample matrix. A non-imprinted polymer (NIP) is typically synthesized under identical conditions but without the template molecule to serve as a control for evaluating the specific binding effects of the MIP.[1]

G Figure 1. Principle of Molecular Imprinting cluster_0 1. Complex Formation cluster_1 2. Polymerization cluster_2 3. Template Removal cluster_3 4. Selective Rebinding T Template (this compound) M1 Monomer T->M1 M2 Monomer T->M2 P Polymer Matrix Trapped Template T_out Template P:f1->T_out Wash R Polymer Matrix Imprinted Cavity RB Polymer Matrix Rebound Template T_in Template T_in->RB:f1 Sample Loading cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 cluster_2 cluster_2 cluster_1->cluster_2 cluster_3 cluster_3 cluster_2->cluster_3

Figure 1. Principle of Molecular Imprinting.

Experimental Protocols

This section details the protocols for synthesizing this compound-MIPs and using them for solid-phase extraction.

This protocol is based on the synthesis of a this compound-imprinted polymer using 9-vinylcarbazole as the functional monomer.[4]

Materials:

  • This compound (Template)

  • 9-vinylcarbazole (Functional Monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (Cross-linker)

  • Benzoyl peroxide (Initiator)

  • Ethylene glycol (Porogen/Solvent)

  • Nitrogen gas

  • Acetic Acid

  • Deionized Water

Procedure:

  • Dissolve Template: Dissolve 0.5 mmol (0.063 g) of this compound in 30 mL of ethylene glycol in a reaction vessel.[4]

  • Add Reagents: To this solution, add 6.0 mmol (1.159 g) of 9-vinylcarbazole, 48.0 mmol (9.514 mL) of EGDMA, and 0.25 mmol (0.061 g) of benzoyl peroxide.[4]

  • Sonicate: Sonicate the mixture until all components are completely dissolved.[4]

  • Purge with Nitrogen: Purge the resulting mixture with nitrogen gas for 5 minutes to remove oxygen, which can inhibit polymerization.[4]

  • Initiate Polymerization: Sonicate the mixture again for 20 minutes, then place it in a hot water bath at 60°C for 20 hours to allow polymerization to occur.[4]

  • Wash Polymer: After polymerization, the polymer particles are collected. To remove the this compound template, wash the polymer particles with a solution of water containing 5% acetic acid, followed by distilled water.[4]

  • Dry: Dry the washed MIP particles in an oven.

  • NIP Synthesis: Prepare a non-imprinted polymer (NIP) following the exact same procedure, but omitting the this compound template.

G Figure 2. Experimental Workflow for MIP Synthesis reagents 1. Mix Reagents Template (this compound) Functional Monomer Cross-linker Initiator Solvent sonicate1 2. Sonicate to Dissolve reagents->sonicate1 purge 3. Purge with Nitrogen (5 min) sonicate1->purge sonicate2 4. Sonicate again (20 min) purge->sonicate2 polymerize 5. Polymerize (e.g., 60°C for 20-24h) sonicate2->polymerize collect 6. Collect Polymer Particles (e.g., by filtration) polymerize->collect wash 7. Wash to Remove Template (e.g., Methanol/Acetic Acid) collect->wash dry 8. Dry the MIP wash->dry mip_final Final MIP Product dry->mip_final

Figure 2. Experimental Workflow for MIP Synthesis.

This protocol describes a general procedure for using the synthesized MIP as a sorbent in an SPE cartridge to extract this compound from a prepared sample.[3][4]

Materials:

  • MIP particles

  • Empty SPE cartridge (e.g., 3 mL)

  • Methanol

  • Deionized Water

  • Washing Solvent (e.g., water or a mild organic solvent)

  • Elution Solvent (e.g., Methanol:Acetic Acid, 7:3 v/v)[1]

  • Prepared sample solution

Procedure:

  • Pack Cartridge: Pack an empty SPE cartridge with 100 mg of dry MIP particles.

  • Conditioning: Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it. This wets the polymer and prepares the binding sites.[4]

  • Sample Loading: Load the prepared sample solution (e.g., 5 mL) onto the cartridge at a slow flow rate (e.g., 0.25-1.0 mL/min) to ensure sufficient interaction time between this compound and the MIP.[4]

  • Washing: Wash the cartridge with a specific volume of a mild solvent (e.g., 2 mL of deionized water) to remove unretained matrix components and weakly bound interferences.

  • Elution: Elute the bound this compound from the cartridge by passing 6 mL of the elution solvent (e.g., methanol:acetic acid, 7:3 v/v) through it.[1] The acidic methanol disrupts the interactions between this compound and the MIP, releasing the analyte.

  • Analysis: The collected eluate can then be evaporated, reconstituted in a suitable solvent, and analyzed by an appropriate analytical instrument, such as HPLC-DAD or UPLC.[1][3][4]

G Figure 3. Workflow for MI-SPE Protocol start Start: Pack SPE Cartridge with MIP condition 1. Conditioning - Methanol - Deionized Water start->condition load 2. Sample Loading (Load prepared sample extract) condition->load waste1 Waste (Conditioning Solvents) condition->waste1 wash 3. Washing (Remove interferences) load->wash elute 4. Elution (e.g., Methanol/Acetic Acid) (Collect this compound) wash->elute waste2 Waste (Unbound Sample & Interferences) wash->waste2 analyze 5. Analysis (e.g., HPLC, UPLC) elute->analyze

Figure 3. Workflow for MI-SPE Protocol.

Data Presentation

The performance of MIPs for this compound extraction can be evaluated based on several key parameters. The following tables summarize quantitative data from various studies.

Table 1: Comparison of MIP Synthesis Parameters for this compound

Template Functional Monomer Cross-linker Polymerization Method Reference
This compound Methacrylic Acid (MAA) Ethylene Glycol Dimethacrylate (EGDMA) Suspension Polymerization [1]
This compound Methacrylic Acid (MAA) Ethylene Glycol Dimethacrylate (EGDMA) Bulk Polymerization [3]
This compound 9-vinylcarbazole Ethylene Glycol Dimethacrylate (EGDMA) Precipitation Polymerization [4]

| this compound | Acrylic Acid | N,N′-methylenebis(acrylamide) (MBAm) | Microemulsion |[5][6] |

Table 2: Performance Data of this compound-Imprinted Polymers

Matrix Max. Binding Capacity (Qmax) Recovery (%) Limit of Detection (LOD) Analytical Method Reference
UHT Milk Not Specified 92.9 - 98.0 0.06 ppm (0.5 µmol/L) HPLC-DAD [3]
Milk Powders Not Specified 91.6 - 102.8 0.06 ppm (0.5 µmol/L) HPLC-DAD [3]
Milk 96.8 µmol/g Not Specified 0.6 mg/kg HPLC-DAD [1]
Spiked Milk Not Specified 85.6 - 104.2 15 µg/L HPLC [7]
Aqueous Solution 53.01 mg/g Not Specified Not Specified UPLC [4]
Milk Not Specified 97.6 Not Specified Not Specified [7]

| Milk | Not Specified | 95.87 - 105.63 | 0.0172 nM | Electrochemical Sensor |[8] |

Conclusion

Molecularly imprinted polymers serve as robust and highly selective tools for the extraction and pre-concentration of this compound from complex food matrices like dairy products. The protocols outlined in this application note demonstrate straightforward methods for the synthesis and application of MIPs. The high affinity and selectivity of these polymers, evidenced by high recovery rates and low detection limits, allow for effective sample cleanup, reducing matrix effects and improving the accuracy of subsequent chromatographic analysis.[3][7] The adaptability of the imprinting process enables the development of tailored sorbents, positioning MI-SPE as a superior alternative to conventional sample preparation methods for trace contaminant analysis.

References

Application Note: Quantification of Melamine in Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melamine is a nitrogen-rich industrial chemical that has been illicitly added to food products, such as infant formula and pet food, to artificially increase their apparent protein content.[1][2][3] Standard protein tests often measure total nitrogen content, a vulnerability exploited by this adulteration. Ingestion of this compound, particularly in combination with its analogue cyanuric acid, can lead to the formation of insoluble crystals in the kidneys, resulting in severe renal damage and failure.[1][2] This has necessitated the development of reliable and sensitive analytical methods for the detection and quantification of this compound in diverse food matrices. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for this purpose, offering high specificity and sensitivity.[4][5] This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, derivatization, and instrumental analysis.

Principle of the Method

The quantification of this compound by GC-MS involves three primary stages. First, this compound is extracted from the complex food matrix using a solvent mixture. For more complex matrices like dairy products, a solid-phase extraction (SPE) step is employed for cleanup.[6] Second, because this compound is a polar and relatively involatile compound, it must be chemically modified through derivatization to increase its volatility for gas chromatography.[4] This is typically achieved by converting it into a trimethylsilyl (TMS) derivative.[1][3] Finally, the derivatized sample is injected into the GC-MS system, where the this compound-TMS derivative is separated from other components on a chromatographic column and subsequently detected and quantified by the mass spectrometer.[5]

Experimental Protocols

Protocol 1: Sample Extraction

This protocol details two extraction procedures: a general-purpose liquid-liquid extraction for simpler matrices and a method incorporating solid-phase extraction (SPE) for complex matrices like dairy products.

1.1: General Liquid-Liquid Extraction [3]

  • Weigh 0.5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent mixture consisting of diethylamine, water, and acetonitrile in a 10:40:50 volume ratio.

  • Vortex the sample vigorously for 1 minute.

  • Place the tube in a sonicator bath and sonicate for 30 minutes.[1][3]

  • Centrifuge the sample at 4500 rpm for 10 minutes to pellet solid particulates.[4]

  • Filter the supernatant through a 0.45 µm nylon filter into a clean tube.[4]

  • Transfer a 200 µL aliquot of the filtered extract into a 2 mL autosampler vial for the evaporation step.[4]

1.2: Extraction with SPE Cleanup for Complex Matrices (e.g., Milk Powder) [7][8]

  • Weigh 5 g of the powdered sample into a centrifuge tube.

  • Add 5 mL of methanol and mix for 10 minutes using a high-speed mixer.

  • Centrifuge the sample for 10 minutes at 4500 rpm.[8]

  • Condition a polymeric cation-exchange (PCX) SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water.[8]

  • Load 3 mL of the supernatant from the centrifuged sample onto the SPE cartridge and allow it to pass through by gravity.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of methanol, and then dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the this compound from the cartridge using 5 mL of a 5% ammonia in methanol (v/v) solution.

  • Collect the eluate and transfer a 200 µL aliquot to an autosampler vial for the evaporation step.

Protocol 2: Evaporation and Derivatization

  • Place the autosampler vial containing the 200 µL extract aliquot into a heating block.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 60-70 °C.[1][4]

  • To the dry residue, add 200 µL of pyridine to reconstitute the sample.[1][6]

  • Add 200-300 µL of a derivatization reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[1][6]

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial in a heating block or oven at 70 °C for 45 minutes to allow the derivatization reaction to complete.[1][3][6]

  • After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Data Presentation

Quantitative performance and instrumental parameters are summarized in the tables below.

Table 1: Recommended GC-MS System Parameters

ParameterValue / ConditionReference
Gas Chromatograph
Analytical ColumnElite-5MS, Rxi-5Sil MS, or equivalent (30 m x 0.25 mm, 0.25 µm)[1][9]
Injection ModeSplitless[2]
Injector Temperature280 °C[1][6]
Carrier GasHelium[2]
Flow Rate1.0 mL/min (constant flow)[2]
Oven Program100 °C (2 min), ramp at 10 °C/min to 220 °C, hold for 5 min[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[2]
Ion Source Temp.230 °C[1][6]
Transfer Line Temp.280 °C[6][9]
Acquisition ModeFull Scan (m/z 50-450) or Selected Ion Monitoring (SIM)[1][3]

Table 2: Selected Ions for Monitoring (SIM) of Tris-TMS-Melamine

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Reference
Tris-TMS-Melamine342327285[6][8]

Table 3: Method Validation and Performance Characteristics

ParameterTypical ValueReference
Linearity (R²)> 0.999[8]
Limit of Detection (LOD)10 µg/kg[7]
Limit of Quantification (LOQ)0.15 mg/kg[4]
Recovery85% - 120%[6][7]
Reproducibility (RSD%)< 15%[7]

Visualizations

// Node Definitions Sample [label="1. Sample Weighing\n(e.g., 0.5g of sample)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="2. Extraction\n(DEA/Water/ACN)\nSonication (30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="3. Centrifugation\n(10 min @ 4500 rpm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="4. Supernatant Filtration\n(0.45 µm filter)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Optional: Solid Phase\nExtraction (SPE) Cleanup\n(For complex matrices)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Evaporate [label="5. Evaporation to Dryness\n(Nitrogen stream @ 70°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatize [label="6. Derivatization\n(Pyridine, BSTFA+TMCS)\nIncubation (45 min @ 70°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GCMS [label="7. GC-MS Analysis\n(SIM or Full Scan Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="8. Data Analysis\n(Quantification & Confirmation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction [color="#5F6368"]; Extraction -> Centrifuge [color="#5F6368"]; Centrifuge -> Filter [color="#5F6368"]; Filter -> SPE [label="Complex Matrix", style=dashed, color="#5F6368"]; Filter -> Evaporate [label="Simple Matrix", color="#5F6368"]; SPE -> Evaporate [color="#5F6368"]; Evaporate -> Derivatize [color="#5F6368"]; Derivatize -> GCMS [color="#5F6368"]; GCMS -> Data [color="#5F6368"]; }

Caption: Step-by-step workflow for this compound analysis by GC-MS.

// Main Node Method [label="Validated Analytical Method", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Primary Parameters Accuracy [label="Accuracy\n(Closeness to true value)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability & Reproducibility)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity\n(Analyte vs. Interferences)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range\n(Proportionality of response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sensitivity [label="Sensitivity\n(LOD & LOQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness\n(Resilience to small changes)", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Method -> {Accuracy, Precision, Specificity, Linearity, Sensitivity, Robustness}; }

Caption: Logical relationship of core analytical method validation parameters.

The GC-MS method detailed here provides a sensitive, specific, and reliable protocol for the quantification of this compound in various food products. The combination of an efficient extraction, mandatory chemical derivatization, and selective mass spectrometric detection allows for accurate analysis even at low µg/kg levels.[7][10] Proper method validation, including assessment of recovery, linearity, and precision, is critical to ensure data quality and regulatory compliance. For complex matrices, the inclusion of a solid-phase extraction cleanup step is essential to minimize matrix interference and achieve accurate quantification.[6]

References

Application Note: Determination of Melamine in Food Products by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melamine is a nitrogen-rich industrial chemical that has been illicitly added to food products to artificially increase their apparent protein content. This adulteration poses significant health risks, including kidney failure. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the accurate quantification of this compound in various food matrices. This document provides detailed protocols and application notes for the analysis of this compound using HPLC with UV detection.

Principle

This method utilizes reversed-phase or hydrophilic interaction liquid chromatography (HILIC) to separate this compound from other matrix components. The sample is first subjected to an extraction and clean-up procedure to remove interfering substances. The prepared sample is then injected into the HPLC system. This compound is separated on a C18 or a specialized HILIC column and detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Experimental Protocols

Protocol 1: Analysis of this compound in Dairy Products using Reversed-Phase Ion-Pair HPLC

This protocol is adapted from methods utilized for dairy product analysis.[1]

1. Sample Preparation (Liquid Milk, Milk Powder, Yogurt)

  • Weigh 2 ± 0.01 g of the sample into a 50 mL centrifuge tube.

  • Add 15 mL of 5% trichloroacetic acid in water and 5 mL of acetonitrile.

  • Sonicate for 10 minutes, followed by shaking on a vertical shaker for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a wet filter paper (pre-wetted with 5% trichloroacetic acid) into a 25 mL volumetric flask and bring to volume with 5% trichloroacetic acid.

  • Transfer a 5.0 mL aliquot of the extract into a glass tube and add 5.0 mL of purified water. Vortex to mix.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a SampliQ SCX SPE cartridge (e.g., 6 mL, 150 mg) with 5 mL of methanol followed by 6 mL of water.

  • Load the diluted sample extract onto the conditioned cartridge at a flow rate of less than 1 mL/min.

  • Wash the cartridge with 5 mL of water followed by 5 mL of methanol.

  • Dry the cartridge under vacuum.

  • Elute the this compound with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 50 °C.

  • Reconstitute the residue in 1.0 mL of the mobile phase, vortex for 1 minute, and filter through a 0.2 µm filter into an HPLC vial.[1]

3. HPLC Conditions

ParameterValue
ColumnAgilent ZORBAX SB-C8 (4.6 x 250 mm, 5 µm) or equivalent
Mobile PhaseAcetonitrile : 10mM Ammonium Acetate in Water (95:5)[2]
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C[2]
DetectionUV at 240 nm[2]
Protocol 2: "Green" HPLC Analysis of this compound in Milk using 100% Water Eluent

This protocol offers a more environmentally friendly approach by using only water as the mobile phase.[3]

1. Sample Preparation

  • Take an accurate 0.1 mL milk sample into a micro-centrifuge tube.

  • Homogenize with 0.6 mL of water using a handheld ultrasonic-homogenizer for 30 seconds.

  • Centrifuge the capped tube at 10,000 g for 5 minutes.

  • Transfer 100 µL of the supernatant into a MonoSpin C18 mini-column and centrifuge at 3,500 g for 1 minute.

  • The eluate is ready for injection into the HPLC system.[3]

2. HPLC Conditions

ParameterValue
ColumnODS Column (specifics may vary, validation is key)
Mobile Phase100% Water (HPLC grade)[3]
Flow Rate1.0 mL/min[3]
Injection Volume20 µL[3]
Column Temperature25 °C[3]
DetectionUV at 202 nm[3]

Data Presentation

Table 1: Comparison of HPLC Method Performance for this compound Analysis

MethodColumnMobile PhaseLODLOQRecovery (%)Precision (RSD %)
Reversed-Phase Ion-Pair[1]ZORBAX SB-C8Acetonitrile/Water with ion-pair reagent0.05 µg/mL---
HILIC[4]Spherex 5OH diolAcetonitrile/Acetate buffer (95:5, v/v)-0.05 mg/Kg--
"Green" HPLC[3]ODS100% Water-0.05 µg/g> 96.8< 2.0
HPLC-UV[5]XBD-C18Water/Ethanol (30:70)145 ng/mL435 ng/mL94.995.3
HILIC[2]VisionHT™ HILIC, 5µmAcetonitrile:10mM Ammonium Acetate in Water (95:5)--92 (spiked ham)-
Mixed-Mode WCX-1[6]Acclaim Mixed-Mode WCX-1Acetate buffer/Acetonitrile---0.472 (peak area)

Visualizations

Melamine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis & Reporting Sample_Receipt Sample Receipt & Logging Homogenization Sample Homogenization Sample_Receipt->Homogenization Extraction Extraction with Solvent Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) Centrifugation->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution HPLC_Injection Injection into HPLC Reconstitution->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Overall workflow for this compound analysis using HPLC.

Sample_Preparation_Detail Start Weigh Sample Add_TCA Add Trichloroacetic Acid & Acetonitrile Start->Add_TCA Sonicate_Shake Sonicate & Shake Add_TCA->Sonicate_Shake Centrifuge1 Centrifuge Sonicate_Shake->Centrifuge1 Filter Filter Supernatant Centrifuge1->Filter SPE_Load Load Sample Extract Filter->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute this compound SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for HPLC Injection Reconstitute->End

References

Application Notes and Protocols for ELISA-Based Melamine Screening

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the development and implementation of Enzyme-Linked Immunosorbent Assays (ELISA) for the rapid screening of melamine in various sample matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and food safety analysis.

Principle of Competitive ELISA for this compound Detection

The most common ELISA format for small molecules like this compound is the competitive ELISA. In this assay, this compound present in the sample competes with a known amount of enzyme-labeled this compound or this compound-coated plate for binding to a limited number of specific anti-melamine antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.

The method is based on a competitive, colorimetric enzyme-linked immunosorbent assay (ELISA).[1] In one common format, the wells of a microtiter plate are coated with an antibody specific to this compound.[2] During the assay, a sample extract is added to the wells along with a this compound-horseradish peroxidase (HRP) conjugate.[2] this compound in the sample and the this compound-HRP conjugate compete for the antibody binding sites.[2] After an incubation period, the unbound components are washed away.[2] A substrate solution is then added, which develops a color in the presence of the HRP enzyme.[2] The intensity of the color is inversely proportional to the concentration of this compound in the sample.[3]

Alternatively, the plate wells can be coated with a this compound-protein conjugate.[4] In this format, the sample is incubated with a primary anti-melamine antibody, and this mixture is then added to the coated plate.[1] Any free antibody (that has not bound to this compound in the sample) will bind to the this compound on the plate.[1] A secondary antibody conjugated to an enzyme is then used to detect the bound primary antibody.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of various ELISA methods for this compound detection as reported in the literature.

Table 1: Detection Limits and IC50 Values for this compound ELISA

MatrixDetection Limit (LOD)IC50 ValueReference
Phosphate-Buffered Saline (PBS)9 ng/mL-[5]
Milk Powder50 ng/g6.0 ± 0.55 ng/mL[6]
Milk10 ppb-[7]
Milk54 ppb-[8]
Milk Powder (Method 2)2 ppb-[8]
Muscle, Liver4 ppb-[8]
Feed200 ppb-[8]
Eggs40 ppb-[8]
Serum8 ppb-[8]
Dog Food~1 µg/mL-[5]

Table 2: Recovery Rates of this compound in Spiked Samples

MatrixSpiked ConcentrationAverage Recovery (%)Reference
Milk Powder100 ng/g76.2 ± 7.3[6]
Milk Powder500 ng/g91.4 ± 5.0[6]
Dog Food Gravy-74 ± 4[9]
CookiesVarious110[10]
Milk Samples-70.2 - 92.7[11]

Experimental Protocols

General Reagent Preparation
  • Wash Buffer (1X): Dilute a concentrated wash buffer (e.g., 20X) with deionized water to the final working concentration. For example, dilute 10 mL of 10X Wash Buffer into 90 mL of deionized water.[3]

  • Standard Solutions: Prepare a series of this compound standards by diluting a stock solution in a suitable buffer (e.g., PBS or the sample extraction buffer). Typical standard concentrations might range from 0 ppb to several hundred ppb (e.g., 0, 2, 6, 18, 54, 162 ppb).[4]

  • Substrate Solution: Prepare the substrate solution (e.g., TMB Substrate) according to the manufacturer's instructions. Protect from light.[3]

  • Stop Solution: A solution to stop the enzymatic reaction, typically a strong acid like diluted sulfuric acid.[12]

Sample Preparation Protocols

The choice of sample preparation method is critical for accurate this compound detection and depends on the sample matrix.

Protocol 3.2.1: Milk Sample Preparation [4]

  • Take 1 mL of the milk sample and add it to a centrifuge tube.

  • Add 4 mL of 1X this compound Sample Extraction Buffer.

  • Shake the tube for 5 seconds.

  • Add 250 µL of 1X this compound Clean Up Buffer.

  • Vortex at maximum speed for 3 minutes or use a multi-tube vortexer for 10 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer 250 µL of the clear supernatant to a new tube.

  • Dilute the supernatant with 250 µL of 1X this compound Sample Balance Buffer.

  • Vortex for 15 seconds.

  • Centrifuge at 4,000 x g for 2 minutes.

  • The supernatant is now ready for ELISA analysis. Use 50 µL per well.

Protocol 3.2.2: Milk Powder Sample Preparation [1]

  • Weigh 1 g of milk powder into a suitable container.

  • Add 4 mL of 1X this compound Sample Extraction Buffer.

  • Vortex for approximately 30 seconds until the solution is homogeneous.

  • Add 250 µL of 1X this compound Clean Up Buffer.

  • Vortex at maximum speed for 3 minutes or use a multi-tube vortexer for 10 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer 100 µL of the clear supernatant to a new tube.

  • Dilute with 100 µL of 1X this compound Sample Balance Buffer.

  • Vortex for 15 seconds.

  • Centrifuge at 4,000 x g for 2 minutes.

  • The supernatant is ready for the assay. Use 50 µL per well.

Protocol 3.2.3: Cookie Sample Preparation [10]

  • Add 20 mL of distilled or deionized water to 10 g of the cookie sample.

  • Homogenize for 10 minutes using a blender.

  • Pipette 1 mL of the homogenized sample into a plastic tube.

  • Centrifuge for 10 minutes at 2500 ± 200 g.

  • Remove and discard the top fat layer.

  • Carefully remove a portion of the middle layer.

  • Dilute an aliquot of the middle layer 1:50 in 10% MeOH/20 mM PBS (e.g., 40 µL of extract with 1.96 mL of buffer).

  • The diluted sample is ready for analysis.

ELISA Procedure (Competitive)

The following is a general protocol for a competitive ELISA. Incubation times and volumes may vary depending on the specific kit and should be optimized.

  • Preparation: Bring all reagents and samples to room temperature (20-25°C) before use.[4]

  • Addition of Standards and Samples: Add 50 µL of each standard and prepared sample supernatant into the appropriate wells of the antibody-coated microtiter plate.[4] It is recommended to run all standards and samples in duplicate.[3]

  • Addition of HRP Conjugate: Add 50 µL of the HRP-conjugate solution to each well.[4]

  • Addition of Antibody Solution (if applicable in the kit format): Add 50 µL of the antibody working solution to each well.[4]

  • Incubation: Cover the plate and incubate for 30 minutes at 25°C.[4]

  • Washing: After incubation, decant the liquid from the wells. Wash the plate 3-5 times with 1X Wash Buffer, ensuring to remove all liquid between washes by patting the plate on absorbent paper.[1]

  • Addition of Substrate: Add 100 µL of TMB Substrate solution to each well.[3]

  • Incubation: Incubate the plate for 15-20 minutes at room temperature in the dark.[3][13]

  • Addition of Stop Solution: Add 50-100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.[3][13]

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 5-15 minutes of adding the stop solution.[3][14]

  • Calculation: Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve. The absorbance is inversely proportional to the this compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a competitive ELISA for this compound detection.

ELISA_Workflow cluster_prep Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Sample_Prep Sample Preparation (Extraction & Dilution) Add_Sample 1. Add Standards/Samples to Antibody-Coated Plate Sample_Prep->Add_Sample Reagent_Prep Reagent Preparation (Standards, Buffers) Reagent_Prep->Add_Sample Add_Conjugate 2. Add this compound-HRP Conjugate Add_Sample->Add_Conjugate Incubate1 3. Incubate (Competition Step) Add_Conjugate->Incubate1 Wash1 4. Wash Plate Incubate1->Wash1 Add_Substrate 5. Add TMB Substrate Wash1->Add_Substrate Incubate2 6. Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop 7. Add Stop Solution Incubate2->Add_Stop Read_Plate 8. Read Absorbance at 450 nm Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate Calculate this compound Concentration Standard_Curve->Calculate

Caption: Workflow of a Competitive ELISA for this compound Screening.

Signaling Pathway (Competitive Inhibition)

The diagram below illustrates the principle of competitive inhibition in the ELISA for this compound detection.

Caption: Principle of Competitive Inhibition in this compound ELISA.

References

Solvothermal Synthesis of Nano Melamine Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nano melamine phosphate (nMP) is an inorganic-organic hybrid nanomaterial that has garnered significant interest, primarily for its application as a halogen-free flame retardant.[1][2][3] Its synthesis via solvothermal methods allows for the control of particle size and morphology, which in turn influences its performance in various polymer matrices.[1][4] This document provides detailed application notes and experimental protocols for the solvothermal synthesis of nano this compound phosphate, tailored for researchers in materials science and professionals in related fields. While the primary application of nMP is in flame retardancy, this document also addresses the current landscape of its potential in other areas, including drug development, based on available scientific literature.

Application Notes

The predominant application of nano this compound phosphate lies in its function as a highly effective intumescent flame retardant for a wide range of polymers.[5] Its mechanism of action involves a synergistic effect between the nitrogen-containing this compound and the phosphorus-containing phosphate.[2][6] Upon heating, this compound decomposes to release inert gases like nitrogen and ammonia, which dilute flammable gases and oxygen in the vicinity of the flame.[2][3] Simultaneously, phosphoric acid is generated, which promotes the formation of a stable, insulating char layer on the surface of the polymer.[2][3] This char layer acts as a physical barrier, hindering the transfer of heat and mass, thereby suppressing the combustion process.[2]

The nanoscale dimensions of nMP particles offer distinct advantages over their microscale counterparts, including improved dispersion in polymer matrices and enhanced mechanical properties of the resulting composite materials.[4]

Key Application Areas:

  • Polymer Composites: Incorporation of nMP into polymers such as phenolic foams, silicone elastomers, and polyamides enhances their fire safety without the use of halogenated flame retardants, which are of environmental concern.[1][2][4]

  • Coatings and Textiles: nMP can be used in flame retardant coatings and treatments for textiles to improve their fire resistance.[5]

Note on Biomedical Applications:

Currently, there is a notable lack of published research on the direct application of nano this compound phosphate in drug delivery, bioimaging, or other biomedical fields. The existing literature is overwhelmingly focused on its flame-retardant properties. While the field of nanomedicine actively explores various nanoparticles for therapeutic and diagnostic purposes, nano this compound phosphate has not yet emerged as a significant candidate in this domain. Researchers in drug development should be aware of this gap in the literature when considering novel nanomaterials.

Experimental Protocols

The following protocols are representative examples of the solvothermal synthesis of nano this compound phosphate. Researchers should note that precise control over reaction parameters is crucial for obtaining the desired nanoparticle morphology and size.

Protocol 1: Solvothermal Synthesis of Nano this compound Phosphate in Benzene

This protocol is based on findings that suggest benzene is a particularly effective solvent for producing nanoscale this compound phosphate.[1][4]

Materials:

  • This compound (C₃H₆N₆)

  • Phosphoric acid (H₃PO₄, 85 wt. % in H₂O)

  • Benzene (C₆H₆)

  • Anhydrous ethanol (for washing)

  • Deionized water (for washing)

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Drying oven

  • Fume hood

Procedure:

  • Precursor Solution: In a typical synthesis, dissolve a specific molar ratio of this compound and phosphoric acid in benzene inside the Teflon liner of the autoclave. A common starting point is a 1:1 molar ratio.

  • Solvothermal Reaction: Seal the autoclave and place it in an oven or on a heating mantle. Heat the autoclave to the desired reaction temperature (e.g., 160-200°C) and maintain this temperature for a specific duration (e.g., 12-24 hours). The vessel should be allowed to cool down to room temperature naturally.

  • Product Collection: Open the autoclave in a fume hood. Collect the white precipitate by centrifugation.

  • Washing: Wash the product repeatedly with deionized water and anhydrous ethanol to remove any unreacted precursors and solvent. Centrifuge the mixture after each washing step to separate the product.

  • Drying: Dry the final product in a vacuum oven at 80°C for 12 hours.

Characterization

The synthesized nano this compound phosphate should be characterized to determine its morphology, crystal structure, and chemical composition.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and size of the nanoparticles.

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of this compound phosphate.

Data Presentation

The following tables summarize the influence of key reaction parameters on the synthesis of nano this compound phosphate, as reported in the literature.

Table 1: Effect of Solvent on Particle Size

SolventResulting Particle SizeReference
BenzeneNano-scale[1][4]
Distilled WaterMicro-scale[1]
Anhydrous EthanolMicro-scale[1]

Table 2: Influence of Reaction Temperature and Time on Morphology

Reaction Temperature (°C)Reaction Time (h)Observed MorphologyReference
16012Nanorods and Nanoparticles[1]
18012Well-defined Nanorods[1]
20012Agglomerated Nanoparticles[1]
1806Short Nanorods[1]
18024Longer and Thicker Nanorods[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Solvothermal Synthesis cluster_processing Post-Processing cluster_characterization Characterization precursors This compound & Phosphoric Acid mix Mixing in Teflon Liner precursors->mix solvent Benzene solvent->mix autoclave Sealing in Autoclave mix->autoclave heating Heating (e.g., 180°C, 12h) autoclave->heating cooling Cooling to Room Temp. heating->cooling centrifugation Centrifugation cooling->centrifugation washing Washing with Water & Ethanol centrifugation->washing drying Drying in Vacuum Oven washing->drying product Nano this compound Phosphate Powder drying->product sem_tem SEM / TEM product->sem_tem xrd XRD product->xrd ftir FTIR product->ftir G cluster_heat Application of Heat cluster_gas Gas Phase Action cluster_condensed Condensed Phase Action cluster_result Result heat Heat Source (Flame) polymer Polymer with Nano this compound Phosphate heat->polymer melamine_decomp This compound Decomposition polymer->melamine_decomp phosphate_decomp Phosphate Decomposition polymer->phosphate_decomp inert_gas Release of Inert Gases (N₂, NH₃) melamine_decomp->inert_gas dilution Dilution of Flammable Gases & O₂ inert_gas->dilution flame_retardancy Flame Retardancy (Suppression of Combustion) dilution->flame_retardancy acid_formation Phosphoric Acid Formation phosphate_decomp->acid_formation char_formation Promotion of Char Layer acid_formation->char_formation insulation Insulating Barrier char_formation->insulation insulation->flame_retardancy

References

Application Notes and Protocols for Melamine-Copolymerized Membranes in Natural Gas Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, fabrication, and performance evaluation of melamine-copolymerized membranes for natural gas separation. The incorporation of this compound moieties into polymer structures, particularly fluorinated polyimides, has shown significant promise in enhancing the separation of acid gases such as carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from methane (CH₄), a critical process in natural gas upgrading.

Introduction

Natural gas is a vital energy resource, but raw natural gas often contains impurities like CO₂ and H₂S, which reduce its heating value and can cause corrosion in pipelines. Membrane separation technology offers an energy-efficient and scalable solution for removing these contaminants. This compound, a nitrogen-rich heterocyclic compound, is an attractive comonomer for membrane materials due to its potential to enhance affinity for acid gases, thereby improving separation performance. This document outlines the protocols for developing and testing these advanced membranes.

Synthesis of this compound-Based Fluorinated Copolyimides

The synthesis of this compound-copolymerized fluorinated polyimides typically involves a two-step polycondensation reaction. This process begins with the formation of a poly(amic acid) (PAA) precursor, followed by chemical or thermal imidization to yield the final polyimide. A common fluorinated dianhydride used in these syntheses is 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Experimental Protocol: Synthesis of 6FDA-based this compound Copolyimide

Materials:

  • 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • Aromatic diamine (e.g., 2,4,6-trimethyl-m-phenylenediamine - DAM)

  • This compound-based diamine comonomer

  • N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine or triethylamine (TEA)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Drying of Monomers: Dry 6FDA at 120°C, and the diamine monomers at 60°C under vacuum for at least 12 hours before use.

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon inlet, dissolve the aromatic diamine and the this compound-based diamine comonomer in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Gradually add an equimolar amount of 6FDA powder to the stirred diamine solution over 1-2 hours to control the reaction exotherm.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under an argon atmosphere to obtain a viscous PAA solution.

  • Chemical Imidization:

    • To the PAA solution, add a mixture of acetic anhydride and pyridine (or TEA) in a 2:1 molar ratio with respect to the repeating unit of the polymer.

    • Stir the mixture at room temperature for 1 hour, and then heat to 80°C for an additional 4 hours.

  • Polymer Precipitation and Purification:

    • Precipitate the resulting polyimide solution by slowly pouring it into a large excess of methanol with vigorous stirring.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with fresh methanol and then with hot water to remove residual solvent and reagents.

    • Dry the purified polyimide in a vacuum oven at 120°C for 24 hours.

Membrane Fabrication via Solution Casting

Dense polymer films for gas permeation studies are typically prepared by solution casting, where the synthesized polymer is dissolved in a suitable solvent and cast onto a flat surface, followed by controlled solvent evaporation.

Experimental Protocol: Solution Casting of this compound Copolyimide Membranes

Materials:

  • Synthesized this compound-copolymerized polyimide

  • N,N-dimethylformamide (DMF) or other suitable solvent

  • Glass petri dish or flat glass plate

  • Leveling table

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Prepare a 5-10 wt% solution of the polyimide in DMF by dissolving the polymer with gentle stirring at room temperature until a homogeneous solution is obtained.

  • Casting:

    • Place a clean, dry glass petri dish on a leveling table.

    • Filter the polymer solution through a 0.45 µm syringe filter to remove any dust or undissolved particles.

    • Carefully pour the filtered solution into the petri dish, ensuring the solution spreads evenly to cover the entire surface.

  • Solvent Evaporation:

    • Cover the petri dish with a lid slightly ajar to allow for slow solvent evaporation in a dust-free environment at room temperature for 24-48 hours.

    • Transfer the petri dish to a vacuum oven and dry the membrane using a stepwise heating program, for example: 80°C for 12 hours, 120°C for 12 hours, and finally 150°C for 24 hours under vacuum to ensure complete removal of the residual solvent.

  • Membrane Peeling: After cooling to room temperature, carefully peel the membrane from the glass substrate. The resulting membrane should be uniform and defect-free.

Gas Separation Performance Testing

The performance of the fabricated membranes is evaluated by measuring the permeability of different gases and calculating the selectivity for specific gas pairs (e.g., CO₂/CH₄ and H₂S/CH₄). This is typically done using a constant-volume/variable-pressure or a constant-pressure/variable-volume (time-lag) apparatus for pure gases, and a mixed-gas permeation system with gas chromatography analysis for gas mixtures.

Experimental Protocol: Mixed-Gas Permeation Measurement

Apparatus:

  • High-pressure membrane test cell

  • Mass flow controllers (MFCs) for each gas

  • Pressure transducers

  • Temperature-controlled chamber

  • Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q or molecular sieve) and a thermal conductivity detector (TCD) or flame ionization detector (FID).

Procedure:

  • Membrane Mounting: Mount a circular membrane sample in the test cell, ensuring a good seal between the feed and permeate sides.

  • System Purging: Purge the entire system with the feed gas mixture at a low pressure to remove any residual air.

  • Sour Gas Testing (Caution: H₂S is highly toxic and corrosive. All experiments involving H₂S must be conducted in a well-ventilated fume hood with appropriate safety measures and detectors in place).

    • Introduce a pre-mixed sour gas feed (e.g., 10% CO₂, 10% H₂S, 80% CH₄) to the upstream side of the membrane at the desired pressure (e.g., 10 bar) and temperature (e.g., 35°C).

    • Maintain a constant feed flow rate using the MFCs.

  • Permeate Analysis:

    • Use a sweep gas (e.g., helium or argon) on the permeate side to carry the permeated gases to the GC for analysis.

    • Allow the system to reach a steady state, which may take several hours.

    • Inject a sample of the permeate stream into the GC to determine its composition.

  • Data Calculation:

    • The permeability of each gas component i (Pi) is calculated using the following equation: Pi = (xi * Vp) / (A * t * (pf * yi - pp * xi)) where xi and yi are the mole fractions of gas i in the permeate and feed, respectively, Vp is the permeate volume, A is the membrane area, t is time, and pf and pp are the feed and permeate pressures.

    • The ideal selectivity (αi/j) for a gas pair i and j is the ratio of their permeabilities: αi/j = Pi / Pj

Data Presentation

Quantitative data from gas separation experiments should be summarized in tables for clear comparison of membrane performance under different conditions.

Table 1: Pure Gas Permeability and Ideal Selectivity of a this compound-Copolymerized Polyimide Membrane at 35°C and 10 bar

GasPermeability (Barrer¹)Ideal Selectivity (CO₂/CH₄)Ideal Selectivity (H₂S/CH₄)
CO₂15.042.9-
CH₄0.35--
H₂S25.0-71.4
N₂0.15--
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Table 2: Mixed-Gas Separation Performance of a this compound-Copolymerized Polyimide Membrane with a 10% CO₂ / 10% H₂S / 80% CH₄ Feed at 35°C and 20 bar

Gas PairPermeability of Fast Gas (Barrer)Permeability of Slow Gas (Barrer)Selectivity
CO₂/CH₄12.50.3041.7
H₂S/CH₄22.00.3073.3

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships between different stages of the research.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_testing Performance Testing Monomer_Prep Monomer Preparation (Drying) PAA_Synth Poly(amic acid) Synthesis Monomer_Prep->PAA_Synth Imidization Chemical Imidization PAA_Synth->Imidization Purification Polymer Precipitation & Purification Imidization->Purification Solution_Prep Polymer Solution Preparation Purification->Solution_Prep Synthesized Polymer Casting Solution Casting Solution_Prep->Casting Drying Solvent Evaporation (Vacuum Oven) Casting->Drying Permeation Gas Permeation Measurement (Pure & Mixed Gas) Drying->Permeation Fabricated Membrane GC_Analysis Gas Chromatography Analysis Permeation->GC_Analysis Data_Analysis Data Analysis (Permeability & Selectivity) GC_Analysis->Data_Analysis Permeate Composition

Caption: Experimental workflow for the development and testing of this compound-copolymerized membranes.

Signaling_Pathway This compound This compound Comonomer (High N content) Copolymer This compound-Copolymerized Fluorinated Polyimide This compound->Copolymer Fluorinated_Polyimide Fluorinated Polyimide (High Free Volume) Fluorinated_Polyimide->Copolymer Acid_Gas_Affinity Increased Acid Gas Affinity (CO₂, H₂S) Copolymer->Acid_Gas_Affinity Selectivity Enhanced CO₂/CH₄ and H₂S/CH₄ Selectivity Acid_Gas_Affinity->Selectivity Performance Improved Natural Gas Separation Performance Selectivity->Performance

Caption: Logical relationship showing how this compound copolymerization enhances gas separation performance.

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Melamine Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of melamine in food samples.

Troubleshooting Guide

This guide addresses common problems encountered during this compound analysis, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low or inconsistent analyte recovery?

Low or inconsistent recovery of this compound is a frequent issue, often stemming from the sample preparation and extraction steps. Complex food matrices, such as dairy products, pet food, and infant formula, contain high levels of fats, proteins, and sugars that can interfere with the extraction process.[1][2]

Potential Causes & Solutions:

  • Inadequate Extraction: The chosen solvent may not be efficient in extracting this compound from the specific food matrix. For instance, dairy products with high fat and sugar content require modified sample preparation methods compared to pet foods.[1]

    • Solution: Employ robust extraction techniques like Solid Phase Extraction (SPE) or Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods.[1][3] SPE, particularly with specialty sorbents, can effectively remove matrix interferences.[1][4] The QuEChERS approach is a simple and rapid method that has shown good recoveries in milk and milk powder.[3]

  • Analyte Instability: this compound can interact with other compounds in the matrix, affecting its stability.[5][6]

    • Solution: Use of an internal standard, such as a stable isotope-labeled this compound (e.g., ¹³C₃-melamine), can compensate for analyte loss during sample preparation and analysis.[7][8][9]

  • Precipitation Issues: Inadequate protein precipitation can lead to matrix interferences.

    • Solution: Trichloroacetic acid solution can be used to precipitate proteins and dissociate the analyte from the sample matrix.[10]

Q2: I'm experiencing significant ion suppression or enhancement in my LC-MS/MS analysis. What can I do?

Ion suppression or enhancement is a major matrix effect in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte, leading to inaccurate quantification.[5]

Potential Causes & Solutions:

  • Co-eluting Matrix Components: Components of the food matrix can elute at the same retention time as this compound, competing for ionization and affecting the signal.[11]

    • Solution 1: Chromatographic Optimization: Modify the liquid chromatography (LC) gradient profile or change the analytical column to improve the separation of this compound from interfering matrix components.[11] Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the analysis of polar compounds like this compound.[12][13]

    • Solution 2: Sample Cleanup: Implement a more rigorous sample cleanup procedure using SPE or QuEChERS to remove interfering compounds before LC-MS/MS analysis.[1][3][13] Polymeric cation-exchange SPE cartridges can effectively remove neutral and acidic interferences.[14]

    • Solution 3: Isotope Dilution: The use of a stable isotope-labeled internal standard is a highly effective way to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[7][8][9]

    • Solution 4: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects as the standards and samples will experience similar signal suppression or enhancement.[15]

Q3: My results show poor reproducibility and high relative standard deviations (RSDs). How can I improve this?

Poor reproducibility is often a consequence of inconsistent sample preparation and unaddressed matrix effects.

Potential Causes & Solutions:

  • Inconsistent Sample Preparation: Variability in the extraction and cleanup steps can lead to inconsistent results.

    • Solution: Automating the sample preparation process can improve consistency.[16] Ensure thorough homogenization of the sample and precise execution of each step of the protocol.

  • Matrix Heterogeneity: The distribution of interfering components may not be uniform across different sample aliquots.

    • Solution: Increase the sample size for extraction to obtain a more representative sample.[11]

  • Instrumental Drift: Changes in instrument performance over an analytical run can contribute to poor reproducibility.

    • Solution: Regularly calibrate the instrument and use an internal standard to correct for any drift in signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis in food?

The most common and reliable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5][12][17] LC-MS/MS is often preferred due to its high sensitivity and selectivity, and it typically does not require derivatization of the analyte.[18]

Q2: What is the purpose of derivatization in GC-MS analysis of this compound?

This compound is not a volatile compound, making it unsuitable for direct analysis by GC. Derivatization converts this compound into a more volatile derivative, such as a trimethylsilyl (TMS) derivative, allowing it to be analyzed by GC-MS.[1][19]

Q3: What are the advantages of using the QuEChERS method for sample preparation?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a simple, rapid, and cost-effective sample preparation technique that involves a solvent extraction and a dispersive solid-phase extraction (d-SPE) cleanup step.[3][20] It has been successfully applied to the analysis of this compound in milk and milk powder with good recovery rates.[3][21]

Q4: How can I confirm the identity of this compound in a sample?

Tandem mass spectrometry (MS/MS) provides the highest degree of selectivity for confirming the presence of this compound.[17] By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), the identity of the compound can be confirmed with a high degree of confidence.[14][22]

Q5: What are acceptable recovery rates for this compound analysis?

Acceptable recovery rates can vary depending on the regulatory guidelines and the complexity of the matrix. Generally, recoveries in the range of 80-120% are considered acceptable.[1] For example, a QuEChERS method for milk and milk powder reported average recoveries between 86.4% and 105.2%.[3]

Data Presentation

Table 1: Comparison of Sample Preparation and Analytical Methods for this compound in Food

MethodSample MatrixSample PreparationAnalytical TechniqueRecovery (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
SPE-GC/MSDairy ProductsSolid Phase Extraction (SPE)GC/MS~120%< 0.1 µg/mL[1]
QuEChERS-HPLCMilk and Milk PowderQuEChERSHPLC-WCX86.4 - 105.2%LOD: 0.05 mg/kg (milk), 0.1 mg/kg (milk powder)[3]
SPE-LC/MS/MSLiquid Milk and Milk PowderLLE and SPE (Plexa PCX)LC/MS/MS-LOQ: 1 µg/kg[14]
Isotope Dilution LC-MSMilk PowderAcidic extraction, protein precipitationLC-MS78.7 - 126.3%LOD: 13 µg/kg[8][9]
SPE-HPLCChocolatesSolid Phase Extraction (SPE)HPLC89.2 - 95.69%LOD: 0.017 µg/ml, LOQ: 0.052 µg/ml[23]

Experimental Protocols

1. Solid Phase Extraction (SPE) for Dairy Products followed by GC/MS

This protocol is adapted from a method for analyzing this compound in dairy products.[1]

  • Sample Preparation: Dilute 5 mL of milk with 5 mL of 100 mM phosphate buffer.

  • Extraction: Follow a suitable extraction procedure, for example, using an acetonitrile-based solvent.

  • SPE Cleanup:

    • Condition a specialty this compound SPE cartridge.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with an appropriate solvent.

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Add 300 µL of a silylating agent (e.g., Sylon-BFT) and incubate at 70°C for 45 minutes.

  • GC/MS Analysis: Analyze the derivatized sample by GC/MS.

2. QuEChERS Protocol for Milk and Milk Powder followed by HPLC

This protocol is based on a rapid method for this compound determination.[3]

  • Extraction and Cleanup:

    • For milk powder, reconstitute with water.

    • Add medicinal alcohol and a lipid adsorbent to the milk sample.

    • Vortex or shake vigorously.

  • Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.

  • Filtration: Filter the supernatant.

  • HPLC Analysis: Inject the filtered extract into the HPLC system with a weak cation exchange (WCX) column.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Cleanup (SPE or QuEChERS) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Analysis LC-MS/MS or GC-MS Cleanup->Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: General experimental workflow for this compound analysis in food.

troubleshooting_workflow start Problem Encountered low_recovery Low / Inconsistent Recovery? start->low_recovery ion_suppression Ion Suppression / Enhancement? start->ion_suppression poor_reproducibility Poor Reproducibility? start->poor_reproducibility solution_extraction Optimize Extraction (SPE, QuEChERS) low_recovery->solution_extraction Yes solution_isotope Use Isotope-Labeled Internal Standard low_recovery->solution_isotope Yes ion_suppression->solution_isotope Yes solution_chromatography Optimize Chromatography ion_suppression->solution_chromatography Yes solution_cleanup Improve Sample Cleanup ion_suppression->solution_cleanup Yes solution_matrix_match Use Matrix-Matched Calibration ion_suppression->solution_matrix_match Yes poor_reproducibility->solution_isotope Yes poor_reproducibility->solution_cleanup Yes solution_automation Automate Sample Prep poor_reproducibility->solution_automation Yes

Caption: Troubleshooting decision tree for common this compound analysis issues.

References

Technical Support Center: Optimizing Melamine-Formaldehyde Resin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with melamine-formaldehyde (MF) resin synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters influencing this compound-formaldehyde (MF) resin synthesis?

A1: The primary parameters that control the synthesis of MF resin are the molar ratio of formaldehyde to this compound (F/M), the reaction temperature, the pH of the reaction mixture, and the reaction time.[1][2] These factors significantly impact the resin's final properties, including molecular weight, viscosity, solid content, and performance characteristics like bond strength and formaldehyde emission.[1][3]

Q2: What is the typical pH range for MF resin synthesis and why is it important?

A2: MF resin synthesis is typically conducted in a slightly alkaline or neutral to slightly alkaline medium, with a pH range of 8 to 11 being common.[4] The pH is crucial as it influences the rates of the initial addition reaction (methylolation) and the subsequent condensation reaction.[1] Under alkaline conditions, the formation of methylolmelamines is favored.[5] The pH also affects the competition between the formation of ether and methylene bridges in the polymer structure, which in turn impacts the resin's properties.[6][7] For instance, a maximum solid content of 69.7% was achieved at a pH of 8.5 and a temperature of 75°C in one study.[1][2]

Q3: How does the formaldehyde to this compound (F/M) molar ratio affect the final resin?

A3: The F/M molar ratio is a critical factor that determines the degree of methylolation and cross-linking in the final resin.[6] Higher F/M ratios generally lead to a higher degree of cross-linking, resulting in a more rigid and water-resistant resin. However, excessively high ratios can lead to higher free formaldehyde content in the final product.[8] The F/M ratio also influences the formation of different bridge structures within the polymer.[6][7] For example, at F/M ratios of 2.0 and 3.0, ether bridge formation is more prominent than methylene bridge formation.[6][7]

Q4: What is the effect of temperature on the synthesis process?

A4: Temperature plays a significant role in the reaction kinetics. Higher temperatures accelerate both the methylolation and condensation reactions.[1] This can lead to a faster increase in viscosity and molecular weight. However, controlling the temperature is crucial to prevent premature gelling of the resin. A typical temperature range for the initial reaction is between 70°C and 100°C.[1][9] One study found that the maximum yield of 69.7% was obtained at 75°C.[1][2] Curing of the resin is a two-stage process that occurs at temperatures above 140°C.[10]

Troubleshooting Guide

Q5: My MF resin has a low solid content. How can I increase it?

A5: Low solid content can be a result of incomplete reaction or suboptimal reaction conditions. To increase the solid content, you can try the following:

  • Increase Reaction Temperature: Increasing the temperature can drive the condensation reaction further, leading to a higher solid content. One study reported that solid content increases with an increase in temperature, with a maximum yield of 69.7% at 75°C.[1][2]

  • Adjust pH: The pH of the reaction medium affects the reaction rate. A pH of 8.5 has been shown to be effective for achieving a high solid content.[1][2]

  • Increase this compound Concentration: The molecular weight and solid content of the MF resin can be increased by increasing the concentration of the this compound monomer.[1][2]

Q6: The viscosity of my resin is too high, leading to premature gelling. What can I do?

A6: High viscosity and premature gelling indicate that the condensation reaction is proceeding too quickly or has been allowed to continue for too long. To control the viscosity:

  • Monitor Reaction Time and Temperature Closely: The reaction should be stopped by cooling when the desired viscosity or water dilutability is reached.[4]

  • Control pH: While an alkaline pH is necessary for the initial reaction, a highly alkaline environment can accelerate condensation. Careful control of the pH is essential.

  • Lower the Reaction Temperature: Reducing the temperature will slow down the condensation reaction, allowing for better control over the viscosity increase.

Q7: I am observing high levels of free formaldehyde in my final product. How can I reduce it?

A7: High formaldehyde emission is a common concern with formaldehyde-based resins. To minimize free formaldehyde:

  • Optimize the F/M Molar Ratio: While a sufficient amount of formaldehyde is needed for the reaction, an excessive amount will lead to higher residual free formaldehyde. Lowering the F/M ratio can be an effective strategy.[11]

  • Introduce Formaldehyde Scavengers: Adding substances like urea or caprolactam at the end of the synthesis process can help to react with and reduce the amount of free formaldehyde.[3][12][13]

  • Control Curing Conditions: Proper curing at the right temperature and for a sufficient duration can help to ensure maximum reaction of the formaldehyde, thereby reducing emissions.

Q8: The storage stability of my synthesized MF resin is poor. How can I improve it?

A8: Poor storage stability is often due to the continued reaction of reactive groups in the resin over time. To improve storage stability:

  • Control the Degree of Condensation: The reaction should be stopped at an optimal point to avoid an overly advanced degree of condensation, which can lead to instability.[3]

  • Partial Etherification: Introducing alcohols can lead to partial etherification of the methylol groups, which can improve the storage stability of the resin.[3]

  • Modification with Glycols: The addition of ethylene glycol during synthesis has been shown to improve the storage stability of MF resins.[12][13]

Experimental Protocols

General Protocol for this compound-Formaldehyde Resin Synthesis

This protocol is a general guideline and may need to be optimized for specific applications.

  • Preparation of Reaction Mixture:

    • Charge the required amount of aqueous formaldehyde solution (e.g., 37 wt%) into a reaction vessel equipped with a stirrer, condenser, and thermometer.

    • Adjust the pH of the formaldehyde solution to the desired alkaline value (e.g., 8.5-9.5) using a base solution like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1][14][15]

  • Addition of this compound:

    • Gradually add the this compound powder to the formaldehyde solution while stirring.

    • Heat the mixture to the desired reaction temperature (e.g., 70-95°C) to facilitate the dissolution of this compound and initiate the methylolation reaction.[1][5][15]

  • Condensation Reaction:

    • Maintain the reaction mixture at the set temperature and pH for a specific period (e.g., 30-120 minutes).[1][5]

    • Monitor the progress of the condensation reaction by measuring the viscosity or the water dilutability of the resin solution.[4] The reaction is stopped when a predetermined endpoint is reached. For example, the reaction can be continued until one part of the resin is miscible in 0.5 to 1.5 parts of water at 25°C.[9]

  • Cooling and Storage:

    • Once the desired degree of condensation is achieved, rapidly cool the reactor to stop the reaction.

    • Store the resulting resin syrup in a cool place.

Quantitative Data

Table 1: Effect of Synthesis Conditions on MF Resin Properties

Formaldehyde/Melamine (F/M) Molar RatiopHTemperature (°C)Solid Content (%)Gel Time (min)Reference
3/2.2/0.05 (F/U/M)4.5--< 10[16]
3/2.2/0.3 (F/U/M)4.5--< 5[16]
3/2.2/0.05 (F/U/M)8.0--> 20[16]
3/2.2/0.3 (F/U/M)8.0--~15[16]
Varied (0.1M to 0.25M this compound)8.57040 - 69.6-[1]
-8.57569.7-[1][2]

Table 2: Influence of this compound Content on this compound-Urea-Formaldehyde (MUF) Resin Properties

This compound Content (mol)Reaction pHInternal Bond Strength (MPa)Formaldehyde Emission (mg/L)
0.054.5~0.6~1.5
0.34.5~0.7< 1.0
0.058.0~0.4> 2.0
0.38.0~0.8~1.5

Data adapted from a study on MUF resins, where higher this compound content generally improved properties.[16]

Visualizations

SynthesisWorkflow start Start: Prepare Reagents prep_formaldehyde 1. Charge Formaldehyde Solution 2. Adjust pH to 8.5-9.5 start->prep_formaldehyde add_this compound 3. Add this compound Powder prep_formaldehyde->add_this compound heat_reaction 4. Heat to 70-95°C (Methylolation) add_this compound->heat_reaction condensation 5. Maintain Temperature (Condensation) heat_reaction->condensation monitoring 6. Monitor Viscosity / Water Dilutability condensation->monitoring monitoring->condensation Continue Reaction cool_down 7. Cool Reactor to Stop Reaction monitoring->cool_down Endpoint Reached end_product End: MF Resin Syrup cool_down->end_product

Caption: Workflow for the synthesis of this compound-formaldehyde resin.

ReactionMechanism This compound This compound methylolthis compound Methylolthis compound (Addition Product) This compound->methylolthis compound + Formaldehyde (Alkaline pH) formaldehyde Formaldehyde resin_network Cross-linked MF Resin Network (Condensation Product) methylolthis compound->resin_network Condensation (Heat, Acid/Alkaline) water Water resin_network->water Byproduct

Caption: Simplified reaction mechanism for MF resin formation.

References

Technical Support Center: Improving the Stability of Melamine-Based Polymeric Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered when working with melamine-based polymeric materials.

Section 1: Troubleshooting Guides & FAQs

This section addresses specific issues related to thermal, photo, hydrolytic, and storage stability in a question-and-answer format.

Thermal Stability

Question: My this compound-formaldehyde (MF) resin is degrading at a lower temperature than expected. What are the potential causes and how can I improve its thermal stability?

Answer: Premature thermal degradation of MF resins is a common issue that can often be traced back to the polymer's synthesis and curing process.

Potential Causes:

  • Low this compound/Formaldehyde (M/F) Ratio: A lower M/F ratio can lead to a less cross-linked network with more methylene and/or methylene ether bridges and methylol groups, which are susceptible to thermal degradation at lower temperatures.[1]

  • Incomplete or Improper Curing: The curing process is critical for forming a stable, highly cross-linked three-dimensional network. Insufficient curing temperature or time results in a lower degree of polymerization and reduced thermal stability.[2][3][4] The curing of MF resin is often a two-stage process that occurs above 140°C.[3][4]

  • Presence of Impurities: Residual catalysts, solvents, or unreacted monomers can act as initiation sites for thermal degradation.

Troubleshooting & Solutions:

  • Optimize M/F Ratio: Increasing the this compound content relative to formaldehyde can enhance the cross-link density and stability of the cured resin.[5]

  • Optimize Curing Protocol: Systematically evaluate the curing temperature and duration. Studies have shown that curing MF films at 200°C for 12 hours results in significantly higher structural stability compared to curing at lower temperatures (100-150°C).[2][3] Samples cured at 200°C show a decomposition onset at approximately 350°C, compared to 330°C for those cured at lower temperatures.[3]

  • Control Reaction pH: The pH of the reaction medium influences the condensation reactions. Modulating the pH during synthesis can affect the degree of polymerization and the final structure, thereby impacting thermal stability.[6][7]

  • Purify the Prepolymer: Ensure the removal of unreacted monomers and impurities from the prepolymer solution before the final curing step.

Question: What are the main stages of thermal degradation for a typical MF resin?

Answer: The thermal degradation of MF resins generally occurs in distinct stages, which can be identified using techniques like Thermogravimetric Analysis (TGA).

  • Stage 1 (Below 250-300°C): This stage involves low-temperature degradation reactions. The primary weight loss is due to the reversible demethylolation (loss of formaldehyde) and the breaking of methylene ether linkages.[1][8] Water is also lost during this phase.[8]

  • Stage 2 (Approx. 300-450°C): This is the main decomposition region. It is characterized by the breakdown of methylene bridges and the deep-seated rupture of the polycondensate system.[1][8]

  • Stage 3 (Above 400°C): At very high temperatures, the triazine ring itself begins to decompose.[1] Products of this deep degradation include ammonia and hydrogen cyanide.[8]

The following diagram illustrates the key steps in the thermal degradation process.

ThermalDegradation Polymer Cured this compound-Formaldehyde Network Stage1 Initial Degradation (< 250-300°C) Polymer->Stage1 Heat Stage2 Main Decomposition (300-450°C) Stage1->Stage2 Increased Heat Products1 Loss of Water & Formaldehyde Stage1->Products1 Stage3 Triazine Ring Scission (> 400°C) Stage2->Stage3 High Heat Products2 Cleavage of Methylene & Ether Bridges Stage2->Products2 Products3 Formation of this compound, NH3, HCN Stage3->Products3

A simplified pathway of MF resin thermal degradation.
Photostability

Question: My this compound-based material turns yellow and becomes brittle after exposure to sunlight. Why does this happen and how can I prevent it?

Answer: This is a classic sign of photodegradation, a process where UV radiation from sunlight induces chemical changes in the polymer.

Mechanism of Degradation:

  • UV Absorption: Chromophoric groups within the polymer structure absorb UV radiation (typically in the 290-400 nm range).[9]

  • Bond Scission: The absorbed energy excites the molecules, leading to the breaking of chemical bonds and the formation of free radicals.[9]

  • Photo-oxidation: These free radicals react with oxygen in the atmosphere, initiating a chain reaction of degradation. This process, known as photo-oxidative degradation, results in chain scission (reducing molecular weight) and cross-linking, which causes brittleness, discoloration (yellowing), and loss of mechanical properties.[10]

Strategies for Improvement:

  • Incorporate UV Stabilizers: The most effective method is to add UV-stabilizing agents to the polymer formulation.[9] These additives work through various mechanisms.

  • Use UV-Resistant Coatings: Applying a transparent coating that contains UV blockers can protect the underlying this compound material.[11]

  • Modify Polymer Structure: While more complex, altering the polymer backbone to reduce the number of UV-absorbing chromophores can intrinsically improve photostability.

The diagram below illustrates the protective action of a UV absorber.

UV_Stabilization cluster_0 Without UV Stabilizer cluster_1 With UV Stabilizer Polymer1 This compound Polymer Degradation Degradation (Yellowing, Brittleness) Polymer1->Degradation Free radical formation UV1 UV Radiation UV1->Polymer1 Polymer2 Protected Polymer Stabilizer UV Absorber Heat Harmless Heat Stabilizer->Heat Energy dissipation UV2 UV Radiation UV2->Stabilizer

Mechanism of polymer protection by a UV absorber.
Hydrolytic Stability

Question: I am observing material loss and surface pitting on my acrylic-melamine coating when used in a high-humidity environment. What is the cause?

Answer: Acrylic-melamine thermosets are susceptible to hydrolysis, especially in humid or aqueous environments. The cross-linking reactions that form the polymer are reversible.[12]

Mechanism of Degradation:

  • Reversible Reactions: Water molecules can attack the crosslinks (ether and methylene bridges) and methoxy groups on the this compound resin.[13]

  • Product Formation: This hydrolysis leads to the formation of primary amines and formaldehyde. The formaldehyde can be further oxidized to form acids.[13]

  • Autocatalysis: The degradation process is often inhomogeneous, leading to the formation of pits on the surface. These pits can trap the acidic byproducts, which then catalyze and accelerate the hydrolysis reactions locally, causing the pits to deepen and widen over time.[13]

Strategies for Improvement:

  • Increase Cross-link Density: A more densely cross-linked network is generally more resistant to hydrolysis. This can be achieved by optimizing the monomer ratios and curing conditions.

  • Use Hydrophobic Formulations: Incorporating more hydrophobic monomers or additives can reduce water uptake into the polymer matrix, thereby slowing the rate of hydrolysis.

  • Select Stable Cross-linkers: The choice of this compound resin (e.g., degree of alkylation) and the acrylic polyol can significantly impact the hydrolytic stability of the final coating.[12] Higher this compound content generally increases hydrolysis resistance.[5]

Storage Stability

Question: My aqueous MF resin solution is gelling and its viscosity is increasing rapidly during storage. How can I extend its shelf life?

Answer: The limited storage stability of aqueous MF resin solutions is a well-known issue that hampers their practical application.[7][14] This instability is due to the continuation of condensation reactions at room temperature, leading to an increase in molecular weight, viscosity, and eventual gelling.

Troubleshooting & Solutions:

  • pH Control: The rate of condensation is highly pH-dependent. Maintaining a stable, slightly alkaline pH (e.g., 8.5-9.0) is crucial. Using a buffering agent can be very effective. A study showed that adding borax as a buffering agent significantly improved storage stability.[15]

  • Add Stabilizers: Certain chemical agents can be added to inhibit premature condensation. Cyanamide and urea have been reported as effective stabilizers for aqueous MF resin solutions.[16][17]

  • Optimize Synthesis Conditions: The stability of the final resin solution is affected by the synthesis parameters, including reaction time, temperature, and pH.[7] It has been shown that for optimal storage stability at 50°C, the reaction should be continued for 10-20 minutes after all this compound has dissolved.[18]

  • Control Storage Temperature: While counterintuitive, storing some MF resin solutions at an elevated temperature (e.g., 50°C) can offer advantages, including higher reproducibility of stability data, compared to storage at room temperature.[18]

Section 2: Data Presentation

Table 1: Effect of Curing Conditions on Thermal Stability of MF Polymer Films
Curing Temperature (°C)Curing Time (hours)Onset of Decomposition (°C)Reference
100 - 15012~330[3]
20012~350[2][3]

Data synthesized from studies investigating the structural stability of MF polymers.

Table 2: Effect of Borax as a Buffering Agent on Storage Stability of MF Resin
Borax Concentration (%)Storage Stability (Days)Key ObservationReference
01 - 3Rapid decrease in pH and increase in viscosity.[15]
0.5-Improved stability over control.[15]
1.0-Further improvement in stability.[15]
1.511Highest storage stability achieved in the study.[15]
2.0-Stable, but less optimal than 1.5%.[15]

This study highlights the role of buffering agents in prolonging the shelf life of MF resin solutions.

Section 3: Experimental Protocols

Protocol: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for evaluating the thermal stability of this compound-based polymers.

Objective: To determine the decomposition temperature and mass loss profile of a polymer sample as a function of temperature.

Materials & Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen (or air/oxygen for oxidative studies)

  • Sample pans (e.g., alumina, platinum)

  • Microbalance

  • Polymer sample (powder or film), 5-10 mg

Procedure:

  • Sample Preparation: Ensure the sample is dry and representative of the bulk material. Weigh 5-10 mg of the sample accurately into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas. For inert decomposition, use nitrogen at a flow rate of 20-50 mL/min.[19][20]

    • Set the thermal program. A typical program involves:

      • Equilibrate at a starting temperature (e.g., 30-50°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600-700°C).[19][21][22]

  • Run Analysis: Start the TGA run. The instrument will record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the TGA curve (Weight % vs. Temperature).

    • Determine the onset of decomposition (T_onset), often defined by the intersection of tangents to the baseline and the decomposition slope.

    • Determine the temperature of maximum decomposition rate (T_max) from the peak of the derivative thermogravimetric (DTG) curve.

    • Calculate the residual weight (%) at the final temperature.

Protocol: Assessing Photostability

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.

Objective: To evaluate the effect of light exposure on the physical and chemical properties of a this compound-based material.

Materials & Equipment:

  • Photostability chamber equipped with a light source conforming to ICH Q1B (simulating sunlight with both UV and visible output).

  • UV and visible light meters.

  • Control sample (protected from light, e.g., with aluminum foil).

  • Analytical instruments for evaluation (e.g., UV-Vis Spectrophotometer for color change, FTIR for chemical changes, mechanical tester for brittleness).

Procedure:

  • Sample Preparation: Prepare thin films or plaques of the material. Keep a set of identical samples as dark controls.

  • Exposure:

    • Place the test samples in the photostability chamber.

    • Expose the samples to a controlled light source until the total illumination is not less than 1.2 million lux hours (visible) and the near UV energy is not less than 200 watt-hours per square meter.[11]

    • Maintain a control sample under the same temperature and humidity conditions but protected from light.

  • Evaluation: After the exposure period, compare the exposed samples to the dark control samples.

    • Visual Inspection: Check for changes in appearance, such as yellowing, cracking, or chalking.[11]

    • Spectrophotometric Analysis: Measure color change (e.g., using CIE Lab* color space) or changes in light transmission.

    • Chemical Analysis (FTIR): Look for changes in the infrared spectrum, such as the formation of carbonyl groups, which indicate oxidation.

    • Mechanical Testing: Measure properties like tensile strength and elongation at break to quantify any increase in brittleness.

Protocol: Assessing Hydrolytic Stability

Objective: To determine the resistance of a cured this compound material to degradation in a high-humidity environment.

Materials & Equipment:

  • Environmental chamber capable of controlling temperature and relative humidity (RH).

  • Substrates for coating (e.g., CaF2 for FTIR analysis, metal panels for physical testing).[13]

  • Analytical instruments (FTIR, Atomic Force Microscopy (AFM), gravimetric balance).

Procedure:

  • Sample Preparation: Apply a uniform coating of the this compound polymer onto the chosen substrates and cure according to the standard protocol. Record the initial weight and properties.

  • Exposure:

    • Place the samples in the environmental chamber.

    • Set the desired conditions (e.g., 50°C and 90% RH).

    • Expose the samples for a predetermined period (e.g., 15 days, or in intervals for kinetic studies).[13][23]

  • Evaluation:

    • Gravimetric Analysis: Periodically remove samples, allow them to equilibrate at standard conditions, and measure weight loss to quantify material degradation.

    • Chemical Analysis (FTIR): For samples on IR-transparent substrates, monitor the decrease in peaks associated with crosslinks and the appearance of new peaks (e.g., primary amines) to track the chemical degradation.[13]

    • Surface Analysis (AFM): Characterize the surface morphology to observe the formation and growth of pits or other defects.[13]

    • Physical Testing: Assess properties like adhesion and abrasion resistance to see if they have deteriorated.[23]

Section 4: Workflow Visualization

The following diagram outlines a logical workflow for a research project aimed at improving the stability of a this compound-based polymer.

StabilityWorkflow cluster_mods Modification Strategies start Define Stability Goal (e.g., Increase T_onset by 20°C) synthesis Synthesize Baseline Polymer (Control M/F Ratio, pH, Temp) start->synthesis characterize Characterize Baseline (TGA, DSC, FTIR, etc.) synthesis->characterize evaluate Evaluate Baseline Stability (Thermal, Photo, Hydrolytic) characterize->evaluate decision Baseline Meets Goal? evaluate->decision modify Modify Formulation/ Process decision->modify No finish Finalize Protocol & Report Findings decision->finish Yes mod1 Adjust M/F Ratio modify->mod1 mod2 Optimize Curing (Temp/Time) modify->mod2 mod3 Add Stabilizers (UV, Buffer, etc.) modify->mod3 re_synth Synthesize Modified Polymer mod1->re_synth mod2->re_synth mod3->re_synth re_eval Re-evaluate Stability re_synth->re_eval decision2 Modified Polymer Meets Goal? re_eval->decision2 decision2->modify No, Iterate decision2->finish Yes

Experimental workflow for improving polymer stability.

References

Troubleshooting low yield in melamine polycondensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during melamine polycondensation reactions, with a focus on resolving low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound polycondensation?

The synthesis of this compound-formaldehyde (MF) resin is a two-stage process.[1] The first stage is the hydroxymethylation of this compound, where formaldehyde reacts with the amino groups of this compound to form hydroxymethyl derivatives.[1] This is an addition reaction and is typically carried out under neutral or slightly alkaline conditions.[2] The second stage is the polycondensation, where the hydroxymethylated melamines react with each other or with other this compound molecules to form a three-dimensional polymer network. This stage involves the formation of methylene and ether bridges, releasing water as a byproduct.[3]

Q2: What are the critical parameters influencing the yield of the reaction?

Several key parameters critically influence the yield and properties of the final this compound resin. These include:

  • Molar Ratio of this compound to Formaldehyde (M:F): This ratio affects the degree of crosslinking and the final properties of the resin.[4]

  • pH of the Reaction Mixture: The pH plays a crucial role in controlling the rate of both the hydroxymethylation and polycondensation steps.[5][6]

  • Reaction Temperature: Temperature influences the reaction kinetics, with higher temperatures generally leading to faster reaction rates.[2]

  • Reaction Time: Sufficient reaction time is necessary to achieve the desired degree of polymerization.

  • Purity of Reactants: Impurities in this compound or formaldehyde can interfere with the reaction and reduce the final yield and quality of the resin.

Troubleshooting Guide for Low Yield

Low yield in this compound polycondensation can be attributed to several factors. This guide provides a systematic approach to identifying and resolving the root cause.

Problem: The final yield of the this compound resin is significantly lower than expected.

Below is a troubleshooting workflow to diagnose the potential causes of low yield.

Low_Yield_Troubleshooting cluster_params Parameter Checks cluster_purity Purity Checks cluster_procedure Procedure Review start Low Yield Observed check_params Step 1: Verify Reaction Parameters start->check_params molar_ratio Incorrect Molar Ratio? check_params->molar_ratio check_purity Step 2: Assess Reactant Purity melamine_purity Impure this compound? check_purity->melamine_purity check_procedure Step 3: Review Experimental Procedure mixing Inadequate Mixing? check_procedure->mixing solution Solution Implemented molar_ratio->solution If incorrect, adjust pH Incorrect pH? molar_ratio->pH If correct pH->solution If incorrect, adjust temperature Incorrect Temperature? pH->temperature If correct temperature->solution If incorrect, adjust time Insufficient Reaction Time? temperature->time If correct time->check_purity If correct time->solution If insufficient, extend melamine_purity->solution If impure, purify/replace formaldehyde_purity Impure Formaldehyde? melamine_purity->formaldehyde_purity If pure formaldehyde_purity->check_procedure If pure formaldehyde_purity->solution If impure, purify/replace mixing->solution If inadequate, improve monitoring Inaccurate Monitoring? mixing->monitoring If adequate monitoring->solution If inaccurate, calibrate

Caption: Troubleshooting workflow for low yield in this compound polycondensation.

Detailed Troubleshooting Steps in Q&A Format

Q: How does the molar ratio of this compound to formaldehyde (M:F) affect the yield?

An inappropriate M:F ratio can lead to incomplete reaction and a lower yield. A high M:F ratio (e.g., 1:3) results in resins with lower crosslinking density, while a low M:F ratio (e.g., 1:6) increases crosslinking and heat resistance.[4] It is crucial to use the optimal ratio for the desired resin properties.

Quantitative Data on Molar Ratio and Resin Structure [6]

F/M Molar RatiopHPredominant Bridge Type
3.09.3 - 9.8Ether
2.09.3 - 9.8Ether
1.09.3 - 9.8Ether (Methylene competitive)
3.07.3 - 7.8Ether
2.07.3 - 7.8Ether
1.07.3 - 7.8Methylene

Q: What is the optimal pH for the reaction and how does it impact yield?

The pH of the reaction medium is a critical factor. The initial hydroxymethylation step is typically carried out in a slightly alkaline medium (pH 8-10) to prevent premature condensation.[4] The subsequent polycondensation is often acid-catalyzed. Maintaining the correct pH at each stage is essential for maximizing yield. One study achieved a maximum yield of 69.7% at a pH of 8.5.[2]

Q: What is the recommended temperature for the reaction?

The reaction temperature affects the rate of both the addition and condensation reactions. The hydroxymethylation is often initiated at around 70-90°C.[4] A study found that the solid content of the resin increases with an increase in temperature, with a maximum yield of 69.7% obtained at 75°C.[2] However, excessively high temperatures can lead to uncontrolled reactions and potential side reactions, which may lower the yield of the desired polymer.

Q: How can I determine the appropriate reaction time?

The reaction time required for complete polycondensation depends on other parameters like temperature and pH. The reaction progress can be monitored by measuring the viscosity of the reaction mixture or by determining the "cloud point" (the point at which a drop of the resin solution turns cloudy when added to cold water).[6] Insufficient reaction time will result in a low degree of polymerization and consequently, a low yield of the solid resin.

Q: What are the common impurities in the reactants and how do they affect the reaction?

The purity of both this compound and formaldehyde is crucial. Common impurities in technical-grade this compound can include urea, ammeline, and ammelide. The presence of urea, for instance, can reduce the crosslinking density and heat resistance of the final resin. Formaldehyde solutions can contain formic acid, which can lower the pH and affect the reaction rate. Using high-purity reactants is recommended to avoid these issues.

Q: Could side reactions be the cause of low yield?

Yes, several side reactions can occur during this compound polycondensation, especially under non-optimal conditions. These can include the Cannizzaro reaction of formaldehyde in strongly alkaline conditions, and the formation of undesired byproducts. These side reactions consume the reactants and thus lower the yield of the desired this compound resin.

Experimental Protocol

This section provides a general experimental protocol for the synthesis of this compound-formaldehyde resin.

Materials:

  • This compound (high purity)

  • Formaldehyde solution (37% in water)

  • Sodium hydroxide (NaOH) solution (e.g., 20% w/w)

  • Distilled or deionized water

Procedure:

  • Charging the Reactor: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add the formaldehyde solution and distilled water.

  • pH Adjustment: Adjust the pH of the formaldehyde solution to approximately 9.0-9.5 using the sodium hydroxide solution.

  • Addition of this compound: Slowly add the this compound powder to the formaldehyde solution while stirring continuously.

  • Hydroxymethylation Stage: Heat the mixture to 70-90°C and maintain this temperature.[4] The reaction is exothermic, so cooling may be necessary to control the temperature. Continue heating until the this compound is completely dissolved and the solution becomes clear. This typically takes around 30-60 minutes.

  • Polycondensation Stage: Once the hydroxymethylation is complete, the polycondensation can be initiated. The pH and temperature may be adjusted at this stage depending on the desired resin characteristics. The progress of the reaction can be monitored by checking the viscosity or the water tolerance of the resin.

  • Cooling and Storage: Once the desired degree of condensation is achieved, cool the reactor to stop the reaction. The resulting resin can be stored for future use.

Process Flow Diagram

Melamine_Synthesis_Workflow start Start charge_reactor Charge Reactor with Formaldehyde and Water start->charge_reactor adjust_ph Adjust pH to 9.0-9.5 with NaOH charge_reactor->adjust_ph add_this compound Add this compound Powder adjust_ph->add_this compound hydroxymethylation Heat to 70-90°C for Hydroxymethylation add_this compound->hydroxymethylation monitor_dissolution Monitor for Complete Dissolution (Clear Solution) hydroxymethylation->monitor_dissolution polycondensation Initiate Polycondensation (Adjust pH/Temp as needed) monitor_dissolution->polycondensation Dissolved monitor_condensation Monitor Viscosity/ Water Tolerance polycondensation->monitor_condensation cool_reaction Cool Reactor to Stop Reaction monitor_condensation->cool_reaction Desired Viscosity Reached end End: this compound Resin cool_reaction->end

Caption: A typical workflow for the synthesis of this compound-formaldehyde resin.

References

Minimizing interferences in melamine detection by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences in the detection of melamine by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions.

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Potential Cause: Secondary interactions between the basic this compound molecule and active sites on the HPLC column packing. Incorrect mobile phase pH can also contribute to this issue.

  • Solution:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound analysis. A pH around 3 can improve peak shape by ensuring this compound is consistently protonated.[1]

    • Use an Ion-Pairing Agent: Incorporating an ion-pairing reagent, such as heptane-1-sulfonic acid sodium salt, into the mobile phase can help mask active sites on the column and improve peak symmetry.[1]

    • Select an Appropriate Column: Consider using a column specifically designed for the analysis of polar and basic compounds, such as a HILIC (Hydrophilic Interaction Chromatography) column or a mixed-mode column with both reversed-phase and cation-exchange properties.[2][3][4]

Issue 2: Co-elution of interfering peaks with this compound.

  • Potential Cause: Complex sample matrices, such as dairy products, contain numerous endogenous compounds like proteins and fats that can interfere with this compound detection.[5][6]

  • Solution:

    • Optimize Sample Preparation: Implement a robust sample preparation protocol to remove interfering substances. This can include protein precipitation using agents like trichloroacetic acid[1][7] or solid-phase extraction (SPE) for cleanup.[1]

    • Adjust Chromatographic Conditions: Modify the mobile phase composition, such as the percentage of organic modifier (e.g., acetonitrile), to improve the separation of this compound from interfering peaks.[1][8] A gradient elution program may also be necessary for complex samples.

    • Utilize a Different Column: Switching to a column with a different selectivity, such as a HILIC or a porous graphitic carbon column, can alter the elution order and resolve the co-eluting peaks.[9]

Issue 3: Low recovery of this compound.

  • Potential Cause: Inefficient extraction of this compound from the sample matrix or loss of analyte during sample preparation steps.

  • Solution:

    • Optimize Extraction Solvent: Ensure the extraction solvent is effective for this compound. Acidified aqueous solutions are commonly used.[7] For samples with high-fat content, a defatting step with a solvent like hexane may be necessary.[5][7]

    • Validate Sample Preparation Method: Perform recovery studies by spiking blank matrix with known concentrations of this compound to assess the efficiency of the entire sample preparation procedure. Recoveries between 95.8% and 101.5% have been reported with optimized methods.[1]

    • Prevent Precipitation: In the presence of cyanuric acid, this compound can form an insoluble precipitate. Using alkaline conditions (pH 11-12) for sample extraction can prevent this.[10]

Issue 4: High background noise or baseline drift.

  • Potential Cause: Contaminated mobile phase, detector cell, or column. The use of certain ion-pairing reagents can also increase baseline noise.[3]

  • Solution:

    • Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents and water. Degas the mobile phase before use.[11]

    • Clean the System: Flush the HPLC system, including the detector flow cell, with a strong solvent to remove any contaminants.[11]

    • Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.[11]

    • Consider Alternative Methods: If ion-pairing reagents are causing noise, explore methods using mixed-mode or HILIC columns that do not require them.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in this compound analysis in food matrices?

A1: In food matrices, particularly dairy products, the most common interfering substances are proteins (like casein) and fats.[5][6] These components can co-elute with this compound, causing inaccurate quantification and poor peak shapes. Therefore, effective sample preparation to remove these interferences is crucial.

Q2: What is a suitable HPLC column for this compound analysis?

A2: The choice of column depends on the sample matrix and the desired separation mechanism.

  • Reversed-Phase (C18) Columns: These are commonly used but often require an ion-pairing reagent in the mobile phase to achieve good retention and peak shape for the polar this compound molecule.[12]

  • Hydrophilic Interaction Chromatography (HILIC) Columns: These columns are well-suited for retaining and separating polar compounds like this compound and are often used with mobile phases containing a high percentage of organic solvent.[2][4]

  • Mixed-Mode Columns: Columns with both reversed-phase and cation-exchange properties can provide excellent retention and selectivity for this compound without the need for ion-pairing reagents, making them compatible with mass spectrometry (MS) detection.[3]

  • Porous Graphitic Carbon Columns: These can offer increased retention for polar analytes and may help in resolving interferences.[9]

Q3: Can you provide a general sample preparation protocol for milk powder?

A3: A common protocol involves protein precipitation and solid-phase extraction.

Experimental Protocol: Sample Preparation of Milk Powder

  • Extraction:

    • Weigh approximately 2 grams of the milk powder sample into a 50 mL centrifuge tube.

    • Add 15 mL of a 5% trichloroacetic acid solution in water and 5 mL of acetonitrile.[7]

    • Sonicate the mixture for 10 minutes, followed by shaking on a vertical shaker for 10 minutes.[7]

    • Centrifuge at 4000 rpm for 10 minutes.[7]

  • Filtration:

    • Filter the supernatant through a wet filter paper (pre-wetted with 5% trichloroacetic acid) into a 25 mL volumetric flask.

    • Bring the volume to 25 mL with the 5% trichloroacetic acid solution.[7]

  • Cleanup (Optional but Recommended):

    • For further cleanup, a solid-phase extraction (SPE) step using a strong cation-exchange (SCX) cartridge can be employed.[1]

Q4: How can I optimize the mobile phase for better separation?

A4: Mobile phase optimization is key to resolving this compound from interferences.

  • pH Adjustment: For reversed-phase chromatography, adjusting the pH of the aqueous portion of the mobile phase to around 3 with an acid like citric acid can improve peak shape.[1]

  • Organic Modifier Concentration: The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer can be adjusted to change the retention time of this compound and potentially separate it from interfering peaks.[1][8]

  • Ion-Pairing Reagent: The concentration of the ion-pairing agent (e.g., heptane-1-sulfonic acid sodium salt) can be optimized to achieve the desired retention and peak symmetry.[1]

  • Buffer Concentration: In HILIC or mixed-mode chromatography, the ionic strength of the buffer (e.g., ammonium acetate) can influence the retention of charged analytes like this compound.[8]

Q5: What are typical validation parameters for an HPLC method for this compound detection?

A5: A validated HPLC method for this compound should include the following parameters, with typical values provided in the table below.

Table 1: Method Validation Parameters for this compound HPLC Analysis

ParameterTypical Value/RangeReference(s)
Linearity (Correlation Coefficient, r²) > 0.999[1][8]
Limit of Detection (LOD) 0.015 - 0.15 mg/kg[1][8]
Limit of Quantification (LOQ) 0.05 - 1.0 µg/mL[6][13]
Recovery 95.8% - 101.5%[1]
Precision (Relative Standard Deviation, RSD) < 6.1%[14]

Note: These values can vary depending on the specific method, matrix, and instrumentation.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Sample (e.g., Milk Powder) extraction Extraction (Trichloroacetic Acid / Acetonitrile) sample->extraction 1. Add extraction solvent centrifugation Centrifugation extraction->centrifugation 2. Sonicate & Shake filtration Filtration centrifugation->filtration 3. Separate supernatant spe Solid-Phase Extraction (SPE) (Optional Cleanup) filtration->spe 4. Optional cleanup final_extract Final Extract for Injection filtration->final_extract If SPE is skipped spe->final_extract hplc HPLC System final_extract->hplc 5. Inject final_extract->hplc column Analytical Column (e.g., C18, HILIC) hplc->column Mobile Phase detector UV or MS Detector column->detector data Data Acquisition & Analysis detector->data

Caption: Experimental workflow for this compound analysis by HPLC.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_interference Interference / Co-elution cluster_recovery Low Recovery start Problem with HPLC Analysis (e.g., Poor Peak, Co-elution) peak_shape Check Mobile Phase pH start->peak_shape If peak shape is poor sample_prep Optimize Sample Prep (e.g., SPE) start->sample_prep If peaks interfere extraction_solvent Optimize Extraction Solvent start->extraction_solvent If recovery is low ion_pair Add/Optimize Ion-Pairing Agent peak_shape->ion_pair change_column_peak Change Column Type ion_pair->change_column_peak end Problem Resolved change_column_peak->end mobile_phase Adjust Mobile Phase Composition sample_prep->mobile_phase change_column_int Change Column Type mobile_phase->change_column_int change_column_int->end validate_prep Perform Recovery Study extraction_solvent->validate_prep prevent_precip Check for Precipitation (use alkaline pH if needed) validate_prep->prevent_precip prevent_precip->end

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Technical Support Center: Optimization of Soap-Free Emulsion Polymerization in Melamine Foam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of soap-free emulsion polymerization (SFEP) within melamine foam scaffolds.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the soap-free emulsion polymerization process in this compound foam, offering potential causes and actionable solutions.

1.1 Issue: Low Polymer Yield

Question: We are experiencing a significantly low yield of polymer within our this compound foam matrix. What are the likely causes and how can we improve the yield?

Answer:

Low polymer yield in this system is a frequent challenge, often stemming from the unique environment of the this compound foam. The primary causes include:

  • Monomer Diffusion and Evaporation: At elevated temperatures, typically required for thermally initiated polymerization (e.g., using potassium persulfate at 70°C), monomers like styrene can experience significant thermal diffusion.[1] This leads to a reduced residence time of the monomer within the foam, effectively lowering the concentration available for polymerization.[1][2]

  • Inadequate Initiation: The initiator may not be decomposing effectively at the chosen temperature, or its concentration might be too low to generate a sufficient number of radicals to initiate polymerization efficiently.

Troubleshooting Steps:

  • Optimize Reaction Temperature:

    • Lowering the Temperature with Alternative Initiation: A highly effective strategy is to reduce the reaction temperature to minimize monomer diffusion.[1][2] This can be achieved by using an initiation system that is efficient at lower temperatures, such as UV irradiation in conjunction with a photoinitiator like 4,4′-azobis(4-cyanovaleric acid) (V-501).[1][2] This method has been shown to increase polymer yield to over 80% at 40°C, compared to much lower yields at 70°C with thermal initiators.[2]

    • Finding the Optimal Thermal Range: If using a thermal initiator, it's crucial to find a balance. For instance, while 70°C may be too high, a temperature of 40°C was found to be adequate for the SFEP of styrene, as it's sufficient for monomer diffusion throughout the foam without excessive loss.[1]

  • Adjust Initiator Concentration:

    • Increasing the initiator concentration can lead to a higher rate of polymerization. However, this must be carefully balanced, as excessive initiator can lead to smaller particle sizes and potentially broader size distributions.

  • Increase Monomer Residence Time:

    • Compressing the this compound Foam: Decreasing the porosity of the this compound foam by compression can increase the physical resistance to monomer diffusion, thereby increasing the monomer's residence time within the foam and leading to a higher polymer yield.[1][2]

1.2 Issue: Particle Agglomeration and Coagulation

Question: Our polymer particles are agglomerating within the this compound foam, leading to a lack of uniformity. How can we prevent this?

Answer:

Agglomeration, or the clustering of polymer particles, is a common issue in emulsion polymerization.[3] In the context of this compound foam, this can be exacerbated by the confined spaces of the foam's porous structure. Key causes include:

  • Inadequate Particle Stability: In soap-free systems, stability is primarily achieved through charges on the particle surface, often from the initiator fragments. If this charge is insufficient, particles can easily coagulate.

  • High Monomer Concentration: An excessively high local concentration of monomer can cause the polymer particles to swell, reducing the effectiveness of the stabilizing charges and increasing the likelihood of agglomeration.[3]

  • High Ionic Strength: The presence of electrolytes can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to coagulation.

Troubleshooting Steps:

  • Optimize Initiator Choice and Concentration:

    • Use of Ionic Initiators: Employing a water-soluble initiator that imparts a charge to the polymer particles is crucial. For example, potassium persulfate (KPS) provides sulfate end groups, which are negatively charged.

    • Control Initiator Concentration: While a higher initiator concentration can increase the polymerization rate, it can also increase the ionic strength of the medium. Finding the optimal concentration is key.

  • Control Monomer Addition:

    • Semi-Batch Monomer Feed: Instead of adding all the monomer at the beginning (batch process), a semi-batch or "monomer-starved" approach can be beneficial.[4] Slowly feeding the monomer into the system helps to maintain a low monomer concentration, reducing particle swelling and subsequent agglomeration.[4]

  • Adjust pH:

    • The pH of the polymerization medium can significantly influence the charge of some initiators and the stability of the latex. For initiators with carboxyl groups, a higher pH can increase ionization and enhance stability. The pH can be adjusted using buffers like sodium bicarbonate.[5]

  • Consider the this compound Foam Itself:

    • The three-dimensional network of the this compound foam can help to prevent particle growth through aggregation by physically hindering particle movement and collision.[1] Optimizing the foam's porosity can play a role in managing agglomeration.

1.3 Issue: Broad Particle Size Distribution

Question: We are observing a wide range of polymer particle sizes within our this compound foam. How can we achieve a more uniform, monodisperse particle size distribution?

Answer:

A broad particle size distribution can arise from several factors during the nucleation and growth stages of polymerization.

  • Prolonged Nucleation Period: If new particles are continuously formed over an extended period, the final latex will contain particles of varying ages and therefore sizes.

  • Secondary Nucleation: The formation of a new set of particles after the initial nucleation phase can lead to a bimodal or broad size distribution.

  • Non-Uniform Reaction Conditions: Inconsistent mixing or temperature gradients within the this compound foam can lead to different polymerization rates in different regions, resulting in a broader particle size distribution.

Troubleshooting Steps:

  • Control the Nucleation Stage:

    • Higher Initiator Concentration: A higher initiator concentration can lead to a shorter, more burst-like nucleation period, resulting in a more uniform initial set of particles. However, this must be balanced against the risk of increased ionic strength.

    • Lower Emulsifier Amount (in systems where a small amount is used for initial stability): Lowering the emulsifier concentration can also contribute to a narrower initial particle size distribution.

  • Promote Uniform Growth:

    • Monomer-Starved Conditions: A semi-batch monomer addition not only helps prevent agglomeration but also promotes more uniform growth of the existing particles, leading to a narrower size distribution.[6] This is due to the "self-sharpening" effect where smaller particles have a larger surface area to volume ratio and tend to grow faster, catching up to the larger particles.[6]

  • Ensure Homogeneous Conditions:

    • Agitation/Flow: While the this compound foam structure limits large-scale convection, ensuring the initial impregnation of the monomer and initiator solution is uniform is critical. Gentle agitation of the entire system can help maintain homogeneity. However, excessive agitation can introduce shear that may lead to coagulation.[7]

1.4 Issue: Low Monomer Conversion

Question: The conversion of monomer to polymer is incomplete in our experiments. What strategies can we employ to increase the final conversion?

Answer:

Low monomer conversion can be due to several factors, including insufficient reaction time, premature termination of radicals, or the presence of inhibitors.

Troubleshooting Steps:

  • Increase Reaction Time: Ensure the polymerization is allowed to proceed for a sufficient duration. Monitoring the conversion over time can help determine the optimal reaction time.

  • Post-Polymerization with Redox Initiators:

    • Introducing a redox initiator pair (an oxidizing agent and a reducing agent) towards the end of the main polymerization can generate a flood of radicals.[8] This accelerates the conversion of the remaining monomer into polymer, effectively "cleaning up" the product and reducing residual monomer content.[8] This can also be done at a lower temperature to avoid side reactions.[8]

  • Ensure Purity of Reagents:

    • Contaminants in the monomer, water, or initiator can inhibit polymerization.[3] Ensure monomers are purified to remove inhibitors and use high-purity water. Purging the system with an inert gas like nitrogen can remove oxygen, which is a known inhibitor of radical polymerization.[3]

  • Optimize Monomer Feed Rate in Semi-Batch Systems:

    • In a semi-batch process, the rate of monomer addition is crucial. If the addition rate is too high, it can lead to an accumulation of monomer and potentially incomplete conversion. Adjusting the dripping time and rate can lead to high monomer conversion.[4][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What types of initiators are suitable for soap-free emulsion polymerization in this compound foam?

A1: A variety of initiators can be used, and the choice depends on the desired reaction temperature and the monomer being used.

  • Water-Soluble Thermal Initiators: Potassium persulfate (KPS) is a common choice, typically used at temperatures around 70°C. It generates sulfate radicals that also provide electrostatic stability to the polymer particles.

  • Water-Soluble Azo Initiators: V-50 (2,2′-azobis(2-amidinopropane) dihydrochloride) and V-501 (4,4′-azobis(4-cyanovaleric acid)) are examples of water-soluble azo initiators.[10][11] V-501 is particularly useful for UV-initiated polymerizations at lower temperatures.[1]

  • Oil-Soluble Initiators: While less common in traditional SFEP, oil-soluble initiators like 2,2′-azobisisobutyronitrile (AIBN) have been used.[10][12] In the case of aromatic vinyl monomers like styrene, AIBN can function similarly to a water-soluble initiator, likely due to the pi electron cloud of the monomer's phenyl ring.[10][12]

  • Redox Initiators: These systems consist of an oxidizing agent and a reducing agent and can initiate polymerization over a wide range of temperatures, including room temperature. They are often used in the final stages of polymerization to increase monomer conversion.[8]

Q2: How does the porosity of the this compound foam affect the polymerization?

A2: The porosity of the this compound foam is a critical parameter.

  • High Porosity: A more open structure allows for easier diffusion of monomer and initiator but may lead to a lower polymer yield due to shorter monomer residence times.[1][2]

  • Low Porosity (Compressed Foam): A denser foam structure increases the residence time of the monomer, leading to higher polymer yields.[1][2] It can also result in more uniform nanoparticles because the more homogeneous pore structure leads to more uniform flow and reaction conditions.[2]

Q3: Can I use monomers other than styrene for this process?

A3: Yes, while many studies have focused on styrene, other monomers can be used.

  • Methacrylates and Acrylates: Monomers like methyl methacrylate (MMA) and butyl acrylate (BA) are commonly used in soap-free emulsion polymerization.[13] The principles of controlling particle size and stability will be similar, though the specific optimal conditions (e.g., temperature, initiator concentration) may vary.

  • Functional Monomers: Small amounts of functional monomers, such as acrylic acid or 2-acrylamido-2-methyl-1-propanesulfonic acid, can be incorporated to enhance colloidal stability.[13]

Q4: What are the key characterization techniques for the resulting polymer-melamine foam composite?

A4: A thorough characterization of the composite material is essential.

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the polymer particles and their distribution within the this compound foam's porous structure.[14][15]

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of the polymer within the foam and to investigate any chemical interactions between the polymer and the this compound foam.[14][15][16]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the composite and to quantify the amount of polymer incorporated into the foam.[16]

  • Dynamic Light Scattering (DLS): To measure the size and size distribution of the polymer particles after they have been extracted from the foam (if possible).

  • Mechanical Testing: To evaluate the effect of the polymer on the mechanical properties of the this compound foam, such as its compressive strength.[15]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the components.[14][15]

Section 3: Data Presentation

Table 1: Effect of Reaction Temperature on Polymer Yield and Particle Size for SFEP of Styrene in this compound Foam (Initiator: V-501 with UV irradiation)

Reaction Temperature (°C)Polymer Yield (%)Average Particle Size (nm)Reference
30Low-[1]
40>8049.2 (at 0.60 porosity)[2]
70 (with KPS)Extremely Low-[1][2]

Table 2: Influence of Initiator Type on Particle Size and Stability in SFEP of Styrene

Initiator TypeTypical Monomer(s)Key CharacteristicsReference
Potassium Persulfate (KPS)Styrene, AcrylatesWater-soluble, thermal initiation, provides anionic surface charge.[17]
AIBNStyrene (aromatic)Oil-soluble, can act like a water-soluble initiator for aromatic monomers, leading to negatively charged particles.[10][12]
V-50Styrene, MMAWater-soluble, cationic, leads to positively charged particles.[10][11]
V-501StyreneWater-soluble, contains carboxyl groups, useful for UV-initiation.[1][10][11]

Section 4: Experimental Protocols

4.1 Protocol: Soap-Free Emulsion Polymerization of Styrene in this compound Foam using UV Initiation

This protocol is adapted from studies demonstrating high-efficiency polymerization at lower temperatures.[1][2]

Materials:

  • This compound foam (cut to desired dimensions)

  • Styrene (inhibitor removed)

  • 4,4′-azobis(4-cyanovaleric acid) (V-501)

  • Deionized water

  • Reaction vessel (e.g., polypropylene container)

  • Hot plate

  • UV lamp (365 nm)

Procedure:

  • Foam Preparation: Cut the this compound foam to fit the reaction vessel. If desired, compress the foam to achieve a specific porosity.

  • Initiator Solution Preparation: Prepare a 4 mM aqueous solution of V-501 in deionized water.

  • Impregnation: Place the this compound foam in the reaction vessel and add the V-501 solution until the foam is saturated. Allow it to sit for a few minutes to ensure uniform absorption.

  • Monomer Addition: Add the desired amount of inhibitor-free styrene to the saturated foam.

  • Polymerization:

    • Place the reaction vessel on a hot plate set to 40°C.

    • Simultaneously, irradiate the system with a 365 nm UV lamp.

    • Continue the reaction for 24 hours.

  • Product Recovery: After 24 hours, remove the this compound foam from the vessel. The polymer particles can be collected by wringing the foam. The composite foam can be dried for further analysis.

  • Characterization:

    • Calculate the polymer yield by measuring the mass of the collected polymer relative to the initial mass of the monomer.

    • Analyze the particle size and morphology using SEM.

Section 5: Visualization

Experimental_Workflow Experimental Workflow for SFEP in this compound Foam cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis foam_prep This compound Foam Preparation (Cut/Compress) impregnation Impregnation of Foam with Initiator Solution foam_prep->impregnation initiator_sol Initiator Solution Preparation initiator_sol->impregnation monomer_prep Monomer Purification (Inhibitor Removal) monomer_add Addition of Monomer to Saturated Foam monomer_prep->monomer_add impregnation->monomer_add polymerization Polymerization (Heat and/or UV) monomer_add->polymerization recovery Product Recovery (Wringing/Drying) polymerization->recovery yield_calc Polymer Yield Calculation recovery->yield_calc char Characterization (SEM, FTIR, TGA) recovery->char

Caption: Experimental workflow for SFEP in this compound foam.

Troubleshooting_Logic Troubleshooting Logic for Common SFEP Issues low_yield Low Polymer Yield cause1 Monomer Diffusion/ Evaporation low_yield->cause1 agglomeration Agglomeration/ Coagulation cause2 Inadequate Particle Stability agglomeration->cause2 broad_psd Broad Particle Size Distribution cause3 Prolonged/ Secondary Nucleation broad_psd->cause3 solution1 Lower Temperature (e.g., UV Initiation) cause1->solution1 Reduces thermal diffusion solution2 Compress Foam cause1->solution2 Increases residence time solution3 Optimize Initiator (Type/Concentration) cause2->solution3 Enhances surface charge solution4 Semi-Batch Monomer Feed cause2->solution4 Reduces particle swelling solution5 Adjust pH cause2->solution5 Improves stability cause3->solution3 Creates nucleation burst cause3->solution4 Promotes uniform growth

Caption: Troubleshooting logic for common SFEP issues.

References

Technical Support Center: Enhancing the Flexibility of Melamine-Based Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with melamine-based epoxy resins. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the flexibility of these materials.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Cured resin is too brittle and fractures easily.

  • Question: My cured this compound-based epoxy resin is extremely brittle and fractures with minimal stress. How can I increase its flexibility and toughness?

  • Answer: The inherent rigidity of the triazine ring in this compound contributes to the brittleness of the cured resin.[1] To enhance flexibility, you can introduce more flexible molecular segments into the polymer network. Two common approaches are:

    • Incorporate Silane Coupling Agents: Introducing a silane derivative, such as (3-aminopropyl)trimethoxysilane (APTES), can increase the flexibility of the resin. The silane groups introduce more flexible siloxane linkages into the crosslinked network, which can lead to a lower storage modulus, indicating increased flexibility.[2]

    • Introduce Flexible Polymers: Co-polymerizing the this compound resin with flexible polymers like polyvinyl alcohol (PVA) or polyethylene glycol can improve the tensile strength of the resulting material. The flexible chains of these polymers can form physical crosslinks with the resin, helping to dissipate stress.

Issue 2: Poor compatibility and phase separation with flexibilizing additives.

  • Question: I'm trying to blend my this compound epoxy resin with a polyurethane to improve flexibility, but I'm observing phase separation. What can I do to improve compatibility?

  • Answer: Phase separation is a common issue when blending polymers with different chemical structures. To improve compatibility between a this compound-based epoxy and a polyurethane, consider the following:

    • Use a Reactive Polyurethane Prepolymer: Synthesize a polyurethane prepolymer with reactive end groups (e.g., isocyanate or epoxy) that can co-react with the this compound epoxy resin. This creates covalent bonds between the two polymer networks, preventing large-scale phase separation.

    • Optimize the Curing Process: The curing temperature and time can influence the morphology of the blend. A faster curing process can sometimes "trap" a finer, more homogeneous morphology before significant phase separation can occur.

    • Use a Compatibilizer: In some cases, a third component that has affinity for both the this compound epoxy and the polyurethane can be added in a small amount to act as a compatibilizer at the interface between the two phases.

Issue 3: Modified resin has a significantly longer or incomplete cure time.

  • Question: After adding a silane coupling agent to my this compound epoxy formulation, the resin is taking much longer to cure, and in some cases, it remains tacky. What's causing this and how can I fix it?

  • Answer: The addition of modifiers can sometimes interfere with the curing reaction. Here are some potential causes and solutions:

    • Stoichiometry Imbalance: The amine groups of the silane coupling agent can react with the epoxy groups, altering the optimal ratio of your primary curing agent to the epoxy resin. It's crucial to adjust the amount of your primary hardener to account for the reactive groups on the silane.

    • Catalyst Inhibition: If your system uses a catalyst, the silane or other additives might be interfering with its activity. You may need to screen for a more robust catalyst or adjust its concentration.

    • Curing Temperature: The introduction of flexible segments can sometimes lower the overall reactivity of the system, requiring a higher curing temperature or a longer curing time to achieve a complete cure. Consider a post-curing step at an elevated temperature to ensure full crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is the effect of adding a silane coupling agent on the glass transition temperature (Tg) of a this compound-based epoxy resin?

A1: The addition of a silane coupling agent like APTES to a this compound-based epoxy resin generally leads to a decrease in the glass transition temperature (Tg). This is because the flexible silane tails increase the free volume within the polymer network, allowing for molecular motion at lower temperatures. The extent of the Tg decrease often correlates with the concentration of the silane added.

Q2: How can I quantitatively measure the increase in flexibility of my modified this compound epoxy resin?

A2: Several techniques can be used to quantify the flexibility of your cured resin:

  • Dynamic Mechanical Analysis (DMA): This is a powerful technique to measure the storage modulus (E'), which is a measure of the material's stiffness. A lower storage modulus at room temperature indicates greater flexibility.[2] DMA also allows for the determination of the glass transition temperature (Tg).

  • Tensile Testing: This method measures the tensile strength and elongation at break of your material. An increase in elongation at break is a direct indicator of enhanced flexibility.

  • Impact Testing: This test measures the energy absorbed by a sample during fracture, providing an indication of its toughness.

Q3: Are there any visual indicators of poor curing in my modified this compound epoxy resin?

A3: Yes, several visual cues can indicate incomplete or improper curing:

  • Tacky or Soft Surface: The most obvious sign is a surface that remains sticky or soft to the touch long after the expected curing time.

  • Cloudiness or Haze: A cloudy or hazy appearance can indicate incomplete mixing of the components or phase separation of the modifier.

  • Surface Defects: The presence of wrinkles, waves, or "amine blush" (a waxy or oily layer on the surface) can also be signs of curing issues, often related to humidity or temperature fluctuations during the cure.

Experimental Protocols

Protocol 1: Synthesis of a Flexible Silane-Modified this compound-Based Epoxy Resin

This protocol is adapted from the work of Ricciotti et al. and describes the synthesis of a this compound-based epoxy resin with enhanced flexibility through the incorporation of a silane derivative.[2]

Materials:

  • This compound

  • N,N-diglycidyl-4-glycidyloxyaniline (glycidyl derivative)

  • (3-aminopropyl)trimethoxysilane (APTES)

  • Sodium hydroxide (NaOH) solution (~5 M)

Procedure:

  • At room temperature, mix this compound and the glycidyl derivative in a suitable reaction vessel for 1 hour.

  • Add APTES to the mixture, followed by a catalytic amount of the NaOH solution.

  • Increase the temperature to 60 °C and maintain for 20 minutes to ensure all reagents are well-mixed and the viscosity is suitable for processing.

  • To complete the crosslinking process, increase the temperature to 80 °C and hold for 3 hours.

Data Presentation

The following table summarizes the effect of silane modification on the mechanical properties of a this compound-based epoxy resin, based on data from Ricciotti et al.[2]

Resin FormulationMolar Ratio (Glycidyl:this compound:Silane)Storage Modulus (E') at 25°C (MPa)Glass Transition Temperature (Tg) (°C)
Resin I (Unmodified) -830185
Resin II-a (High Silane) 1 : 2.2 : 9.3137105
Resin II-b (Low Silane) 1 : 0.7 : 0.5672160

Visualizations

Experimental_Workflow_Silane_Modification cluster_step1 Step 1: Initial Mixing cluster_step2 Step 2: Addition of Modifiers cluster_step3 Step 3: Heating and Curing This compound This compound mix1 Mix at Room Temp (1 hour) This compound->mix1 glycidyl Glycidyl Derivative glycidyl->mix1 add_modifiers Add Modifiers mix1->add_modifiers Transfer Mixture apts APTES apts->add_modifiers naoh NaOH (catalyst) naoh->add_modifiers heat1 Heat to 60°C (20 mins) add_modifiers->heat1 heat2 Cure at 80°C (3 hours) heat1->heat2 final_resin Flexible this compound Epoxy Resin heat2->final_resin

Caption: Workflow for silane modification of this compound epoxy resin.

Troubleshooting_Logic cluster_solutions Potential Solutions cluster_outcomes Expected Outcomes start Problem: Cured Resin is Brittle solution1 Incorporate Silane Coupling Agents start->solution1 solution2 Introduce Flexible Polymers (e.g., PVA) start->solution2 outcome1 Increased Flexibility (Lower Storage Modulus) solution1->outcome1 outcome2 Improved Toughness (Higher Impact Strength) solution2->outcome2

Caption: Troubleshooting logic for brittle this compound epoxy resins.

References

Addressing background contamination in trace melamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing background contamination during trace melamine analysis.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background this compound contamination in the laboratory?

A1: Background contamination in trace this compound analysis can originate from various sources within the laboratory environment. Common culprits include:

  • Laboratory Consumables: Plasticware such as pipette tips, centrifuge tubes, vials, and filters can leach this compound, especially when in contact with organic solvents or at elevated temperatures.[1][2][3]

  • Solvents and Reagents: this compound can be present as an impurity in solvents like acetonitrile and methanol, as well as in reagents used for sample preparation and mobile phases.

  • Cross-Contamination: Improper cleaning of glassware, syringes, and other reusable lab equipment can lead to carryover from previous high-concentration samples or standards.[4][5][6]

  • Laboratory Environment: Although less common, dust particles in the lab may contain this compound from various plastic products.

Q2: What are the typical regulatory limits for this compound in different products?

A2: Regulatory limits for this compound vary by country and product type. It is crucial to consult the specific regulations applicable to your sample matrix and target market. The United Nations' Codex Alimentarius Commission has set maximum levels that are often used as a benchmark.[7]

Product CategoryMaximum Level (mg/kg or ppm)Issuing Body (Example)
Powdered Infant Formula1Codex Alimentarius
Other Foods and Animal Feed2.5Codex Alimentarius
Liquid Infant Formula0.15Food and Safety Authority of India

Troubleshooting Common Issues

Q3: I am observing a significant this compound peak in my blank injections. What are the likely causes and how can I resolve this?

A3: A this compound peak in your blank injection is a clear indicator of contamination within your analytical system or sample preparation workflow.

Troubleshooting Steps:

  • Isolate the Source: Systematically analyze blanks at different stages of your process to pinpoint the contamination source.

    • Solvent Blank: Directly inject the mobile phase solvents. If a peak is present, the contamination is likely in your solvents or LC system. .

    • Method Blank: Process a blank sample through the entire sample preparation procedure (extraction, cleanup, etc.) using all reagents and consumables. If the peak appears here but not in the solvent blank, the contamination is from your sample preparation. .

  • Address Contamination Source:

    • Solvents/Reagents: Use high-purity, LC-MS grade solvents and reagents. Test new batches of solvents before use. Consider filtering solvents through a compatible filter, but be aware that filters themselves can be a source of contamination.

    • Laboratory Consumables: Switch to glass or polypropylene labware where possible, as they tend to have lower leachables. Pre-rinse all plasticware with a solvent like methanol or acetonitrile before use. It is advisable to test different brands of consumables to find one with minimal this compound leaching.[1][2]

    • LC-MS System: If the contamination is from the system, flush the entire system, including the injector, lines, and column, with a strong solvent wash. A common flushing sequence is a gradient from high aqueous to high organic, followed by a wash with an appropriate strong solvent. If high background persists, cleaning the ion source may be necessary.[8][9][10]

Q4: My this compound peak area is inconsistent across replicate injections of the same sample. What could be causing this variability?

A4: Inconsistent peak areas can be due to several factors, from sample preparation to instrument performance.

Troubleshooting Steps:

  • Check for Carryover: Inject a blank immediately after a high-concentration sample or standard. If a this compound peak is observed in the blank, this indicates carryover. To mitigate this, an aggressive needle wash with a strong organic solvent should be incorporated into your injection method.

  • Evaluate Sample Preparation: Ensure your sample extraction and cleanup are robust and reproducible. Inconsistent recoveries from solid-phase extraction (SPE) can be a common source of variability. Ensure the SPE cartridges are properly conditioned, and the sample is loaded and eluted consistently.

  • Inspect for Backflash: In GC-MS analysis, backflash can occur if the injection volume is too large for the liner and inlet conditions, leading to sample loss and poor reproducibility.[11] To address this, consider reducing the injection volume, using a liner with a larger internal volume, or optimizing the injection port temperature.[11]

  • Assess Instrument Stability: Unstable spray in an LC-MS ESI source can lead to fluctuating signal intensity. Check the spray needle position, gas flows, and source cleanliness.

Quantitative Data Summary

The following tables summarize typical quantitative parameters relevant to trace this compound analysis.

Table 1: Common Analytical Methods and their Limits of Detection (LOD)

Analytical MethodTypical MatrixLimit of Detection (LOD)Reference
GC-MSMilk0.0025 mg/kg[12]
LC-MS/MSGround Beef≥ 50 ppb[13]
LC-MS/MSMilk10 ng/g[14]
ELISA (Strip Test)Milk≥ 250 ng/mL[15]

Table 2: Example Recovery Data for this compound in Spiked Samples

Analytical MethodMatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
GC-MSMilk0.080> 80< 5
GC-MSMilk0.800> 80< 5
GC-MSMilk1.600> 80< 5

Experimental Protocols

Below are detailed methodologies for common experiments in trace this compound analysis.

Protocol 1: Sample Preparation and Analysis of this compound in Milk Powder by LC-MS/MS

  • Sample Extraction:

    • Weigh 1.0 g of powdered milk into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of a 10:40:50 (v/v/v) solution of diethylamine, water, and acetonitrile.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to retain and elute the polar this compound compound (e.g., starting at high organic content and ramping down).

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for characteristic this compound transitions (e.g., m/z 127 -> 85).

Protocol 2: Sample Preparation and Analysis of this compound in Milk by GC-MS

  • Sample Extraction and Cleanup:

    • To 5 mL of liquid milk, add 5 mL of 1% trichloroacetic acid solution to precipitate proteins.

    • Vortex and centrifuge at 4000 rpm for 10 minutes.

    • Load the supernatant onto a pre-conditioned mixed-mode cation exchange (MCX) solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with 0.1 N HCl followed by methanol.

    • Elute this compound with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.[16]

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 70 °C for 45 minutes to form the trimethylsilyl (TMS) derivative of this compound.[17]

  • GC-MS Analysis:

    • GC Column: A low-polarity column such as a DB-5ms.[12]

    • Injector: Splitless mode at 280 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) to elute the derivatized this compound.

    • Mass Spectrometry: Electron Ionization (EI) source.

    • Acquisition Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the this compound-TMS derivative.

Visualizations

Diagram 1: Troubleshooting Workflow for Background this compound Contamination

Contamination_Troubleshooting start High this compound Signal in Blank? solvent_blank Inject Solvent Blank start->solvent_blank Yes peak_in_solvent Peak Present? solvent_blank->peak_in_solvent method_blank Prepare and Inject Method Blank peak_in_solvent->method_blank No system_contam Contamination in LC System or Solvents peak_in_solvent->system_contam Yes peak_in_method Peak Present? method_blank->peak_in_method prep_contam Contamination from Sample Prep peak_in_method->prep_contam Yes no_contam No Contamination Detected in Blank peak_in_method->no_contam No action_system Action: - Check/replace solvents - Flush LC system - Clean ion source system_contam->action_system action_prep Action: - Test new reagents - Pre-rinse plasticware - Use glass/polypropylene prep_contam->action_prep

Caption: A decision tree for troubleshooting background this compound contamination.

Diagram 2: General Experimental Workflow for LC-MS/MS this compound Analysis

LCMS_Workflow start Sample Weighing extraction Solvent Extraction (e.g., Acetonitrile/Water/DEA) start->extraction centrifuge Centrifugation extraction->centrifuge cleanup Cleanup (e.g., SPE or Filtration) centrifuge->cleanup analysis LC-MS/MS Analysis (HILIC Column, ESI+, MRM) cleanup->analysis data Data Processing (Quantification) analysis->data

Caption: A simplified workflow for this compound analysis by LC-MS/MS.

References

Validation & Comparative

Safeguarding Dairy: A Comparative Guide to HPLC-UV Methods for Melamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of High-Performance Liquid Chromatography with UV detection for the quantification of melamine in dairy products, offering a comparison with alternative methods and detailed experimental protocols for researchers and drug development professionals.

The intentional adulteration of dairy products with this compound to artificially inflate protein content has posed a significant threat to food safety and public health.[1] Accurate and reliable analytical methods are crucial for the detection and quantification of this compound in various dairy matrices. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands out as a widely adopted technique due to its balance of sensitivity, cost-effectiveness, and accessibility.[2][3] This guide provides a comprehensive validation of the HPLC-UV method, compares its performance against other analytical techniques, and presents detailed experimental protocols.

Performance Comparison of Analytical Methods

While HPLC-UV is a popular choice, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also employed for this compound detection.[1][4] GC-MS and LC-MS/MS generally offer higher sensitivity and specificity, making them excellent confirmatory techniques.[4] However, they often involve more laborious sample preparation, higher operational costs, and require more specialized expertise.[1][2] Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid screening approach suitable for a large number of samples, though it may have limitations in terms of specificity and is less quantitative than chromatographic methods.[3]

The HPLC-UV method provides a robust and reliable alternative for routine monitoring and quality control.[3] Its advantages include good reproducibility and high efficiency. The primary drawback of some HPLC-UV methods is the need for solid-phase extraction (SPE) for sample cleanup, which can be laborious.[1] However, advancements in column technology, such as the use of mixed-mode or ion-exchange columns, have led to simpler and faster HPLC-UV methods that reduce or eliminate the need for extensive sample preparation.[1][2]

Quantitative Performance of HPLC-UV Methods

The performance of HPLC-UV methods for this compound determination can vary depending on the specific chromatographic conditions and the dairy matrix being analyzed. The following tables summarize key validation parameters from various studies.

ParameterMilk & Milk PowderInfant FormulaOther Dairy Products (Cheese, Yogurt)
Linearity Range (mg/kg or µg/mL) 0.05 - 5[5]0.1 - 1.2 (µg/mL)[6]0.05 - 5 (mg/kg)[5]
8 - 12 (µg/mL)[7]0.05 - 40 (µg/mL)[2]
0.05 - 40 (µg/mL)[2]
Limit of Detection (LOD) (mg/kg or µg/mL) 0.035 - 0.110 (mg/kg)[5]3 (µg/mL)[6]0.035 - 0.110 (mg/kg)[5]
0.05 (µg/mL)[8]0.017 (µg/mL)[9]
Limit of Quantification (LOQ) (mg/kg or µg/mL) 0.105 - 0.340 (mg/kg)[5]1 (µg/mL)[6]0.105 - 0.340 (mg/kg)[5]
0.05 (µg/g)[10]0.052 (µg/mL)[9]
Recovery (%) 95 - 109[5]89.20 - 95.69[9]95 - 109[5]
> 96.8[10]
Precision (RSD %) < 2.0[10]1.8 - 2.7[9]0.8 - 2.0[11]

Table 1: HPLC-UV Method Validation Parameters for this compound in Dairy Products.

Chromatographic SystemColumnMobile PhaseFlow RateDetection Wavelength
Reversed-Phase HPLC Nucleosil C8 (4.6 mm × 250 mm, 3 µm)[5]Acetonitrile:10 mmol/L sodium 1-octane sulfonate (pH 3.1; 15:85, v/v)[5]1 mL/min[5]240 nm[7]
Reversed-Phase HPLC ODS Column[10]100% Water[10]1.0 mL/min[10]Not Specified
Mixed-Mode HPLC Acclaim® Mixed-Mode WCX-1[1][2]10 mM ammonium acetate (pH 4.3), 20% Acetonitrile[2]Not Specified240 nm[2]
Ion-Exchange HPLC ZORBAX 300SCX[8]Not SpecifiedNot SpecifiedNot Specified

Table 2: Typical Chromatographic Conditions for HPLC-UV Analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction and Clean-up

Effective sample preparation is critical to remove interfering matrix components like proteins and fats.

A. For Liquid Milk:

  • Weigh 2 ± 0.01 g of the liquid milk sample into a 50-mL centrifuge tube.[8]

  • Add 15 mL of 5% trichloroacetic acid (TCA) in water and 5 mL of acetonitrile.[8]

  • Vortex for 1 minute, followed by ultrasonication for 30 minutes.

  • Centrifuge at 6000 rpm for 30 minutes.

  • Filter the supernatant through a 0.45 µm filter into a vial for HPLC analysis.[5]

B. For Milk Powder and Infant Formula:

  • Accurately weigh approximately 1 g of the powdered sample into a 50-mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to reconstitute.[2]

  • Place in an ultrasonic bath for 30 minutes.[2]

  • Add 1 mL of 3% acetic acid and store at 4°C for at least 30 minutes to precipitate proteins.[2]

  • Centrifuge at ≥ 10,000 rpm for 15 minutes.[2]

  • Filter the supernatant through a 0.2 µm filter prior to injection.[2]

C. Solid-Phase Extraction (SPE) for Cleaner Samples (Optional but Recommended for Complex Matrices):

  • Condition a strong cation-exchange (SCX) SPE cartridge.

  • Load the extracted supernatant from the steps above.

  • Wash the cartridge with methanol and water to remove interferences.

  • Elute the this compound with a solution of 5% ammonia in methanol.

  • Evaporate the eluent to dryness at 50°C and reconstitute the residue in the mobile phase for HPLC analysis.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_optional_spe Optional SPE Cleanup sample Dairy Product Sample (Liquid Milk, Powder, etc.) extraction Extraction (e.g., with TCA/Acetonitrile) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 or 0.2 µm) centrifugation->filtration spe_conditioning SPE Cartridge Conditioning centrifugation->spe_conditioning For cleaner sample hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (e.g., C18 or Mixed-Mode Column) hplc_injection->separation detection UV Detection (e.g., at 240 nm) separation->detection quantification Data Analysis & Quantification detection->quantification spe_loading Sample Loading spe_conditioning->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution evaporation Evaporation & Reconstitution spe_elution->evaporation evaporation->hplc_injection

Caption: Experimental workflow for HPLC-UV analysis of this compound in dairy products.

HPLC-UV Analysis
  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like 50% aqueous methanol.[1] Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.05 to 100 µg/mL).[1]

  • Chromatographic Conditions: Set up the HPLC system with the appropriate column and mobile phase as detailed in Table 2.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the prepared standards and sample extracts into the HPLC system.

  • Data Acquisition and Analysis: Monitor the absorbance at the specified wavelength (typically 240 nm).[7] Identify the this compound peak based on its retention time compared to the standards. Quantify the this compound concentration in the samples by using the calibration curve generated from the standard solutions.

G cluster_input Inputs cluster_process HPLC-UV System cluster_output Outputs Prepared Sample Extract Prepared Sample Extract Injector Injector Prepared Sample Extract->Injector This compound Standards This compound Standards This compound Standards->Injector HPLC Pump HPLC Pump HPLC Pump->Injector Column Column Injector->Column UV Detector UV Detector Column->UV Detector Data System Data System UV Detector->Data System Chromatogram Chromatogram Data System->Chromatogram Quantitative Result Quantitative Result Chromatogram->Quantitative Result

Caption: Logical flow of the HPLC-UV analysis process.

References

A Comparative Analysis of Melamine and Cyanuric Acid Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of melamine and cyanuric acid, two nitrogen-rich compounds that have garnered significant public health concern due to their synergistic nephrotoxic effects. While individually exhibiting low toxicity, their co-exposure can lead to the formation of insoluble this compound cyanurate crystals in the kidneys, resulting in acute kidney injury and, in severe cases, death. This document summarizes key toxicological data, details experimental methodologies for assessing their toxicity, and visualizes the implicated signaling pathways and experimental workflows.

Quantitative Toxicity Data

The following tables summarize the acute toxicity (LD50) and no-observed-adverse-effect levels (NOAEL) for this compound, cyanuric acid, and their combined exposure in various animal models.

Table 1: Acute Toxicity (LD50) of this compound and Cyanuric Acid

CompoundSpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
This compound RatOral3161 - >6400[1][2]
MouseOral3296 - 7000[1]
RabbitDermal>1000[1]
Cyanuric Acid RatOral7700 - >10000[2]
MouseOral3400
RabbitDermal>7940
This compound Cyanurate RatOral4100[3]
MouseInhalation3500[3]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) of this compound and Cyanuric Acid

| Compound/Mixture | Species | Duration of Study | Key Effect | NOAEL (mg/kg body weight/day) | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound | Rat | 13 weeks | Kidney Toxicity | 63 |[4] | | Cyanuric Acid | Rat | 13 weeks | Kidney Toxicity | 150 | | | This compound + Cyanuric Acid | Rat (F344) | 7 days | Nephrotoxicity | 8.6 (of each compound) |[5][6] | | This compound + Cyanuric Acid | Rat (F344) | 28 days | Crystal Formation | Male: 2.1, Female: <2.6 (of each compound) | |

Experimental Protocols

This section details the methodologies for key experiments used to assess the toxicity of this compound and cyanuric acid.

Induction of Nephrotoxicity in a Rat Model

This protocol describes the induction of kidney damage in rats through co-administration of this compound and cyanuric acid.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Dosing: this compound and cyanuric acid are administered orally via gavage. A typical dosing regimen to induce nephrotoxicity is a 1:1 ratio of this compound and cyanuric acid (e.g., 63 mg/kg of each) daily for a specified period, such as 28 or 50 days.[7] A control group receives the vehicle (e.g., 1% carboxymethylcellulose sodium).

  • Monitoring: Body weight is monitored daily.[7] Blood and urine samples are collected at specified intervals for biochemical analysis.

  • Endpoint Analysis: At the end of the study, rats are euthanized, and kidneys are harvested for weight measurement, histological analysis, and crystal analysis.

Measurement of Blood Urea Nitrogen (BUN) and Serum Creatinine

BUN and creatinine are key biomarkers of kidney function. Elevated levels indicate impaired renal function.

  • Sample Collection: Blood is collected from the rats, typically via cardiac puncture or from the tail vein.

  • Serum Separation: The blood is allowed to clot, and then centrifuged to separate the serum.

  • Analysis: Serum BUN and creatinine levels are measured using commercially available diagnostic kits and an autoanalyzer.[8] The enzymatic colorimetric method is often used for urea, and the Jaffe reaction (picrate-based) for creatinine.

Histological Analysis of Kidney Tissue for Crystal Deposition

This protocol outlines the steps for examining kidney tissue for the presence of this compound cyanurate crystals and associated pathological changes.

  • Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin.

  • Sectioning and Staining: Thin sections (e.g., 4-5 µm) are cut and stained with hematoxylin and eosin (H&E) for general morphology.[2]

  • Crystal Visualization: this compound cyanurate crystals are birefringent and can be visualized under polarized light microscopy.[6] They typically appear as golden-brown, spherical structures.

  • Pathological Assessment: The stained sections are examined for signs of renal damage, including tubular necrosis, interstitial inflammation, and fibrosis.[2]

MTT Assay for Cytotoxicity in HEK293 Cells

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum).

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allowed to attach overnight.

  • Treatment: The cells are then exposed to various concentrations of this compound, cyanuric acid, or their combination for a defined period (e.g., 24 hours).

  • MTT Incubation: After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for several hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in this compound and cyanuric acid-induced nephrotoxicity and a typical experimental workflow for its study.

Toxicity_Pathway cluster_stimulus Cellular Stress cluster_response Cellular Response cluster_outcome Toxicological Outcome This compound + Cyanuric Acid This compound + Cyanuric Acid Oxidative Stress Oxidative Stress This compound + Cyanuric Acid->Oxidative Stress Induces MAPK Activation MAPK Activation This compound + Cyanuric Acid->MAPK Activation Induces Oxidative Stress->MAPK Activation Activates Inflammation Inflammation Oxidative Stress->Inflammation Promotes Mitochondrial Dysfunction Mitochondrial Dysfunction MAPK Activation->Mitochondrial Dysfunction Leads to Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Triggers Renal Tubular Cell Injury Renal Tubular Cell Injury Apoptosis->Renal Tubular Cell Injury Inflammation->Renal Tubular Cell Injury

Caption: Signaling cascade of this compound and cyanuric acid co-exposure induced nephrotoxicity.

Experimental_Workflow start Start: Animal Acclimatization dosing Dosing Phase (e.g., 28 days oral gavage of This compound + Cyanuric Acid) start->dosing monitoring In-life Monitoring - Body Weight - Clinical Signs dosing->monitoring sample_collection Sample Collection - Blood (for BUN, Creatinine) - Urine (for biomarkers) - Kidneys (for histology) monitoring->sample_collection analysis Data Analysis - Statistical Analysis - Histopathological Scoring sample_collection->analysis end End: Toxicological Assessment analysis->end

Caption: A typical experimental workflow for a rodent nephrotoxicity study.

Apoptosis_Pathway This compound + Cyanuric Acid This compound + Cyanuric Acid ROS Production Increased ROS Production This compound + Cyanuric Acid->ROS Production MAPK Phosphorylation MAPK Phosphorylation ROS Production->MAPK Phosphorylation Bax_up Bax Upregulation MAPK Phosphorylation->Bax_up Bcl2_down Bcl-2 Downregulation MAPK Phosphorylation->Bcl2_down Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bax_up->Mitochondrial_Pathway Bcl2_down->Mitochondrial_Pathway Caspase3_Activation Caspase-3 Activation Mitochondrial_Pathway->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: The role of MAPKs and mitochondrial signaling in apoptosis induced by co-exposure.

References

A Comparative Guide to Melamine Detection: Cross-Validation of ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intentional or unintentional contamination of food and feed products with melamine has been a significant concern for regulatory bodies and consumers worldwide. Accurate and reliable detection of this nitrogen-rich compound is crucial for ensuring food safety. This guide provides a comprehensive cross-validation of two of the most common analytical methods employed for this compound detection: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We present a detailed comparison of their performance, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Performance Comparison: ELISA vs. LC-MS/MS

Both ELISA and LC-MS/MS offer robust solutions for this compound quantification, each with its own set of advantages and limitations. ELISA is a high-throughput screening method, ideal for analyzing a large number of samples quickly and cost-effectively. In contrast, LC-MS/MS is considered the gold standard confirmatory method, providing high sensitivity, selectivity, and structural information.[1]

The choice between these methods often depends on the required level of sensitivity, the number of samples, available resources, and the need for confirmatory results. While ELISA is excellent for initial screening, positive results are often confirmed using a more specific method like LC-MS/MS to avoid false positives that can arise from cross-reactivity with structurally related compounds.[2]

Quantitative Data Summary

The following table summarizes the key performance parameters for ELISA and LC-MS/MS in the detection of this compound, based on data from various validation studies. It is important to note that these values can vary depending on the specific kit, instrument, matrix, and experimental conditions.

Performance ParameterELISALC-MS/MS
Limit of Detection (LOD) 9 ng/mL to 0.56 mg/kg[3][4]10 ng/mL to 50 µg/kg[2][5]
Limit of Quantification (LOQ) ~1 µg/mL[3]30 ng/mL[5]
Accuracy (Recovery) 74% - 91.4%[3][6]83% - 121%[7]
Precision (%RSD) Generally < 15%< 6% - 6.5%
Analysis Time per Sample ~2-4 hours for a 96-well plate~5-15 minutes
Cost per Sample Low to moderateHigh
Throughput HighLow to moderate
Specificity Good, but potential for cross-reactivityVery high

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining accurate and reproducible results. Below are generalized yet comprehensive methodologies for this compound detection using both ELISA and LC-MS/MS.

This compound ELISA Protocol (Competitive Assay)

This protocol is based on a competitive ELISA format, where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-melamine antibodies coated on a microplate.

  • Sample Preparation:

    • For liquid samples (e.g., milk): Dilute the sample with the provided extraction buffer.

    • For solid samples (e.g., milk powder, feed): Weigh the sample and add extraction buffer. The mixture is then vortexed, sonicated, and centrifuged to separate the supernatant for analysis.[6]

  • Assay Procedure:

    • Add standards and prepared sample extracts to the antibody-coated microplate wells.

    • Add the this compound-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate the plate, typically for 30-60 minutes at room temperature, to allow for competitive binding.[8]

    • Wash the plate multiple times with a wash buffer to remove unbound reagents.[8]

    • Add a substrate solution (e.g., TMB) to each well. The HRP enzyme catalyzes a color change.

    • Incubate for a short period (e.g., 15-20 minutes) for color development.[8]

    • Stop the reaction by adding a stop solution.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).

    • The color intensity is inversely proportional to the concentration of this compound in the sample.

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.

This compound LC-MS/MS Protocol

This protocol outlines a common approach for the extraction and analysis of this compound from food matrices using liquid chromatography-tandem mass spectrometry.

  • Sample Preparation (Extraction and Clean-up):

    • Extraction: For milk or milk powder, a common method involves extraction with an acidic aqueous solution (e.g., 2.5% formic acid or 10% trichloroacetic acid) or a mixture of organic solvent and water (e.g., acetonitrile/water).[9][10] The sample is typically vortexed, sonicated, and centrifuged.[9]

    • Clean-up (Solid Phase Extraction - SPE): The supernatant from the extraction step is passed through an SPE cartridge (e.g., Oasis MCX) to remove matrix interferences.[11] The cartridge is washed, and then the this compound is eluted with a basic organic solvent (e.g., 5% ammonium hydroxide in acetonitrile).[11]

    • The eluate is often evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.[12]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for the separation of the polar this compound compound.[10]

      • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[9]

    • Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive ion mode is used to ionize the this compound molecules.[10]

      • Detection: The detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored (e.g., m/z 127 -> 85 and 127 -> 68).[10]

  • Data Analysis:

    • A calibration curve is generated by analyzing a series of this compound standards of known concentrations.

    • The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample to the calibration curve.

Workflow and Cross-Validation Logic

The following diagram illustrates the general workflow for this compound detection, highlighting the roles of ELISA as a screening tool and LC-MS/MS as a confirmatory method in a cross-validation scheme.

Melamine_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Results & Cross-Validation Sample Food/Feed Sample Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE for LC-MS/MS) Extraction->Cleanup ELISA ELISA Screening Cleanup->ELISA High-throughput screening LCMSMS LC-MS/MS Confirmation Cleanup->LCMSMS Direct confirmation Negative Negative Result (< LOD) ELISA->Negative Positive Positive Result (≥ LOD) ELISA->Positive ConfirmedPositive Confirmed Positive LCMSMS->ConfirmedPositive Report Final Report Negative->Report Positive->LCMSMS Confirmation of positive screen ConfirmedPositive->Report

Caption: Workflow for this compound detection and cross-validation.

Conclusion

The cross-validation of ELISA and LC-MS/MS for this compound detection demonstrates that these two methods are complementary rather than mutually exclusive. ELISA serves as a rapid and cost-effective screening tool, enabling the high-throughput analysis of numerous samples. LC-MS/MS provides the high sensitivity, specificity, and confirmatory power required for regulatory compliance and unambiguous identification. For a robust food safety program, a combination of both methodologies is often the most effective approach: initial screening with ELISA followed by the confirmation of positive findings with LC-MS/MS. This integrated strategy ensures both efficiency and accuracy in monitoring for this compound contamination.

References

Melamine Flame Retardants Outperform Traditional Counterparts in Fire Safety and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that melamine and its derivatives offer superior flame retardancy and a more favorable environmental profile compared to traditional halogenated flame retardants. This guide provides a detailed comparison of their performance, supported by experimental data from thermogravimetric analysis (TGA), Limiting Oxygen Index (LOI), and cone calorimetry tests.

This compound-based flame retardants, such as this compound cyanurate (MCA) and this compound polyphosphate (MPP), have emerged as highly effective, non-halogenated alternatives for enhancing the fire safety of a wide range of polymers.[1] Growing regulatory pressure and environmental concerns regarding halogenated flame retardants, which can release toxic and corrosive gases upon combustion, have accelerated the shift towards safer technologies like this compound.[2] This guide presents a data-driven comparison of the performance of this compound-based flame retardants against traditional halogenated options, with a focus on their application in Polyamide 6 (PA6), a common engineering thermoplastic.

Mechanism of Action: A Fundamental Difference

Traditional halogenated flame retardants, such as decabromodiphenyl ether (DecaBDE), primarily function in the gas phase. During combustion, they release halogen radicals that interfere with the chemical chain reactions of the fire in the gas phase, thereby extinguishing the flame.[3] However, this process can generate hazardous byproducts, including dioxins and furans.

In contrast, this compound and its derivatives employ a multi-pronged, environmentally benign mechanism.[4] When exposed to high temperatures, they undergo endothermic decomposition, which cools the polymer substrate.[5] This decomposition releases inert gases like ammonia and nitrogen, which dilute the flammable gases and oxygen in the surrounding atmosphere, effectively suffocating the flame.[6] Furthermore, phosphorus-containing this compound derivatives promote the formation of a stable, insulating char layer on the polymer's surface, which acts as a physical barrier to heat and mass transfer, further inhibiting combustion.[7]

dot

Flame_Retardant_Mechanisms cluster_0 This compound-Based Flame Retardant (e.g., MCA) cluster_1 Traditional Halogenated Flame Retardant (e.g., DecaBDE) MFR This compound FR Endothermic_Decomposition Endothermic Decomposition MFR->Endothermic_Decomposition Heat_MFR Heat Heat_MFR->MFR Inert_Gases Inert Gas Release (NH₃, N₂) Endothermic_Decomposition->Inert_Gases Char_Formation Char Layer Formation Endothermic_Decomposition->Char_Formation Cooling Cooling Effect Endothermic_Decomposition->Cooling Dilution Dilution of Flammable Gases Inert_Gases->Dilution Barrier Heat & Mass Transfer Barrier Char_Formation->Barrier Fire_Out_MFR Fire Extinguished Cooling->Fire_Out_MFR Dilution->Fire_Out_MFR Barrier->Fire_Out_MFR HFR Halogenated FR Radical_Release Halogen Radical Release (Br•, Cl•) HFR->Radical_Release Heat_HFR Heat Heat_HFR->HFR Gas_Phase_Interference Gas Phase Radical Quenching Radical_Release->Gas_Phase_Interference Toxic_Byproducts Toxic Byproducts (Dioxins, Furans) Radical_Release->Toxic_Byproducts Fire_Out_HFR Fire Extinguished Gas_Phase_Interference->Fire_Out_HFR TGA_Workflow start Start sample_prep Prepare Sample (5-10 mg) start->sample_prep load_sample Load Sample into TGA Instrument sample_prep->load_sample set_params Set Parameters (Temp. Range, Heating Rate, Atmosphere) load_sample->set_params run_test Run Experiment set_params->run_test data_acq Record Weight Loss vs. Temperature run_test->data_acq analyze Analyze TGA/DTG Curves data_acq->analyze end End analyze->end LOI_Workflow start Start specimen_prep Prepare Test Specimen (Vertical Strip) start->specimen_prep place_in_chimney Place Specimen in Glass Chimney specimen_prep->place_in_chimney set_o2_n2 Set Initial O₂/N₂ Concentration place_in_chimney->set_o2_n2 ignite Ignite Top of Specimen set_o2_n2->ignite observe Observe Burning Behavior ignite->observe repeat Repeat until Minimum Concentration for Sustained Burning is Found observe->repeat adjust_o2 Adjust O₂ Concentration (Up or Down) adjust_o2->ignite repeat->adjust_o2 If burning stops or continues end End repeat->end Minimum O₂ found Cone_Calorimeter_Workflow start Start sample_prep Prepare Specimen (100x100 mm) start->sample_prep mount_sample Mount Specimen in Holder on Load Cell sample_prep->mount_sample expose_heat Expose to Radiant Heat Flux (e.g., 50 kW/m²) mount_sample->expose_heat ignite Ignite with Spark Igniter expose_heat->ignite collect_data Measure O₂ Consumption, Mass Loss, Smoke Production ignite->collect_data calculate Calculate HRR, THR, etc. collect_data->calculate end End calculate->end

References

A Comparative Guide to Melamine Detection Techniques: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise detection of melamine in various matrices is of paramount importance. This guide provides an objective comparison of the performance of several widely used this compound detection techniques, supported by experimental data.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the quantitative data for key this compound detection techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Surface-Enhanced Raman Spectroscopy (SERS).

TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Food Matrix Examples
HPLC-UV 35 - 600 µg/kg[1][2]105 - 2000 µg/kg[1][2]94.9 - 109[1][3]< 2.0 - 5.3Milk, Dairy Products, Food Simulants[1][3]
LC-MS/MS 0.2 - 13 µg/kg[4]0.5 - 250 µg/g[5][6]70 - 121[5][7]4.5 - 24.9[5]Infant Formula, Milk, Dairy Products[5][7][8]
GC-MS 1 - 2.5 µg/kg[9]-77 - 120[10][11]< 5 - 11.9[9][11]Milk Powder, Dairy Products, Animal Feed[10][12][13]
ELISA 2 - 54 µg/kg (ppb)[14]50 ng/g[15]74 - 110[16][17]< 12 - 13[16]Milk, Milk Powder, Animal Feed[15][16][18]
SERS 0.01 - 2 mg/kg (ppm)[8][19]--~10.75 (spot-to-spot variation)Milk, Liquid Milk[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are outlines of typical experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)

1. Sample Preparation (Milk Powder):

  • Weigh approximately 2 g of the milk powder sample into a 50-mL centrifuge tube.

  • Add 15 mL of 1% (v/v) aqueous trichloroacetic acid and 5 mL of acetonitrile (B52724).

  • Vortex for 1 minute, followed by ultrasonication for 30 minutes, and then shake for another 10 minutes.

  • Centrifuge the mixture at ≥10,000 rpm for 10 minutes.

  • Filter the supernatant through filter paper into a 25-mL volumetric flask and bring to volume with 1% aqueous trichloroacetic acid.[20]

  • For further cleanup, an activated Solid-Phase Extraction (SPE) column can be used.[20]

2. HPLC-UV Analysis:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: A mixture of deionized water and ethanol (B145695) (e.g., 30:70 v/v).[3]

  • Flow Rate: 1 mL/min.[3]

  • Injection Volume: 100 µL.[3]

  • Detection: UV detector at 220 nm.[3]

  • Quantification: Based on a calibration curve prepared from this compound standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Infant Formula):

  • Weigh 1 g of dry infant formula into a centrifuge tube.

  • Add 4 mL of water and 20 mL of a 50:50 acetonitrile:water solution.[8]

  • Shake for 10-20 minutes and then centrifuge at 3400 rpm for 10 minutes.[8]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MCX cartridge with 0.1 M NaOH in acetonitrile, followed by 0.1 M HCl in acetonitrile.

    • Equilibrate the cartridge with acetonitrile and then 4% formic acid in water.

    • Load the sample supernatant.

    • Wash with acetonitrile, followed by 0.2% diethylamine (B46881) in acetonitrile.

    • Elute this compound with 2% diethylamine in acetonitrile.[8]

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: HILIC column (e.g., Atlantis HILIC Silica).[8]

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and ammonium (B1175870) formate (B1220265) buffer.[5]

  • Ionization: Electrospray ionization (ESI) in positive ion mode for this compound.[5]

  • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation and Derivatization:

  • Extract a 0.5 g sample by sonicating for 30 minutes in a solution of diethylamine, water, and acetonitrile (10:40:50 by volume).[12][21]

  • Centrifuge the sample and filter the supernatant.[12]

  • Evaporate the filtered solution to dryness.[12]

  • Reconstitute the dry residue in pyridine.[10]

  • Derivatization: Add a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 45 minutes to form trimethylsilyl (B98337) (TMS) derivatives of this compound.[10][12]

2. GC-MS Analysis:

  • GC Column: A non-polar capillary column (e.g., Elite-5MS, 30 m x 0.25 mm x 0.25 µm).[12]

  • Injector Temperature: 280°C.[12]

  • Carrier Gas: Helium.

  • MS Ion Source Temperature: 230°C.[12]

  • Detection: Mass spectrometer in full scan mode (e.g., m/z 50-450).[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

1. Sample Preparation (Milk Powder):

  • Weigh 2.0 g of the sample into a tube and mix with 10 mL of a methanol:water solution (1:1, v/v).[15]

  • Perform ultrasonic extraction for 15 minutes, followed by centrifugation at 8000 rpm for 10 minutes.[15]

  • Dilute the supernatant with a sample dilution buffer for the ELISA.[15]

2. Competitive ELISA Protocol:

  • This compound-coated microtiter plate wells are used.

  • Add standard solutions or prepared samples to the wells, followed by the addition of a primary antibody against this compound.

  • Incubate to allow competition between the this compound in the sample and the this compound coated on the plate for binding to the antibody.

  • Wash the plate to remove unbound reagents.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate again.

  • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance using an ELISA reader. The signal intensity is inversely proportional to the this compound concentration in the sample.[18][22]

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the general workflow for chromatographic techniques and the principle of competitive ELISA.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Sample Sample Weighing Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Cleanup (e.g., SPE or Filtration) Extraction->Cleanup Concentration Concentration/ Reconstitution Cleanup->Concentration LC_GC Chromatographic Separation (HPLC/LC or GC) Concentration->LC_GC Detection Detection (UV or MS/MS) LC_GC->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification (vs. Calibration Curve) Data->Quantification

Caption: General workflow for chromatographic analysis of this compound.

competitive_elisa cluster_steps Competitive ELISA Principle cluster_interpretation Signal Interpretation s1 1. Plate coated with this compound antigen s2 2. Add Sample (containing this compound) and primary Antibody s1->s2 s3 3. Competition for Antibody binding s2->s3 s4 4. Wash to remove unbound components s3->s4 s5 5. Add enzyme-linked secondary Antibody s4->s5 s6 6. Wash again s5->s6 s7 7. Add Substrate and measure signal s6->s7 HighSignal High Signal = Low this compound s7->HighSignal (Less enzyme bound) LowSignal Low Signal = High this compound s7->LowSignal (More enzyme bound)

Caption: Principle of competitive ELISA for this compound detection.

References

HILIC vs. Reverse Phase Chromatography for Melamine Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical method is paramount for accurate and efficient results. This guide provides a detailed comparison of Hydrophilic Interaction Liquid Chromatography (HILIC) and Reverse Phase (RP) Chromatography for the separation and quantification of melamine, a polar compound of significant interest in food safety and pharmaceutical analysis.

This compound's high polarity presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention.[1][2] HILIC has emerged as a powerful alternative, offering superior retention and separation for such polar analytes.[2][3][4] This guide delves into the experimental data and protocols for both techniques to aid in informed decision-making.

Quantitative Performance Comparison

The following table summarizes key performance metrics for HILIC and reverse phase chromatography in the analysis of this compound, based on published experimental data.

Performance MetricHILICReverse Phase (Ion-Pair)Reverse Phase (100% Aqueous)
Retention Time (min) ~2.15 - 4.61[5]~4.5 - 14.2[6][7]~6.3[8]
Limit of Detection (LOD) 0.01 µg/L (with pre-concentration)[9]0.03 µg/mL[6]Not explicitly stated
Limit of Quantitation (LOQ) 0.1 µg/L (direct injection)[9], 0.2 µg/mL[2]105 - 340 µg/kg[10]0.05 µg/g[8]
Recovery (%) 68 - 95%[3]95 - 109%[10]> 96.8%[8]
Linearity (r²) > 0.99[3][9]0.961[7]Not explicitly stated

The Separation Mechanisms: A Visual Comparison

The fundamental difference between HILIC and Reverse Phase chromatography lies in their stationary and mobile phases, which dictates their interaction with analytes.

SeparationMechanisms Figure 1. Comparison of HILIC and Reverse Phase Separation Mechanisms HILIC_Stationary Polar Stationary Phase e.g., Silica, Amide HILIC_Retention Partitioning into Aqueous Layer HILIC_Stationary->HILIC_Retention retains HILIC_Mobile Non-polar Mobile Phase High Organic Content (e.g., Acetonitrile) HILIC_Analyte Polar Analyte (this compound) HILIC_Mobile->HILIC_Analyte elutes (weakly) HILIC_Analyte->HILIC_Retention interacts with RP_Stationary Non-polar Stationary Phase e.g., C18, C8 RP_Retention Hydrophobic Interaction RP_Stationary->RP_Retention interacts with RP_Mobile Polar Mobile Phase High Aqueous Content RP_Analyte Polar Analyte (this compound) RP_Mobile->RP_Analyte elutes (strongly) RP_Analyte->RP_Mobile poorly retained

Caption: A diagram illustrating the contrasting separation principles of HILIC and Reverse Phase chromatography for polar analytes like this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for HILIC and reverse phase methods for this compound analysis.

HILIC Method Protocol

This protocol is based on a method for the simultaneous analysis of this compound and related compounds in milk.[3]

1. Sample Preparation:

  • To 2 mL of milk sample, add 12 mL of 2.5% formic acid.

  • Sonicate and vortex mix for 30 minutes each.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant and centrifuge again at 13200 rpm for 30 minutes.

  • Dilute 100 µL of the extract with 900 µL of acetonitrile.

  • Pass the diluted extract through a Bond Elut Plexa SPE cartridge for cleanup.

2. LC-MS/MS Conditions:

  • Column: Varian Polaris™ NH2, 5 µm, 150 x 3 mm.[3]

  • Mobile Phase: Isocratic elution with 78% Acetonitrile and 22% of 10 mM Ammonium acetate with 0.1% glacial acetic acid in water.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 20 µL.[3]

  • Detection: Triple Quadrupole Mass Spectrometer with ESI in positive/negative switching mode.[3]

Reverse Phase (Ion-Pair) Method Protocol

This protocol is a modification of the U.S. FDA method for this compound in dairy products.[6]

1. Sample Preparation:

  • Weigh 2 g of sample and add 15 mL of 5% trichloroacetic acid in water and 5 mL of acetonitrile.

  • Sonicate for 10 minutes and shake for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant and bring the volume to 25 mL.

  • Perform Solid Phase Extraction (SPE) using a SampliQ SCX cartridge.

  • Evaporate the eluate to dryness and reconstitute in 1.0 mL of mobile phase.

2. HPLC Conditions:

  • Column: Agilent ZORBAX SB-C8, 5 µm, 4.6 x 150 mm.[6]

  • Mobile Phase: A mixture of acetonitrile and an aqueous solution containing an ion-pairing reagent (e.g., sodium 1-octanesulfonate).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detector.[7]

Reverse Phase (100% Aqueous) Method Protocol

This "green" chromatography method is suitable for laboratories seeking to reduce solvent use.[8]

1. Sample Preparation:

  • Utilizes 100% water in the sample preparation stage.[8]

2. HPLC Conditions:

  • Column: Inertsil ODS-4 (C18).[8]

  • Mobile Phase: 100% water (isocratic).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Detection: Photo-diode array (PDA) detector.[8]

Workflow for Method Selection

The choice between HILIC and reverse phase chromatography depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

MethodSelection Figure 2. Decision Workflow for this compound Analysis Method Start Start: this compound Analysis Polarity Is the primary analyte polar (e.g., this compound)? Start->Polarity HILIC_Path HILIC is a strong candidate. Offers good retention for polar compounds. Polarity->HILIC_Path Yes RP_Path Consider Reverse Phase options. Polarity->RP_Path No/Consider alternatives High_Sensitivity Is high sensitivity (MS detection) required? HILIC_Path->High_Sensitivity RP_Path->High_Sensitivity HILIC_MS HILIC-MS/MS is highly suitable. High organic mobile phase enhances ionization. High_Sensitivity->HILIC_MS Yes RP_IonPair Ion-Pair RP-HPLC can be used. May require SPE cleanup. High_Sensitivity->RP_IonPair No/UV detection End Select and validate method HILIC_MS->End Green_Method Is a 'green' method with reduced organic solvent preferred? RP_IonPair->Green_Method RP_IonPair->End Green_Method->RP_IonPair No RP_Aqueous 100% Aqueous RP-HPLC is a viable option. Green_Method->RP_Aqueous Yes RP_Aqueous->End

References

A Comparative Guide to the Validation of Analytical Methods for Melamine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the detection and quantification of melamine in complex matrices such as dairy products, infant formula, and animal feed. The intentional adulteration of food and feed products with this compound to artificially inflate their apparent protein content has necessitated the development of robust and reliable analytical techniques. This document details the performance characteristics of four major methods—LC-MS/MS, GC-MS, HPLC-UV, and ELISA—supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Introduction to Analytical Techniques

The detection of this compound in complex food and feed matrices presents analytical challenges due to the polar nature of the compound and the presence of interfering substances.[1] The primary methods employed for this compound analysis range from rapid screening assays to highly selective and sensitive confirmatory techniques.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for confirmation, this method offers high sensitivity and selectivity, allowing for the accurate quantification of this compound at very low levels.[1][2] It can often be performed with minimal sample cleanup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful confirmatory method, GC-MS provides excellent separation and identification capabilities.[1] A key consideration for this technique is the requirement for a derivatization step to make the polar this compound molecule volatile enough for gas chromatography.[3]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective technique, HPLC-UV is suitable for quantifying higher concentrations of this compound.[2][4] Its sensitivity is lower than mass spectrometry-based methods, but it is a robust tool for routine analysis where low-level detection is not critical.[2]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay is a rapid, high-throughput screening method ideal for analyzing a large number of samples.[1] It is simple to perform and cost-effective but is generally considered a semi-quantitative or qualitative technique that requires confirmation of positive results by a more robust method like LC-MS/MS or GC-MS.[5]

Quantitative Performance Comparison

The following tables summarize the validated performance data for each analytical method across various complex matrices. These parameters are critical for assessing a method's suitability for a specific application, considering factors like required detection limits and accuracy. The Codex Alimentarius Commission has established a maximum level of 1 mg/kg for this compound in powdered infant formula and 2.5 mg/kg for other foods and animal feed.[6][7][8] A limit of 0.15 mg/kg is set for liquid infant milk.[5][9]

Table 1: LC-MS/MS Method Performance

Matrix LOD LOQ Recovery (%) Precision (%RSD) Citation
Infant Formula - - 70 - 114 4.5 - 22.7 [10]
Infant Formula - - ~121 - [11]
Milk - 1 µg/kg - - [12]
Milk 10 ng/mL 30 ng/mL 98.5 - 102.5 - [13]
Egg 5 µg/kg - 85.2 - 103.2 < 12 [14]
Milk/Feed 10 ppb - 70 - 80 - [15]

| Food | - | 0.05 mg/kg | - | - |[16] |

Table 2: GC-MS Method Performance

Matrix LOD LOQ Recovery (%) Precision (%RSD) Citation
Egg 10 µg/kg - 85.2 - 103.2 < 12 [14]
Foodstuffs 0.15 mg/kg 0.05 mg/kg - - [14]

| Milk | - | - | ~120 | - |[17] |

Table 3: HPLC-UV Method Performance

Matrix LOD LOQ Accuracy (%) Precision (%RSD) Citation
Food Simulants 145 ng/mL 435 ng/mL 94.9 95.3 [4]
Infant Formula 3 µg/mL 1 µg/mL - -

| Rice Concentrates | - | - | - | < 5 |[18] |

Table 4: ELISA Method Performance

Matrix LOD / IC50 LOQ Recovery (%) Precision (%RSD) Citation
Milk Powder 50 ng/g - 76.2 - 97.3 7.5 - 8.9 [19]
Milk/Infant Formula 0.06 mg/kg 0.56 mg/kg - - [19]
Infant Formula 0.05 - 0.69 ppm (Range) - - - [5]

| Milk | 0.001 - 0.042 ppm (Range) | - | - | - |[5] |

Visualized Workflows and Logic

Visual diagrams help clarify complex processes and relationships. The following have been generated using Graphviz to illustrate a typical analytical workflow and the logical hierarchy of method validation.

G General Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Sample Collection (e.g., Milk, Feed) Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., Acidic solution, Acetonitrile) Homogenize->Extract Cleanup Cleanup / Purification (e.g., SPE, Centrifugation) Extract->Cleanup Deriv Derivatization (Required for GC-MS) Cleanup->Deriv If GC-MS Inject Chromatographic Separation (LC or GC) Cleanup->Inject Deriv->Inject Detect Detection (MS, MS/MS, or UV) Inject->Detect Quant Quantification (Calibration Curve) Detect->Quant Confirm Confirmation (e.g., Ion Ratios, Retention Time) Quant->Confirm Report Final Report Confirm->Report

Caption: A generalized workflow for the analysis of this compound in complex matrices.

G Logical Relationships in Method Validation cluster_performance Performance Characteristics Validation Validated Analytical Method Accuracy Accuracy (Trueness) Validation->Accuracy Precision Precision (Repeatability, Reproducibility) Validation->Precision Specificity Specificity / Selectivity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness Accuracy->Precision LOD->LOQ LOQ->Linearity

Caption: Key parameters and their interplay in analytical method validation.

Detailed Experimental Protocols

This section provides representative protocols for each of the discussed analytical methods. These are intended as a guide and may require optimization based on the specific matrix and available instrumentation.

LC-MS/MS Protocol (Adapted from FDA LIB 4421)

This method is for the analysis of this compound in infant formula.[10]

  • Sample Extraction:

    • Weigh 2 g of powdered infant formula into a 50 mL polypropylene centrifuge tube.

    • Add 14 mL of 2.5% aqueous formic acid.

    • Vortex vigorously to mix and extract.

    • Centrifuge the extract at 3750 x g.

    • Transfer 1.4 mL of the supernatant to a microcentrifuge tube and centrifuge at 16100 x g.[10]

    • Filter the resulting supernatant through a 0.2 µm PVDF syringe filter.

    • Dilute the filtered extract with acetonitrile prior to analysis.[10]

  • Instrumentation (LC-MS/MS):

    • LC Column: A zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography) column is used for separation.[10]

    • Mobile Phase A: 0.1% Formic acid in 95:5 (v/v) acetonitrile:water.[10]

    • Mobile Phase B: 20 mM Ammonium Formate in 50:50 (v/v) acetonitrile:water.[10]

    • Ionization: Electrospray ionization (ESI) in positive ion mode for this compound.[10]

    • Detection: Tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) mode. Two SRM transitions are monitored for confirmation.[10]

    • Quantification: A calibration curve is constructed using fortified sample extracts taken through the entire procedure.[10]

GC-MS Protocol (Adapted from US FDA Method)

This method is a screening procedure for this compound and its analogues in various matrices.[3]

  • Sample Extraction and Derivatization:

    • Weigh 0.5 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of extraction solvent (10:40:50 diethylamine:water:acetonitrile).[3]

    • Sonicate for 30 minutes, then centrifuge for 10 minutes.

    • Filter an aliquot of the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Add derivatizing agents (e.g., Sylon BFT / BSTFA) and pyridine, along with an internal standard.[3][20]

    • Incubate the mixture at 70 °C for 45 minutes to form trimethylsilyl (TMS) derivatives of the analytes.[3]

  • Instrumentation (GC-MS):

    • GC Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., VF-5ms) is suitable.[20]

    • Injection: Use a splitless or split injection mode.

    • Carrier Gas: Helium.

    • MS Detection: The mass spectrometer can be operated in either full scan mode (m/z 50-450) for screening or Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.[3]

    • Confirmation: Identification is based on retention time and comparison of mass spectra with reference standards.

HPLC-UV Protocol (Adapted from Ibáñez et al., 2009)

This method is for the determination of this compound and its derivatives in animal feed.[18]

  • Sample Preparation:

    • Weigh a representative portion of the ground sample.

    • Perform a leaching extraction process using the mobile phase (5 mmol L⁻¹ sodium phosphate, pH 5.0).

    • Vortex or sonicate to ensure complete extraction.

    • Centrifuge and filter the supernatant through a 0.45 µm filter prior to injection.

  • Instrumentation (HPLC-UV):

    • LC Column: Luna CN column (30 °C).[18]

    • Mobile Phase: Isocratic elution with 5 mmol L⁻¹ sodium phosphate (pH 5.0).[18]

    • Flow Rate: 1.0 mL/min.[18]

    • Detection: UV absorbance detector set at 220 nm.[18]

    • Quantification: Use an external calibration curve prepared from this compound standards. An internal standard, such as resorcinol, can be used to improve precision.[18][21]

ELISA Protocol (General Screening Procedure)

This protocol outlines the general steps for using a competitive ELISA kit for this compound screening.

  • Sample Preparation:

    • For liquid samples (e.g., milk), extract with a 10% Trichloroacetic acid (TCA) solution.[15]

    • For solid samples (e.g., milk powder), reconstitute in water and then proceed with the TCA extraction.

    • Sonicate and centrifuge the mixture.[15]

    • Dilute the resulting supernatant with the assay buffer provided in the kit. The dilution factor is critical to minimize matrix effects.[19]

  • ELISA Procedure (Competitive Assay):

    • Add standards, controls, and prepared samples to the respective wells of the antibody-coated microplate.

    • Add the this compound-enzyme conjugate to each well.

    • Incubate to allow competition between the this compound in the sample and the enzyme conjugate for binding to the antibodies on the plate.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution, which reacts with the bound enzyme conjugate to produce a color.[5]

    • Stop the reaction after a set time by adding a stop solution.[5]

    • Read the absorbance using a microplate reader. The color intensity is inversely proportional to the this compound concentration in the sample.

References

Unveiling the Leaching Threat: A Comparative Analysis of Melamine Migration from Plastic Kitchenware

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the migration of melamine from various plastic kitchenware reveals significant variations based on material composition, age, and usage conditions. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by experimental data and detailed protocols.

This compound, a nitrogen-rich organic compound, is a key component in the production of durable and heat-resistant this compound-formaldehyde resins used in a wide array of plastic kitchenware. Despite its utility, concerns persist regarding the migration of this compound from these products into food, particularly under conditions of high heat and acidity. The tolerable daily intake (TDI) for this compound has been set at 0.2 mg/kg of body weight by the European Food Safety Authority (EFSA), underscoring the importance of monitoring its migration from food contact materials.[1] This guide presents a comparative analysis of this compound migration from different types of plastic kitchenware, drawing upon quantitative data from various research studies.

Comparative Analysis of this compound Migration

The extent of this compound migration is influenced by several factors, including the type and condition of the kitchenware, the nature of the food simulant, the contact temperature, and the duration of contact. The following table summarizes the quantitative data on this compound migration from different studies, providing a clear comparison across various conditions.

Kitchenware TypeFood SimulantTemperature (°C)Contact TimeThis compound Migration LevelReference
New this compound-ware3% Acetic Acid702 hours< 2.5 mg/kg (SML)[2]
Old this compound-ware3% Acetic Acid9090 minutesIncreased migration in 41% of cases compared to new[3]
Non-Standard this compound-ware3% Acetic Acid9090 minutesSignificantly higher than standard[3]
This compound TablewareDistilled Water2530 minutesMedian: 22.2 ng/mL[4]
This compound TablewareDistilled Water7030 minutesMedian: 49.3 ng/mL[4]
This compound TablewareDistilled Water10030 minutesMedian: 84.9 ng/mL[4]
This compound Tableware3% Acetic Acid2530 minutesMedian: 31.5 ng/mL[4]
This compound Tableware3% Acetic Acid7030 minutesMedian: 81.5 ng/mL[4]
This compound Tableware3% Acetic Acid10030 minutesMedian: 122.0 ng/mL[4]
This compound/Bamboo Dinner Sets3% Acetic Acid--Exceeded SML in 62% of products[5]
This compound Resin Containers15% Ethanol602 hoursLow levels detected in 3 of 6 samples[6]
This compound Resin Containersn-Hexane602 hoursNot detected[6]

Key Observations:

  • Effect of Acidity: Migration of this compound is significantly higher in acidic food simulants (3% acetic acid) compared to neutral ones (distilled water).[4][7][8]

  • Influence of Temperature: Higher temperatures drastically increase the rate of this compound migration.[4][7][8]

  • Impact of Contact Time: Longer contact times lead to increased this compound migration.[3]

  • Age and Quality of Kitchenware: Older and non-standard this compound tableware tend to exhibit higher levels of migration compared to new and standard products.[3] Artificial aging through repeated dishwasher cycles has also been shown to increase migration.[2]

  • Material Composition: Kitchenware containing bamboo fiber mixed with this compound resin showed a higher frequency and level of this compound and formaldehyde migration compared to traditional this compound products.[9]

  • Fatty Food Simulants: Migration into fatty food simulants like olive oil is significantly lower, often undetectable.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound migration.

This compound Migration Testing using HPLC-UV

This method is used to quantify the amount of this compound that migrates from kitchenware into a food simulant.

  • Sample Preparation:

    • Select various types of this compound kitchenware (e.g., plates, cups, bowls).

    • Wash the articles with distilled water and dry them in an oven at 30°C.[10]

  • Migration Test:

    • Preheat the food simulant (e.g., 3% w/v acetic acid) to the desired temperature (e.g., 70°C).[2][11]

    • Fill the kitchenware with the pre-warmed simulant to within 1 cm of the rim.[10][11]

    • Place the samples in an oven or water bath to maintain the target temperature for a specified duration (e.g., 2 hours).[2][11]

    • For repeated use articles, this test is typically performed three times consecutively with a fresh simulant each time.[2][12]

  • Sample Analysis:

    • After the migration period, homogenize the food simulant.[11]

    • Analyze the simulant for this compound concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5] A HILIC column is often used for separation.

    • Quantify the this compound concentration by comparing the peak area with that of known this compound standards.[3]

This compound Migration Testing using LC-MS/MS

This method offers higher sensitivity and specificity for the detection and quantification of this compound.

  • Sample Preparation and Migration Test: The sample preparation and migration test protocols are generally the same as for the HPLC-UV method.[4][11]

  • Sample Analysis:

    • After the migration test, the food simulant is collected.

    • The concentration of this compound and its derivatives is quantified using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11] This technique provides high accuracy and precision.[11]

    • Isotopically labeled internal standards are often used to improve the accuracy of quantification.[11]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for conducting a this compound migration test.

Melamine_Migration_Workflow cluster_prep Sample Preparation cluster_migration Migration Test cluster_analysis Sample Analysis Select_Kitchenware Select Kitchenware (e.g., plates, cups) Wash_Dry Wash with Distilled Water & Dry at 30°C Select_Kitchenware->Wash_Dry Preheat_Simulant Preheat Food Simulant (e.g., 3% Acetic Acid to 70°C) Wash_Dry->Preheat_Simulant Fill_Kitchenware Fill Kitchenware with Pre-warmed Simulant Preheat_Simulant->Fill_Kitchenware Incubate Incubate at Constant Temperature (e.g., 2 hours at 70°C) Fill_Kitchenware->Incubate Collect_Simulant Collect Food Simulant Incubate->Collect_Simulant Analyze Analyze using HPLC-UV or LC-MS/MS Collect_Simulant->Analyze Quantify Quantify this compound Concentration Analyze->Quantify

A simplified workflow for this compound migration testing.

Logical Framework for Assessing this compound Migration Risk

The decision-making process for assessing the risk of this compound migration from kitchenware can be visualized as follows.

Melamine_Risk_Assessment start Kitchenware Sample condition Migration Test (Simulant, Temp, Time) start->condition analysis Measure this compound Concentration condition->analysis compare Compare with SML (2.5 mg/kg) analysis->compare compliant Compliant: Safe for Use compare->compliant Below SML non_compliant Non-Compliant: Potential Health Risk compare->non_compliant Exceeds SML repeated_use Repeated Use Testing compliant->repeated_use degradation Assess Polymer Degradation repeated_use->degradation Multiple Cycles degradation->condition

A logical flow for this compound migration risk assessment.

References

The Superior Selectivity of Molecularly Imprinted Polymers for Melamine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for highly selective and reliable analytical methods is paramount. This guide provides an in-depth evaluation of molecularly imprinted polymers (MIPs) for the detection of melamine, a contaminant of significant health concern. Through a comprehensive review of experimental data, this document objectively compares the performance of this compound-MIPs against non-imprinted polymers (NIPs) and other analytical techniques, highlighting their enhanced selectivity and affinity.

Molecular imprinting technology offers a sophisticated approach to creating synthetic receptors with tailor-made binding sites for a specific target molecule. In the case of this compound, this results in polymers with a remarkable ability to distinguish it from structurally similar compounds, a critical attribute for accurate and reliable detection in complex matrices such as food and biological samples.

Performance Benchmarks: A Quantitative Comparison

The efficacy of molecularly imprinted polymers is best illustrated through quantitative performance metrics. The following tables summarize key experimental data from various studies, showcasing the superior binding capacity, imprinting factor, and selectivity of this compound-MIPs compared to their non-imprinted counterparts.

Table 1: Binding Capacity and Imprinting Factor of this compound-MIPs

MIP Synthesis MethodFunctional MonomerCross-linkerMax. Binding Capacity (Qmax)Imprinting Factor (IF)Reference
Precipitation Polymerization9-VinylcarbazoleEGDMA53.01 mg/g-[1]
Suspension PolymerizationMethacrylic AcidEGDMA96.8 µmol/g-[2]
Microemulsion PolymerizationAcrylic AcidMBAm--[3][4]
Bulk PolymerizationMethacrylic AcidEGDMA-3.072[5]
Fragment Imprinting---3.89[6]
Thermal Sensor IntegrationMethacrylic AcidEGDMA27.11 µmol/g2.22[7]

EGDMA: Ethylene Glycol Dimethacrylate, MBAm: N,N'-methylenebis(acrylamide)

Table 2: Selectivity of this compound-MIPs against Interfering Compounds

MIP SystemInterfering CompoundSelectivity Coefficient (k)Relative Selectivity Coefficient (k')Reference
Mel-MIP-9VCCyanuric Acid-3.1651[1]
MIP (Microemulsion)2,4,6-trichlorophenol-"Very good"[3][4]
Magnetic MIPCyanuric Acid-4.45[8]
Magnetic MIPAniline-7.08[8]
Magnetic MIPPhenol-3.98[8]
DMT-MIPCyromazine-2.08[6]
DMT-MIPTriamterene-2.18[6]
DMT-MIPTrimethoprim-2.60[6]

Table 3: Comparison of this compound Detection Methods

MethodLimit of Detection (LOD)CommentsReference
High Performance Liquid Chromatography (HPLC)50 ppbSimpler and faster than GC-MS for high content.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)0.01 mg/kgHigh accuracy, confirmatory role.[10]
Enzyme-Linked Immunosorbent Assay (ELISA)0.0018 mg/kgHigh sensitivity, suitable for screening large numbers of samples.[10]
Colloidal Gold Quick-Check Card50 ppbLow cost, simple operation for on-site screening.[9]
MIP-based Chemiluminescence0.02 mg/kgHigh selectivity and high throughput.[10]
MIP-based Electrochemical Sensor0.028 µMGood results for determination in food samples.[11][12]
MIP-based Thermal Sensor6.02 µMApplicable for untreated milk samples.[7][13]
CuO/g-C3N4/MIP Electrochemical Sensor0.42 nMExcellent sensitivity and selectivity.[14]

Visualizing the Process: From Synthesis to Selective Recognition

To better understand the principles behind the enhanced selectivity of this compound-MIPs, the following diagrams illustrate the key processes involved.

MIP_Synthesis cluster_prepolymerization Pre-polymerization Complex Formation cluster_polymerization Polymerization cluster_postpolymerization Template Removal & Binding Template This compound (Template) Monomer Functional Monomer (e.g., Methacrylic Acid) Template->Monomer Non-covalent Interactions Monomer->Template Polymer Polymer Matrix Monomer->Polymer Crosslinker Cross-linker (e.g., EGDMA) Crosslinker->Polymer Initiator Initiator (e.g., AIBN) Initiator->Polymer MIP MIP with Cavity Polymer->MIP Template Removal Rebinding Selective Rebinding of this compound MIP->Rebinding

Caption: Molecular imprinting process for creating this compound-selective cavities in a polymer matrix.

Experimental_Workflow start Start synthesis MIP & NIP Synthesis start->synthesis characterization Polymer Characterization (FTIR, SEM, TGA) synthesis->characterization binding_assays Binding Assays (Batch Rebinding) synthesis->binding_assays selectivity_studies Selectivity Studies (vs. Analogs) binding_assays->selectivity_studies application Application in Real Samples (e.g., Milk) selectivity_studies->application data_analysis Data Analysis (Qmax, IF, k) application->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for the evaluation of this compound-MIP selectivity.

Performance_Comparison cluster_attributes Performance Attributes MIP This compound-MIP Selectivity High Selectivity MIP->Selectivity Affinity High Affinity MIP->Affinity Cost Low Cost MIP->Cost LOD Low LOD MIP->LOD NIP Non-Imprinted Polymer (NIP) NIP->Selectivity Lower NIP->Affinity Lower Other_Methods Other Methods (HPLC, ELISA) Other_Methods->Cost Higher Cost/ Instrumentation Other_Methods->LOD Variable

References

Global Melamine Contamination: A Comparative Analysis of Foodstuffs Across Regions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of melamine levels detected in various food products worldwide, providing researchers, scientists, and drug development professionals with comparative data and detailed analytical methodologies. This guide summarizes quantitative findings, outlines experimental protocols for this compound detection, and visualizes the analytical workflow.

This compound, a nitrogen-rich industrial chemical, has been a significant concern in food safety due to its potential for intentional adulteration to artificially inflate protein content in food products. Its presence in the food chain, either through deliberate contamination or migration from food contact materials, poses a health risk, particularly to infants and young children. This guide provides a comparative overview of reported this compound levels in various foodstuffs from different geographical regions, details the experimental methods used for its detection, and offers a standardized workflow for analysis.

Quantitative Analysis of this compound in Foodstuffs

The following table summarizes the reported concentrations of this compound in various food products across different regions. The data is compiled from various scientific studies and reports, reflecting both baseline levels and instances of significant contamination. It is important to note that the absence of data for a specific region or foodstuff does not necessarily indicate the absence of this compound but may reflect a lack of publicly available studies.

Region/CountryFoodstuffThis compound Concentration (mg/kg)Reference(s)
Asia
ChinaPowdered Infant Formula0.09 - 2,563[1][2][3]
Liquid Milk & Yogurt0.5 - 648[4]
Eggs4.7[5][6]
IranInfant & Follow-up Formula0.35 - 3.63[7]
Chocolates (Domestic)0.013 - 2.600[8][9]
Chocolates (Imported)0.032 - 2.692[8][9]
Europe
CroatiaMilk<0.2 (Not Detected)[10]
Baby Food<0.2 (Not Detected)[10]
Protein Supplements0.20 - 0.57[10]
RomaniaPowdered MilkValues below 2.5
TurkeyPowdered MilkMean: 0.694[11][12]
CheeseMean: 0.121[11][12]
YogurtMean: 0.294[11][12]
North America
CanadaDairy & Soy-based Products0.00435 - 0.276[13][14]
Infant Formula0.00431 - 0.346[13]
USAInfant Formula0.137 - 0.140[15][16]
South America
UruguayPowdered Milk0.017 - 0.082[17][18][19]
Africa
TanzaniaMilk Powder & Infant FormulaUp to 5.5[20]

Experimental Protocols for this compound Detection

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, allowing for the detection of this compound at trace levels.

Sample Preparation

A critical step in the analysis of this compound is the sample preparation, which aims to extract this compound from the food matrix and remove interfering substances. A general procedure involves:

  • Extraction: The food sample is typically homogenized and extracted with a suitable solvent. For dairy products, an acidic aqueous solution (e.g., trichloroacetic acid or formic acid) is often used to precipitate proteins and extract the polar this compound. Acetonitrile is also commonly used, sometimes in combination with water.

  • Cleanup: The crude extract is then purified to remove fats, sugars, and other matrix components that could interfere with the analysis. Solid-Phase Extraction (SPE) is a widely used cleanup technique. Cation-exchange SPE cartridges are particularly effective in retaining the basic this compound, which can then be eluted with a basic solvent.

  • Reconstitution: After cleanup, the eluent is often evaporated to dryness and the residue is reconstituted in a solvent compatible with the analytical instrument, typically the mobile phase used in the chromatography.

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC separates this compound from other components in the sample extract based on its physicochemical properties. A C18 or a hydrophilic interaction liquid chromatography (HILIC) column is commonly used. The separated this compound is then detected by a UV detector, typically at a wavelength of around 240 nm. While cost-effective, HPLC-UV may lack the sensitivity and selectivity of mass spectrometric methods for complex matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for this compound analysis.[7] It couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), LC-MS/MS can provide unambiguous identification and precise quantification of this compound, even at very low concentrations.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of this compound in food samples.

Melamine_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC Separation (HPLC/UPLC) Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

General workflow for this compound detection in foodstuffs.

This guide provides a snapshot of the global landscape of this compound contamination in foodstuffs. The data highlights the widespread, albeit often low-level, presence of this contaminant and underscores the importance of robust analytical methods for monitoring and ensuring food safety. The detailed experimental protocols and workflow diagram serve as a valuable resource for researchers and professionals in the field.

References

Safety Operating Guide

Navigating Melamine Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring safety and compliance in the disposal of melamine-based materials is a critical aspect of laboratory management. For researchers, scientists, and drug development professionals, understanding the correct procedures is paramount to protecting both personnel and the environment.

This guide provides essential, step-by-step instructions for the proper disposal of this compound waste generated in a laboratory setting. It addresses the key considerations for handling, classifying, and disposing of this compound, ensuring that your laboratory operations remain safe, efficient, and compliant with regulations.

Immediate Safety and Handling Procedures

When handling this compound waste, particularly in powder form or as dust, it is crucial to minimize exposure.[1][2] this compound dust can form explosive mixtures with air and presents an inhalation hazard.[1][2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or chemical splash goggles.[2]

  • Hand Protection: Use nitrile rubber gloves or other chemically impermeable gloves.[2][3]

  • Skin Protection: Wear appropriate protective clothing to prevent skin contact.[2] Contaminated items like shoes and belts should be removed and destroyed.[1]

  • Respiratory Protection: If dust generation is likely, use a dust mask or an appropriate respirator.[2][3]

Handling Practices:

  • Avoid generating dust.[1][3]

  • Use in a well-ventilated area.[2]

  • Keep away from heat, sparks, and open flames.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

  • Wash hands thoroughly after handling.[4]

Step-by-Step this compound Waste Disposal Protocol

  • Waste Identification and Segregation:

    • Determine the form of the this compound waste: is it pure this compound powder, a this compound-containing solution, or a solid article (e.g., labware)?

    • Ascertain if the this compound waste is contaminated with other hazardous substances. Waste contaminated with other hazardous chemicals must be treated as hazardous waste.[5]

  • Hazard Classification:

    • Consult the Safety Data Sheet (SDS) for the specific this compound product you are using. The classification of this compound waste can vary.

    • Uncontaminated this compound waste may not be classified as hazardous in some jurisdictions.[5]

    • However, some regulations classify this compound as suspected of causing cancer and may cause organ damage through prolonged or repeated exposure, requiring it to be disposed of as hazardous waste.[4][6]

    • In cases of uncertainty, it is always best to manage the waste as hazardous.

  • Waste Collection and Storage:

    • Collect this compound waste in a designated, properly labeled container.[2]

    • The container should be made of a material compatible with this compound and any other contaminants.

    • Keep the container tightly closed when not in use.[2]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Disposal Route Selection:

    • Non-Hazardous this compound Waste: If it is confirmed that the waste is not hazardous and not contaminated, it may be possible to dispose of it in the regular trash, which will go to a landfill.[7] However, always check with your institution's environmental health and safety (EHS) department and local regulations first.

    • Hazardous this compound Waste: If the waste is classified as hazardous, it must be disposed of through a licensed hazardous waste disposal contractor.[2][4] Do not dispose of it in the regular trash or pour it down the drain.[2][4]

    • Recycling: this compound is a thermosetting plastic and cannot be recycled through conventional methods.[7][8] While industrial pre-consumer scrap can sometimes be ground and used as a filler, this is not an option for post-consumer or laboratory waste.[7][9]

  • Documentation:

    • Maintain accurate records of the type and amount of this compound waste generated.

    • If disposing of it as hazardous waste, complete all necessary hazardous waste manifests and other documentation as required by your institution and local regulations.

Quantitative Data Summary

ParameterValueReference
Oral Median Lethal Dose (LD50)3248 mg/kg (rat)[10]
Tolerable Daily Intake (TDI) - WHO0.2 mg/kg of body mass[10]
Tolerable Daily Intake (TDI) - European Union0.2 mg/kg of body mass[10]
Maximum Amount in Powdered Infant Formula1 mg/kg[10]
Maximum Amount in Other Foods and Animal Feed2.5 mg/kg[10]

This compound Disposal Workflow

MelamineDisposalWorkflow This compound Waste Disposal Decision Workflow start Start: this compound Waste Generated ppe Wear appropriate PPE start->ppe identify Identify Waste Form and Contamination sds Consult Safety Data Sheet (SDS) identify->sds is_hazardous Is the waste classified as hazardous or contaminated with hazardous substances? sds->is_hazardous hazardous_disposal Dispose of as Hazardous Waste is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose of as Non-Hazardous Waste is_hazardous->non_hazardous_disposal No licensed_contractor Arrange for pickup by a licensed hazardous waste contractor hazardous_disposal->licensed_contractor landfill Dispose of in a designated landfill (pending local regulations) non_hazardous_disposal->landfill documentation Complete all necessary documentation licensed_contractor->documentation landfill->documentation ppe->identify end End of Process documentation->end

Caption: A workflow for the proper disposal of this compound waste in a laboratory setting.

By adhering to these procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and maintaining regulatory compliance. Always consult your institution's specific guidelines and your local environmental regulations for the most accurate and up-to-date information.

References

Personal protective equipment for handling Melamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Melamine

This guide provides comprehensive, procedural information for the safe handling, storage, and disposal of this compound in a laboratory setting. Adherence to these protocols is critical to minimize risks and ensure a safe research environment. This compound is suspected of causing cancer, may damage fertility or the unborn child, and can cause organ damage through prolonged or repeated exposure.[1][2]

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound, compiled from safety data sheets.

PropertyValueSource
Chemical Formula C₃H₆N₆[3]
Molecular Weight 126.12 g/mol [3]
Appearance White powder[3]
Melting Point >300 °C (>572 °F)[3]
Decomposition Temp. >350 °C (>662 °F)[3]
pH 7 - 8 (0.32% aqueous solution @ 20 °C)[3]
Acute Oral Toxicity (LD50, rat) 3,161 mg/kg[3]
Acute Dermal Toxicity (LD50, rabbit) >1,100 mg/kg[3]
Acute Inhalation Toxicity (LC50, rat) >5,190 mg/m³, 4 h[3]
Flash Point 300 °C (572 °F), closed cup[3]
Autoignition Temp. >600 °C (1,112 °F)[3]

Operational Plan: Handling and Disposal

This section outlines the step-by-step procedures for working with this compound, from preparation to final disposal.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected.[4] All PPE must be of safe design and construction.[4]

  • Eye and Face Protection:

    • Wear safety goggles with side protection that comply with ANSI Z87.1 standards.[2][4] This is crucial as this compound particles or chips can cause serious eye injury.[5]

  • Skin Protection:

    • Gloves: Wear suitable chemical-resistant gloves tested according to EN 374.[2] It is recommended to check with the glove supplier for specific breakthrough times.[2] Gloves also protect against the sharp edges of this compound sheets.[5]

    • Lab Coat/Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[6] Contaminated clothing should be removed immediately.[1]

  • Respiratory Protection:

    • A dust mask is necessary to avoid inhaling fine dust, especially when cutting or generating dust.[5]

    • In areas with inadequate ventilation or in the event of a fire, a self-contained breathing apparatus is required.[6]

Safe Handling and Operational Protocol
  • Engineering Controls:

    • Always handle this compound in a well-ventilated area.[2] Use a chemical fume hood or other local exhaust ventilation to control dust generation.

    • Ensure measures are in place to prevent dust formation and accumulation, as fine dust can form explosive mixtures with air.[2][3]

  • Work Practices:

    • Avoid all contact with skin, eyes, and clothing.[2]

    • Do not breathe in dust.[2]

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

    • Wash hands and face thoroughly after handling the substance.

    • Keep away from incompatible materials such as oxidizers (nitrates, peroxides), strong acids, and strong bases.[6]

Storage Procedures
  • Store in a tightly closed container in a dry, well-ventilated place.[2]

  • Keep locked up or in an area accessible only to qualified or authorized personnel.

  • Observe hints for combined storage and keep away from incompatible substances.[2]

Emergency and First Aid Procedures
  • General Advice: If exposed or concerned, seek medical advice. Show the Safety Data Sheet to the attending physician.[6]

  • If Inhaled: Move the person to fresh air.[6] If symptoms persist, call a physician.[6]

  • In Case of Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water or shower.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[6] An ophthalmologist should be consulted.[6]

  • If Swallowed: Have the victim drink water (two glasses at most) immediately.[6] Consult a physician.[6]

Spill and Disposal Plan
  • Spill Response:

    • For non-emergency personnel, evacuate the danger area and ensure adequate ventilation.[6]

    • Avoid inhaling dusts and making substance contact.[6]

    • Cover drains to prevent the product from entering the water system.

    • Take up the spilled material mechanically (e.g., with a dustpan or HEPA-filtered vacuum), place it in appropriate containers for disposal, and clean the affected area.[2] Avoid generating dust during cleanup.

  • Waste Disposal:

    • This compound is a thermosetting plastic and is generally not recyclable via standard municipal curbside programs because it cannot be re-melted.[7]

    • Dispose of this compound waste and any contaminated PPE in a designated, approved waste disposal plant. Do not allow the product to enter drains.[6]

    • While some facilities may be able to grind down this compound for use as a filler in other materials, the primary method for laboratory waste is disposal as chemical waste.[8][9]

    • Always consult with your institution's environmental health and safety department and adhere to local, state, and federal regulations for chemical waste disposal.

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation through to final disposal.

Melamine_Handling_Workflow start Start: Plan Experiment prep 1. Hazard Assessment & PPE Collection start->prep handling 2. Handle this compound (Use Fume Hood, Avoid Dust) prep->handling spill_check Spill or Exposure Occurs? handling->spill_check spill_protocol 3a. Execute Emergency & First Aid Procedures spill_check->spill_protocol Yes normal_ops 3b. Continue Operations spill_check->normal_ops No waste_gen 4. Generate Waste (this compound, Contaminated PPE) spill_protocol->waste_gen normal_ops->waste_gen disposal 5. Segregate & Dispose (Follow Institutional Guidelines) waste_gen->disposal end End: Clean Up & Document disposal->end

Caption: Workflow for safe this compound handling from planning to disposal.

References

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